molecular formula C3H7BrO2 B15541402 m-PEG750-Br

m-PEG750-Br

カタログ番号: B15541402
分子量: 154.99 g/mol
InChIキー: SASXANAITMVLMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-PEG750-Br is a useful research compound. Its molecular formula is C3H7BrO2 and its molecular weight is 154.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C3H7BrO2

分子量

154.99 g/mol

IUPAC名

2-methoxyethyl hypobromite

InChI

InChI=1S/C3H7BrO2/c1-5-2-3-6-4/h2-3H2,1H3

InChIキー

SASXANAITMVLMD-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG750-Br: Synthesis, Characterization, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy Poly(ethylene glycol) Bromide with an average molecular weight of 750 Da (m-PEG750-Br) is a crucial heterobifunctional linker in the field of bioconjugation and drug delivery. Its linear structure, comprising a terminal methoxy group for stability and a reactive bromide group for nucleophilic substitution, makes it an ideal starting material for the synthesis of advanced drug delivery systems, such as PEGylated lipids for nanoparticle formulations. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, characterization methods, and its application in the preparation of PEGylated biomolecules. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction to this compound

Poly(ethylene glycol) (PEG) has become an indispensable tool in pharmaceutical sciences due to its biocompatibility, non-immunogenicity, and high water solubility. The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties.[1] this compound is a monofunctional PEG derivative, meaning one end is capped with a non-reactive methoxy group, while the other end is functionalized with a reactive bromide.[2] This "m-PEG" configuration ensures that conjugation occurs only at the desired terminus. The bromide serves as an excellent leaving group for SN2 reactions with various nucleophiles, including amines and thiols, making this compound a versatile precursor for creating stable covalent linkages with biomolecules or lipids.[2][3]

Physicochemical Properties of this compound

The properties of this compound are primarily defined by its poly(ethylene glycol) backbone. The average molecular weight of 750 g/mol corresponds to approximately 16-17 ethylene glycol repeating units. Key physicochemical data are summarized in the table below.

PropertyValue
Synonyms Methoxy PEG Bromide, m-PEG-Bromide
Average Molecular Weight (Mn) ~750 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and most organic solvents
Purity Typically >95%
Storage Conditions Store at -20°C, keep dry and protected from light

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding hydroxyl-terminated precursor, m-PEG750-OH. A study by Cecchini et al. (2014) reported the synthesis of MeO-PEG750-Br with a 67% yield.

Synthesis Protocol: Bromination of m-PEG750-OH

This protocol is adapted from general procedures for the bromination of polyethylene glycols.

Materials:

  • m-PEG750-OH

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve m-PEG750-OH (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triphenylphosphine (1.5 equivalents) to the solution and stir until fully dissolved.

  • Slowly add N-Bromosuccinimide (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to cold, vigorously stirred diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product, this compound, under vacuum.

G cluster_synthesis Synthesis of this compound m-PEG750-OH m-PEG750-OH in Anhydrous DCM ReactionMixture Add PPh3 and NBS at 0°C m-PEG750-OH->ReactionMixture Stirring Stir at RT for 12-24h ReactionMixture->Stirring Filtration Filter Stirring->Filtration Concentration Concentrate under vacuum Filtration->Concentration Precipitation Precipitate in Cold Diethyl Ether Concentration->Precipitation FinalProduct This compound (Dried) Precipitation->FinalProduct

Caption: Synthesis workflow for this compound.

Purification

Purification of this compound is crucial to remove unreacted starting materials and byproducts. The primary methods include:

  • Precipitation: As described in the synthesis protocol, precipitation in a non-solvent like diethyl ether is effective for initial purification.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for obtaining highly pure this compound.

Purification TechniqueTypical Mobile Phase/Eluent
Precipitation Non-solvent: Diethyl ether
Column Chromatography Gradient of Methanol in Dichloromethane (e.g., 0-10%)
RP-HPLC Gradient of Acetonitrile in Water (both with 0.1% TFA or Formic Acid)

Characterization of this compound

The structure and purity of this compound are confirmed using standard analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the structure of the molecule. The spectrum of a PEG-Br compound will show characteristic peaks.[4][5]

  • ~3.64 ppm (s, large): A prominent singlet corresponding to the repeating methylene protons (-OCH₂CH₂-) of the PEG backbone.

  • ~3.81 ppm (t): A triplet corresponding to the methylene protons adjacent to the bromide (-CH₂-Br).

  • ~3.38 ppm (s): A singlet for the terminal methoxy group protons (CH₃O-).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • ~2870 cm⁻¹ (strong): C-H stretching of the alkyl groups.

  • ~1100 cm⁻¹ (strong): A characteristic strong C-O-C ether stretching band from the PEG backbone.[6]

  • ~1342 cm⁻¹ and ~1450 cm⁻¹: C-H bending vibrations.

  • ~950 cm⁻¹ and ~840 cm⁻¹: C-O stretching vibrations.

  • The absence of a broad O-H stretching band around 3400 cm⁻¹ indicates the successful conversion of the terminal hydroxyl group.

Applications in Bioconjugation: Synthesis of PEGylated Lipids

A primary application of this compound is in the synthesis of PEGylated lipids, which are essential components of "stealth" liposomes and lipid nanoparticles for drug delivery.[] These PEGylated lipids form a hydrophilic corona on the nanoparticle surface, which sterically hinders opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[8]

Experimental Protocol: Synthesis of m-PEG750-DSPE

This protocol describes the conjugation of this compound to the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The reaction proceeds via nucleophilic substitution.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Anhydrous Chloroform and Methanol

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve DSPE (1 equivalent) in a mixture of anhydrous chloroform and methanol in a flame-dried round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base such as TEA or DIPEA (3-5 equivalents) to the DSPE solution.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous chloroform.

  • Add the this compound solution dropwise to the stirred DSPE solution.

  • Heat the reaction mixture to 40-50°C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of a higher molecular weight product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the pure m-PEG750-DSPE conjugate.

G cluster_conjugation Synthesis of m-PEG750-DSPE DSPE DSPE and Base in Chloroform/Methanol Reaction Combine and Stir at 40-50°C for 24-48h DSPE->Reaction mPEGBr This compound in Chloroform mPEGBr->Reaction Purification Solvent Removal and Purification Reaction->Purification FinalProduct m-PEG750-DSPE Purification->FinalProduct

Caption: Workflow for m-PEG750-DSPE synthesis.

Conclusion

This compound is a valuable and versatile reagent for the PEGylation of biomolecules and the construction of advanced drug delivery systems. Its well-defined structure and reactive bromide functionality allow for controlled and efficient conjugation reactions. This guide provides the essential technical information for researchers to synthesize, purify, characterize, and utilize this compound in their drug development endeavors, ultimately contributing to the advancement of targeted therapeutics.

References

In-Depth Technical Guide to the Synthesis and Purification of m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-bromide (m-PEG750-Br), a crucial monofunctional PEG derivative. This reagent is widely utilized in bioconjugation, drug delivery, and materials science for its ability to introduce a hydrophilic PEG spacer via nucleophilic substitution reactions. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the core processes to assist researchers in producing high-purity this compound.

Synthesis of this compound

The synthesis of this compound typically involves the conversion of the terminal hydroxyl group of methoxy-poly(ethylene glycol) (m-PEG750-OH) to a bromide. Two common and effective methods for this transformation are bromination with phosphorus tribromide (PBr₃) and the Appel reaction.

Bromination using Phosphorus Tribromide (PBr₃)

This method involves the reaction of m-PEG750-OH with PBr₃, often in the presence of a base like triethylamine (Et₃N) to neutralize the hydrobromic acid byproduct.

Experimental Protocol:

  • Drying the Starting Material: m-PEG750-OH should be dried before use to remove residual water, which can react with PBr₃. This can be achieved by azeotropic distillation with toluene or by heating under vacuum.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried m-PEG750-OH in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N) to the solution, followed by the slow, dropwise addition of phosphorus tribromide (PBr₃).

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for a specified time, then let it warm to room temperature and continue stirring overnight.

  • Work-up: Quench the reaction by the slow addition of water. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Appel Reaction

The Appel reaction provides an alternative route to this compound using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the terminal carbon.[1]

Experimental Protocol:

  • Drying the Starting Material: As with the PBr₃ method, ensure the m-PEG750-OH is thoroughly dried.

  • Reaction Setup: Dissolve the dried m-PEG750-OH in an appropriate anhydrous solvent like DCM or THF in a flask under an inert atmosphere.

  • Addition of Reagents: Add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can then be subjected to purification to remove triphenylphosphine oxide and any unreacted starting materials.

Synthesis MethodKey ReagentsTypical SolventReported YieldReference
Bromination with PBr₃m-PEG750-OH, PBr₃, Et₃NDichloromethane (DCM)67%[2]
Appel Reactionm-PEG750-OH, PPh₃, CBr₄Dichloromethane (DCM)Not specified[1]

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts such as the corresponding diol impurity. A combination of extraction and chromatography is typically employed to achieve high purity.

Aqueous Work-up and Extraction

An initial purification step involves an aqueous work-up to remove water-soluble impurities.

Experimental Protocol:

  • Extraction: Dissolve the crude this compound in an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic solution sequentially with water and brine. This helps to remove any remaining water-soluble reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Silica Gel Chromatography

Column chromatography is a highly effective method for separating this compound from closely related impurities.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of a polar solvent in a less polar solvent is typically used. A common and effective eluent system is a gradient of methanol in dichloromethane (DCM). A starting gradient of 1-10% methanol in DCM is often effective.

  • Column Packing and Elution: Pack the column with a slurry of silica gel in the initial mobile phase. Load the crude product onto the column and elute with the solvent gradient.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification MethodDescriptionCommon SolventsExpected Purity
Aqueous ExtractionRemoves water-soluble impurities.Dichloromethane, Water, BrineIntermediate
Silica Gel ChromatographySeparates based on polarity.Mobile Phase: Methanol/Dichloromethane gradient>95%
PrecipitationPrecipitating the PEG derivative from a solution.Diethyl ether, HexaneVariable

Characterization and Purity Assessment

The identity and purity of the synthesized this compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound and assessing its purity.

  • Structural Confirmation: Successful conversion of the hydroxyl group to a bromide is confirmed by the disappearance of the proton signal corresponding to the terminal -CH₂-OH group and the appearance of a new signal for the -CH₂-Br protons, which is typically shifted downfield.

  • Purity Assessment: The purity can be estimated by comparing the integration of the terminal methoxy group protons with the protons of the repeating ethylene glycol units. The absence of signals from the starting m-PEG750-OH indicates a high degree of conversion. Quantitative NMR (qNMR) can be used for a more accurate determination of purity.[3][4]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a sensitive method for determining the purity of this compound and detecting impurities.

  • Method: A C18 column is typically used with a gradient of water and acetonitrile, often with an additive like formic acid.

  • Detection: Since PEG derivatives lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are often employed.

  • Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Analytical MethodKey ParametersPurpose
¹H NMRChemical shift, integrationStructural confirmation, Purity assessment
RP-HPLCRetention time, peak areaPurity determination, Impurity profiling

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start m-PEG750-OH reaction Reaction in Anhydrous Solvent start->reaction reagents Brominating Agent (PBr3 or PPh3/CBr4) reagents->reaction crude_product Crude this compound reaction->crude_product

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification of this compound crude Crude this compound extraction Aqueous Work-up & Extraction crude->extraction chromatography Silica Gel Chromatography extraction->chromatography pure_product Pure this compound chromatography->pure_product analysis Characterization (NMR, HPLC) pure_product->analysis

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to m-PEG750-Br for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide with a molecular weight of 750 Daltons (m-PEG750-Br), a key reagent in the field of bioconjugation. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to biomolecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and other biologics. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity. This document details the reaction mechanisms, experimental protocols, and analytical techniques associated with the use of this compound for the modification of proteins.

Core Concepts of this compound Bioconjugation

This compound is a monofunctional PEG derivative featuring a methoxy group at one terminus, rendering it inert, and a bromide group at the other, which serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules. The primary targets for this compound on proteins are the thiol groups of cysteine residues and the primary amine groups of lysine residues and the N-terminus.

The conjugation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic group on the protein attacks the carbon atom attached to the bromine, which is a good leaving group. This results in the formation of a stable, covalent bond between the PEG chain and the protein.

Reaction with Thiol Groups (Cysteine Residues)

The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form. The reaction is highly efficient and site-specific, particularly in proteins with a limited number of accessible cysteine residues. To ensure the availability of the reactive thiol, any existing disulfide bonds may need to be reduced prior to conjugation.

Reaction with Amine Groups (Lysine Residues and N-terminus)

Primary amines on the side chain of lysine residues and at the N-terminus of a protein are also effective nucleophiles for reaction with this compound. The reactivity of these amines is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic state.

Physicochemical Properties and Reaction Conditions

The successful application of this compound in bioconjugation relies on a clear understanding of its properties and the optimization of reaction parameters.

PropertyValue
Molecular Weight ~750 g/mol
Synonyms Methoxy-PEG-bromide, mPEG-Br
Purity Typically >95%
Solubility Soluble in water and common organic solvents
Storage Conditions -20°C, desiccated
Reaction ParameterRecommended Conditions for Thiol ConjugationRecommended Conditions for Amine Conjugation
pH 7.5 - 8.58.0 - 9.0
Temperature 4°C to Room Temperature (25°C)4°C to Room Temperature (25°C)
Molar Excess of this compound 10 to 50-fold over the protein10 to 50-fold over the protein
Reaction Time 2-4 hours at RT, 12-16 hours at 4°C2-4 hours at RT, 12-16 hours at 4°C
Buffer System Phosphate, HEPES, Bicarbonate, BoratePhosphate, HEPES, Bicarbonate, Borate

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key chemical reactions and the general workflow for protein PEGylation with this compound.

Thiol_Conjugation Protein_SH Protein-SH (Cysteine) Thiolate Protein-S⁻ (Thiolate) Protein_SH->Thiolate pH 7.5-8.5 (Deprotonation) mPEG_Br mPEG-Br Transition_State Transition State mPEG_Br->Transition_State Thiolate->Transition_State PEGylated_Protein Protein-S-PEG (Thioether Bond) Transition_State->PEGylated_Protein Bromide_Ion Br⁻ Transition_State->Bromide_Ion

Thiol Alkylation with m-PEG-Br

Amine_Conjugation Protein_NH2 Protein-NH₂ (Lysine/N-terminus) Deprotonated_Amine Protein-NH₂ (Nucleophilic) Protein_NH2->Deprotonated_Amine pH 8.0-9.0 mPEG_Br mPEG-Br Transition_State Transition State mPEG_Br->Transition_State Deprotonated_Amine->Transition_State PEGylated_Protein Protein-NH-PEG (Secondary Amine) Transition_State->PEGylated_Protein HBr HBr Transition_State->HBr

Amine Alkylation with m-PEG-Br

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Reduction Disulfide Reduction (Optional) (e.g., with TCEP) Protein_Prep->Reduction Reaction Add this compound (Control pH, Temp, Molar Ratio) Reduction->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis

General PEGylation Workflow

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins. Optimization may be required for specific applications.

Protocol 1: Conjugation to Cysteine Residues

This protocol is designed for proteins with accessible cysteine residues.

Materials:

  • Protein containing cysteine residues

  • This compound

  • Conjugation Buffer: 50 mM HEPES, pH 7.5-8.5

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing other nucleophiles, perform a buffer exchange.

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 1 hour at room temperature.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in the conjugation buffer or a compatible organic solvent like DMSO.

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove excess this compound and unreacted protein using size-exclusion chromatography (SEC) or another suitable purification method.

  • Analysis: Characterize the purified PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Conjugation to Amine Residues

This protocol targets primary amines on lysine residues and the N-terminus.

Materials:

  • Target protein

  • This compound

  • Conjugation Buffer: 50 mM Borate buffer, pH 8.0-9.0

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in the conjugation buffer or a compatible organic solvent.

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Purify the PEGylated protein from unreacted this compound and unmodified protein using an appropriate chromatography method such as SEC or ion-exchange chromatography (IEX).

  • Analysis: Analyze the purified product by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the extent of modification.

Analytical Techniques for Characterization

Thorough characterization of the PEGylated protein is crucial to ensure the quality and consistency of the final product.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to visualize the increase in molecular weight upon PEGylation.

Protocol:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.

  • Mix the protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto the gel alongside a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A successful PEGylation will show a band or a smear at a higher apparent molecular weight compared to the unmodified protein.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the different species in a PEGylation reaction mixture.

Size-Exclusion Chromatography (SEC-HPLC):

  • Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins are larger and elute earlier than their unmodified counterparts.

  • Protocol:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Inject the sample and monitor the elution profile at 280 nm.

    • The chromatogram will show peaks corresponding to the PEGylated protein, unmodified protein, and excess PEG reagent.

Reversed-Phase HPLC (RP-HPLC):

  • Principle: Separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to a shorter retention time on a reversed-phase column.

  • Protocol:

    • Use a C4 or C18 column suitable for protein separation.

    • Employ a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution at 220 nm and 280 nm. The PEGylated protein will elute earlier than the unmodified protein.

This guide provides a foundational understanding of this compound for bioconjugation. For specific applications, empirical optimization of the reaction conditions is highly recommended to achieve the desired degree of PEGylation and to ensure the biological activity of the conjugated molecule is retained.

An In-depth Technical Guide to the Mechanism of Action of m-PEG750-Br in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG750-Br and PEGylation

PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, such as proteins, peptides, and small drugs. This process can significantly enhance the therapeutic agent's pharmacological properties, including increased solubility, extended circulatory half-life, reduced immunogenicity, and improved stability.

This guide focuses on a specific, monofunctional PEGylating reagent: This compound . This reagent consists of a methoxy-capped polyethylene glycol chain with an average molecular weight of approximately 750 Daltons, terminating in a reactive bromide group. The methoxy cap ensures that the PEGylation reaction occurs only at the bromide end, preventing cross-linking of the target molecules. The relatively low molecular weight of the PEG750 chain offers a balance between imparting the beneficial properties of PEGylation and minimizing potential steric hindrance that could affect the biological activity of the conjugated molecule.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound in PEGylation is a bimolecular nucleophilic substitution (SN2) reaction . In this reaction, a nucleophilic functional group on the target biomolecule attacks the carbon atom attached to the bromine atom of the this compound. The bromide ion is an excellent leaving group, facilitating the formation of a stable, covalent bond between the PEG chain and the target molecule.

Reaction with Thiol Groups (Cysteine Residues)

The most common target for PEGylation with m-PEG-halide reagents are the thiol groups (-SH) of cysteine residues within a protein's structure. At a pH slightly above the pKa of the thiol group (typically around 8.5), the cysteine residue is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This thiolate anion readily attacks the electrophilic carbon of the this compound, displacing the bromide and forming a stable thioether linkage . This reaction is highly efficient and specific under controlled pH conditions.

Reaction with Amine Groups (Lysine Residues and N-terminus)

Primary amine groups (-NH₂), found on the side chains of lysine residues and at the N-terminus of proteins, are also effective nucleophiles for reaction with this compound. For the amine group to be sufficiently nucleophilic, the reaction is typically carried out at a pH above its pKa (around 9-10.5), where it is deprotonated. The nucleophilic amine attacks the carbon-bromine bond, resulting in the formation of a stable secondary amine linkage . While this reaction is feasible, it is generally less specific than targeting cysteine residues due to the higher abundance of lysine residues on the surface of most proteins.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its application in PEGylation.

PropertyDescription
Average Molecular Weight ~750 g/mol . This is an average value due to the polydispersity of the PEG polymer. The actual molecular weight is a distribution around this central value.[1][2]
Structure CH₃O-(CH₂CH₂O)n-CH₂CH₂-Br, where 'n' is the number of ethylene glycol repeating units.
Solubility Soluble in water and a variety of organic solvents, which allows for flexibility in reaction conditions.[3]
Reactivity The terminal bromide is a good leaving group, making the molecule susceptible to nucleophilic attack by groups such as thiols and amines.

Experimental Protocols

The following are detailed methodologies for the PEGylation of a model protein with this compound, targeting either cysteine or lysine residues.

Protocol for Cysteine-Specific PEGylation

This protocol is optimized for proteins with accessible free cysteine residues.

Materials:

  • This compound

  • Protein with at least one free cysteine residue

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M L-cysteine in reaction buffer.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines or thiol-containing reagents.

  • This compound Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • PEGylation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization: Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE (which will show a molecular weight shift), mass spectrometry, and HPLC.

Protocol for Lysine-Targeted PEGylation

This protocol is for the less-specific PEGylation of lysine residues.

Materials:

  • This compound

  • Protein target

  • Reaction Buffer: Borate buffer (50 mM), pH 8.5-9.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification System: SEC or dialysis.

  • Anhydrous DMF or DMSO

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • PEGylation Reaction:

    • Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 4-6 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein conjugate as described in the cysteine-specific protocol.

  • Characterization: Analyze the reaction products to determine the extent of PEGylation and the distribution of PEGylated species.

Data Presentation: Quantitative Analysis of PEGylation

The efficiency of the PEGylation reaction is a critical parameter. The following table presents representative data for the characterization of a PEGylated protein, in this case, lysozyme, using a PEG-halide reagent.

ParameterUnmodified LysozymePEGylated Lysozyme (Representative Data)Method of Analysis
Apparent Molecular Weight (SDS-PAGE) ~14.3 kDa~15-16 kDa (for mono-PEGylated)SDS-PAGE with Coomassie staining
Molecular Weight (Mass Spectrometry) 14,307 Da15,057 Da (for mono-PEGylated with m-PEG750)MALDI-TOF or ESI-MS
PEGylation Efficiency N/A> 80% conversion of native proteinDensitometry of SDS-PAGE gels or peak area integration from HPLC chromatograms
Hydrodynamic Radius (DLS) ~1.9 nm~2.5 nmDynamic Light Scattering

Note: The data presented is representative and will vary depending on the specific protein, PEG reagent, and reaction conditions.

Visualizations: Diagrams of Mechanisms and Workflows

Mechanism of Action: SN2 Reaction

sn2_mechanism cluster_transition_state Transition State protein Protein-Nu: ts [Protein---Nu---CH₂---Br]⁻      |  (PEG)₇-OCH₃ protein->ts Nucleophilic Attack mpeg This compound (CH₃O-(PEG)₇-CH₂-Br) mpeg->ts peg_protein PEGylated Protein (Protein-Nu-CH₂-(PEG)₇-OCH₃) ts->peg_protein Bond Formation bromide Br⁻ ts->bromide Leaving Group Departure

Caption: SN2 mechanism of this compound with a protein nucleophile (Nu:).

Experimental Workflow for PEGylation and Characterization

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization protein_prep 1. Protein Preparation (Buffer Exchange, Concentration) reaction 3. Mix Protein and this compound (Controlled pH, Temp, Time) protein_prep->reaction peg_prep 2. This compound Stock Solution Preparation peg_prep->reaction quench 4. Quench Reaction (e.g., with L-cysteine or Tris) reaction->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify sds_page 6a. SDS-PAGE (MW Shift) purify->sds_page ms 6b. Mass Spectrometry (Precise Mass, Degree of PEGylation) purify->ms hplc 6c. HPLC (Purity, Quantification) purify->hplc

Caption: General experimental workflow for protein PEGylation and characterization.

Signaling Pathway Affected by a PEGylated Protein: The JAK-STAT Pathway and PEGylated Interferon

PEGylated interferons are a class of biotherapeutics used in the treatment of viral hepatitis and some cancers. Interferons exert their effects through the JAK-STAT signaling pathway. PEGylation of interferon increases its half-life, leading to sustained signaling.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peg_ifn PEGylated Interferon receptor Interferon Receptor (IFNAR1/IFNAR2) peg_ifn->receptor Binding jak1 JAK1 receptor->jak1 Activation tyk2 TYK2 receptor->tyk2 Activation stat1 STAT1 jak1->stat1 Phosphorylation stat2 STAT2 tyk2->stat2 Phosphorylation p_stat1 P-STAT1 p_stat2 P-STAT2 isgf3 ISGF3 Complex p_stat1->isgf3 p_stat2->isgf3 irf9 IRF9 irf9->isgf3 nucleus Nucleus isgf3->nucleus Translocation isre ISRE (DNA) isg Interferon-Stimulated Genes (ISGs) (Transcription) isre->isg antiviral_proteins Antiviral Proteins isg->antiviral_proteins Translation

References

The Role of m-PEG750-Br in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of PEGylation in Nanomedicine

The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules and delivery carriers, a process known as PEGylation, is a cornerstone of modern drug delivery. PEGylation imparts a "stealth" character to nanocarriers, creating a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2] This modification prolongs the systemic circulation time, enhancing the probability of the nanocarrier reaching its target site, a phenomenon critical for improving therapeutic efficacy and reducing off-target toxicity.[1][3][4]

Among the various PEG derivatives, methoxy-terminated PEG with a reactive terminal group, such as m-PEG-Br, is particularly valuable. The methoxy group ensures the inertness of one end of the polymer chain, while the bromide group serves as an efficient leaving group for initiating polymerization or for conjugation reactions. m-PEG750-Br, with a molecular weight of approximately 750 Da, represents a versatile short-chain PEGylating agent. It is used to synthesize amphiphilic block copolymers, such as m-PEG-b-poly(ε-caprolactone) (m-PEG-PCL), which self-assemble in aqueous media to form core-shell nanostructures like micelles and nanoparticles.[5][6] The hydrophobic PCL core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic m-PEG750 shell forms the stabilizing corona that interfaces with the biological environment.[7]

This technical guide explores the pivotal role of this compound in the development of advanced drug delivery systems, with a focus on its application in creating nanocarriers for the potent anticancer drug, doxorubicin (DOX). We provide detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying mechanisms and workflows.

Core Function of this compound in Nanocarrier Design

The primary role of this compound is to serve as a hydrophilic macroinitiator for the synthesis of amphiphilic block copolymers. The resulting copolymers possess a crucial balance of hydrophilic and hydrophobic properties necessary for self-assembly into stable, drug-loadable nanoparticles.

cluster_synthesis Copolymer Synthesis cluster_assembly Self-Assembly & Drug Loading cluster_function Nanoparticle Function mPEG This compound (Hydrophilic Initiator) Polymer Amphiphilic m-PEG-PCL Copolymer mPEG->Polymer Ring-Opening Polymerization Monomer Hydrophobic Monomer (e.g., ε-caprolactone) Monomer->Polymer NP Core-Shell Nanoparticle Polymer->NP Self-Assembly (in aqueous phase) Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->NP Encapsulation into core Core PCL Core: - Drug Reservoir - Controlled Release NP->Core Shell m-PEG750 Shell: - Stealth Effect - Stability - Prolonged Circulation NP->Shell

Figure 1: Logical relationship of this compound in nanocarrier development.

Experimental Protocols

This section details the methodologies for synthesizing m-PEG-PCL copolymers and preparing doxorubicin-loaded nanoparticles.

Synthesis of m-PEG-PCL Diblock Copolymer via Ring-Opening Polymerization

This protocol describes the synthesis of an m-PEG-PCL copolymer using m-PEG as the macroinitiator. While this compound is the conceptual starting point, commercially available m-PEG-OH is often used directly in ring-opening polymerization with a catalyst.

  • Materials:

    • Methoxy-poly(ethylene glycol) (m-PEG, MW ≈ 750 Da)

    • ε-caprolactone (ε-CL)

    • Stannous octoate (Sn(Oct)₂)

    • Toluene

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Drying of Reagents: Dry a predetermined amount of m-PEG (e.g., 1 mmol) via azeotropic distillation with toluene to remove moisture. Dry ε-CL over calcium hydride (CaH₂) for 24 hours and distill under reduced pressure.[8]

    • Polymerization Setup: In a three-necked flask under a nitrogen atmosphere, add the dried m-PEG, a specified amount of purified ε-CL (the molar ratio of CL to m-PEG determines the PCL block length), and the catalyst, Sn(Oct)₂.[9]

    • Reaction: Heat the reaction mixture to 130-160°C and stir mechanically for 4-24 hours.[3][8]

    • Purification: After the reaction cools, dissolve the resulting polymer in a small amount of dichloromethane (DCM). Precipitate the copolymer by adding the DCM solution dropwise into a large volume of cold diethyl ether with stirring.[9]

    • Final Product: Collect the white precipitate by filtration and dry it under vacuum at room temperature for at least 12 hours to yield the purified m-PEG-PCL copolymer.[9]

    • Characterization: Confirm the structure and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).

Preparation of Doxorubicin-Loaded m-PEG-PCL Nanoparticles

This protocol uses the nanoprecipitation (solvent displacement) method to form drug-loaded nanoparticles.

  • Materials:

    • m-PEG-PCL diblock copolymer

    • Doxorubicin hydrochloride (DOX·HCl)

    • Triethylamine (TEA)

    • Acetone or Tetrahydrofuran (THF) (organic solvent)

    • Deionized water or phosphate-buffered saline (PBS) (aqueous phase)

  • Procedure:

    • DOX Free Base Preparation: Dissolve DOX·HCl in the chosen organic solvent. Add a molar excess of triethylamine (TEA) (typically a 3:1 molar ratio of TEA:DOX) to neutralize the hydrochloride salt and form the hydrophobic DOX free base. Stir for 2-4 hours in the dark.

    • Polymer Dissolution: Dissolve a specific amount of the synthesized m-PEG-PCL copolymer (e.g., 40 mg) in the same organic solution containing the DOX free base.

    • Nanoprecipitation: Add the organic phase dropwise into a larger volume of deionized water or PBS while stirring vigorously. The rapid solvent diffusion causes the amphiphilic copolymer to self-assemble, encapsulating the hydrophobic DOX within the PCL core.

    • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., overnight) in a fume hood to allow for the complete evaporation of the organic solvent.

    • Purification: Purify the nanoparticle suspension to remove unloaded DOX and residual solvent. This is commonly achieved by dialysis against deionized water using a dialysis membrane (e.g., MWCO 8-14 kDa) or by using centrifugal filter units.[10]

    • Storage: Store the final nanoparticle suspension at 4°C.

Characterization of Nanoparticles
  • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) using Dynamic Light Scattering (DLS). Samples should be appropriately diluted in deionized water or buffer.[7][11]

  • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM). A drop of the nanoparticle suspension is placed on a copper grid, stained (e.g., with phosphotungstic acid), and dried before imaging.[7][12]

  • Drug Loading and Encapsulation Efficiency:

    • Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO or DCM) to break the nanoparticles and release the drug.

    • Quantify the amount of DOX using UV-Vis spectrophotometry (at ~480 nm) or High-Performance Liquid Chromatography (HPLC).

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Total weight of nanoparticles) × 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug fed) × 100

In Vitro Drug Release Study

The dialysis bag method is commonly employed to assess the drug release profile.[13][14]

  • Setup: Transfer a known volume (e.g., 3 mL) of the purified DOX-loaded nanoparticle suspension into a dialysis bag (MWCO 8-14 kDa).[14]

  • Release Media: Immerse the sealed dialysis bag into a larger volume of release buffer (e.g., 200 mL), often PBS at pH 7.4 (simulating blood) and an acetate buffer at pH 5.5 (simulating the endo-lysosomal environment). Maintain the setup at 37°C with constant stirring.[15][16]

  • Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of released DOX in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

cluster_synthesis Step 1: Copolymer Synthesis cluster_np_prep Step 2: Nanoparticle Formulation cluster_char Step 3: Characterization A1 Dry m-PEG & ε-CL A2 Ring-Opening Polymerization (with Sn(Oct)₂ catalyst) A1->A2 A3 Purify Copolymer (Precipitation in ether) A2->A3 B1 Dissolve m-PEG-PCL & DOX in organic solvent A3->B1 B2 Nanoprecipitation: Add dropwise to water B1->B2 B3 Evaporate organic solvent B2->B3 B4 Purify Nanoparticles (Dialysis / Centrifugation) B3->B4 C1 Size & Zeta Potential (DLS) B4->C1 C2 Morphology (TEM) B4->C2 C3 Drug Loading (DLC% & EE%) B4->C3 C4 In Vitro Release (Dialysis) B4->C4

Figure 2: General experimental workflow for nanoparticle synthesis and characterization.

Quantitative Data Summary

The physicochemical properties of nanoparticles are critical determinants of their in vivo performance. The table below summarizes typical data for m-PEG-PCL-based nanoparticles, including those loaded with doxorubicin.

FormulationAvg. Size (nm)PDIZeta Potential (mV)EE (%)DLC (%)Reference
m-PEG-PCL (unloaded)640.079-13.5N/AN/A[3]
DOX-loaded m-PEG-PCL940.088-22.385.5-[3]
DOX + MUC1i-loaded m-PEG-PCL1750.010-1.686.8 (for DOX)-[3]
DOX-loaded PCL-PEG-PCL130.80.200-86.78.7[15][16]
Shikonin-loaded m-PEG-PCL54.6--6.243.10.9[12]
α-Mangostin-loaded m-PEG-PCL30--2.199.1-[17]
PCL₂₀-MPEG40.50.28-9.04.45 (for DOX)-[7]

PDI: Polydispersity Index; EE: Encapsulation Efficiency; DLC: Drug Loading Content. Note: The specific molecular weights of the PEG and PCL blocks vary between studies but provide a representative range of values.

Mechanism of Action: Doxorubicin-Induced Apoptosis

Once the m-PEG-PCL nanocarrier releases its doxorubicin payload inside a cancer cell, DOX exerts its cytotoxic effects primarily by inducing apoptosis. The key mechanisms involve DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks. This damage triggers a cascade of signaling events, including the generation of reactive oxygen species (ROS) and activation of stress-related pathways, which converge on the mitochondria to initiate the intrinsic apoptotic pathway.[10][18]

DOX Doxorubicin (DOX) Released from Nanoparticle Top2 Inhibition of Topoisomerase II DOX->Top2 ROS Reactive Oxygen Species (ROS) Production DOX->ROS DNA_Damage DNA Double-Strand Breaks Top2->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mito Mitochondrial Dysfunction ROS->Mito Bax Upregulation of Bax / Bak p53->Bax CytC Cytochrome c Release Mito->CytC Bax->Mito Apoptosome Apoptosome Formation (Apaf-1) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 3: Doxorubicin-induced intrinsic apoptosis signaling pathway.

Conclusion

This compound is a fundamental building block in the rational design of sophisticated drug delivery systems. Its role as a hydrophilic macroinitiator enables the synthesis of amphiphilic block copolymers that can self-assemble into stable core-shell nanoparticles. These nanocarriers are capable of efficiently encapsulating hydrophobic drugs like doxorubicin, shielding them from premature degradation, and prolonging their circulation in the bloodstream. The ability to control particle size, surface charge, and drug release kinetics through careful formulation makes this compound-derived systems a highly adaptable and promising platform for targeted cancer therapy and other biomedical applications. The detailed protocols and data presented herein provide a technical foundation for researchers aiming to harness the potential of PEGylation for advanced drug delivery.

References

Navigating the Safe Handling of m-PEG750-Br: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for methoxy-polyethylene glycol-bromide with an average molecular weight of 750 (m-PEG750-Br). The information presented herein is crucial for ensuring laboratory safety and maintaining the integrity of research involving this compound. This compound is a monofunctional PEG derivative utilized in a variety of applications, including bioconjugation, drug delivery, and surface functionalization.[1] While generally considered to have low toxicity, adherence to proper handling procedures is essential.

Physicochemical and Hazard Information

The following tables summarize the key physical, chemical, and hazard properties of this compound and related PEG compounds. This data is essential for risk assessment in a laboratory setting.

Table 1: Physical and Chemical Properties

PropertyValue
Appearance White solid
Odor Odorless[2][3]
pH 4-7 (5% aqueous solution)[3]
Melting Point/Range 55 - 60 °C / 131 - 140 °F (for PEG 8000)[2]
Boiling Point/Range No information available[2][3]
Flash Point 270 °C / 518 °F (for PEG 8000)[2]
Solubility Soluble in water[]
Stability Stable under normal conditions[2][3]

Table 2: Hazard Identification and Classification

HazardClassification
GHS Classification Not classified as a hazardous substance or mixture
Potential Health Effects May cause respiratory tract irritation upon inhalation.[5] May cause skin and eye irritation upon prolonged contact.[6]
Incompatible Materials Strong oxidizing agents[2][3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition[2][3]

Experimental Protocols: Toxicity Assessment of Polyethylene Glycols

Objective: To evaluate the systemic toxicity of high-molecular-weight PEGs following repeated administration in a rodent model.

Materials:

  • Test substance (e.g., 20, 40, or 60 kDa PEG)

  • Vehicle (e.g., saline)

  • Sprague Dawley rats (equal numbers of males and females)

  • Standard laboratory equipment for injections, blood collection, and tissue processing.

Methodology:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Divide animals into treatment and control groups (e.g., 12 rats per sex per group).

    • Administer the test substance via a clinically relevant route (e.g., subcutaneous or intravenous injection) at a specified dose (e.g., 100 mg/kg body weight).[7][8][9]

    • Administer doses on a recurring schedule (e.g., once a week for 24 weeks).[7][8][9]

    • The control group receives the vehicle only.

  • Clinical Observations: Monitor animals for any signs of toxicity, including changes in body weight, food consumption, and overall health, throughout the study period.

  • Blood and Urine Analysis:

    • Collect blood samples at specified intervals to analyze for hematology, clinical chemistry parameters (e.g., triglycerides), and the presence of anti-PEG antibodies (IgM and IgG).[7][8][9]

    • Collect urine and feces to determine the excretion profile of the PEG.[7][8][9]

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect major organs and tissues (e.g., spleen, lymph nodes, lungs, ovaries/testes, choroid plexus).

    • Process tissues for histopathological examination to assess for any treatment-related changes, such as vacuolation or inflammation.[7][8][9]

Safe Handling and Storage Workflow

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound. The following diagram illustrates a recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C in a Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE: Lab Coat, Safety Goggles, Chemical-Resistant Gloves Store->PPE Weigh Weigh Compound in a Well-Ventilated Area or Fume Hood PPE->Weigh Use Perform Experimental Work Weigh->Use Segregate Segregate this compound Waste Use->Segregate Container Place in a Labeled, Leak-Proof Container Segregate->Container Dispose Dispose via Licensed Waste Disposal Contractor Container->Dispose

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) and First Aid

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation.[2][10] If dust is generated, a particle filter respirator may be necessary.[2]

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[2][6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][6]

Spill and Disposal Procedures

Spill Cleanup: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[2] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[3]

Waste Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service to dispose of this material.[11][12]

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on currently available data for this compound and related compounds. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific laboratory conditions. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product being used.

References

solubility of m-PEG750-Br in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of m-PEG750-Br

This guide provides a detailed overview of the solubility characteristics of methoxy-poly(ethylene glycol)-bromide with an average molecular weight of 750 g/mol (this compound). Designed for researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound and presents a comprehensive experimental protocol for quantitative determination.

Introduction to this compound

Methoxy PEG bromide (mPEG-Br) is a monofunctional PEG derivative that features a terminal bromide group.[1] This functional group is highly useful for initiating polymerizations, modifying surfaces, and enabling covalent attachment to various nucleophiles such as amines and thiols.[1] Its applications are prominent in bioconjugation, drug delivery systems, and materials science, where the PEGylation process enhances hydrophilicity and bioavailability.[1] Understanding the is a critical first step for its effective use in these applications, ensuring proper reaction conditions and formulation development.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative solubility in common laboratory solvents has been reported by suppliers. This information is crucial for initial experimental design and solvent screening.

Data Presentation: Qualitative Solubility

The table below summarizes the known qualitative solubility of this compound.

Solvent NameChemical FormulaPolaritySolubility
WaterH₂OHighSoluble[1]
ChloroformCHCl₃MediumSoluble[1]
Dichloromethane (DCM)CH₂Cl₂MediumSoluble[1]
Dimethylformamide (DMF)C₃H₇NOHighSoluble[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSoluble[1]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. The following protocol is adapted for the determination of this compound solubility.

Principle

An excess amount of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique. This concentration represents the equilibrium solubility.

Materials and Equipment
  • Solute: this compound

  • Solvents: Selected aqueous or organic solvents

  • Containers: Sealed vials (e.g., glass scintillation vials with PTFE-lined caps)

  • Agitation: Orbital shaker or magnetic stirrer with temperature control

  • Temperature Control: Constant temperature bath or incubator

  • Phase Separation: Centrifuge

  • Filtration: Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Quantification: Analytical balance, vacuum oven (for gravimetric analysis), or High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectrophotometer system (for analytical quantification)

  • General Labware: Volumetric flasks, pipettes

Detailed Methodology
  • Preparation:

    • Add an excess amount of this compound to a pre-weighed, sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a temperature-controlled environment (e.g., 25 °C) on an orbital shaker.

    • Agitate the samples vigorously for a sufficient duration to reach equilibrium. For polymers, this typically requires 24 to 48 hours. A preliminary experiment to determine the minimum time to reach equilibrium is recommended.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a short period to let the undissolved solid settle.

    • For finer particles, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw the clear supernatant using a syringe. To avoid premature precipitation, ensure the syringe and filter are at the same temperature as the sample.

    • Filter the supernatant through a 0.22 µm syringe filter directly into a clean collection vial. This step is critical to remove any microscopic undissolved particles, which could otherwise lead to an overestimation of solubility.

  • Quantification:

    • Gravimetric Analysis (for non-volatile solutes):

      • Accurately weigh an empty, dry container.

      • Transfer a precise volume of the clear filtrate to the container.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the degradation point of this compound).

      • Once the solvent is fully removed, weigh the container with the dried this compound residue.

    • Chromatographic/Spectroscopic Analysis (e.g., HPLC):

      • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

      • Generate a calibration curve using an appropriate analytical method (e.g., HPLC with a refractive index detector).

      • Accurately dilute a known volume of the filtrate to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • For Gravimetric Analysis:

      • Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate used (L))

    • For Analytical Quantification:

      • Solubility (g/L) = (Concentration from curve (g/L)) x (Dilution Factor)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate mixture at constant temperature (e.g., 24-48 hours) to reach equilibrium. prep->equil phase_sep 3. Phase Separation Centrifuge or let stand to settle undissolved solid. equil->phase_sep filtration 4. Filtration Filter supernatant through a 0.22 µm syringe filter to remove particulates. phase_sep->filtration quant 5. Quantification Analyze solute concentration in the clear filtrate via Gravimetric, HPLC, or other methods. filtration->quant calc 6. Calculation Determine solubility from the measured concentration and dilution. quant->calc end_node End (Quantitative Solubility Value) calc->end_node

Workflow for quantitative solubility determination of this compound.

References

An In-depth Technical Guide to PEGylation with Brominated PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation utilizing brominated polyethylene glycols (Bromo-PEGs). PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in pharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] Bromo-PEGs are a versatile class of reagents used in bioconjugation, offering specific advantages in stability and reactivity.[3][4] This document delves into the core principles of Bromo-PEG chemistry, presents detailed experimental protocols, summarizes key quantitative data, and provides visual workflows to guide researchers in this field.

Introduction to PEGylation and Brominated PEGs

PEGylation is a widely adopted technique that improves the therapeutic profile of proteins, peptides, and nanoparticles by increasing their hydrodynamic size.[2][5] This modification can lead to a prolonged circulatory half-life, reduced immunogenicity, enhanced stability, and improved solubility.[2][6][7]

Brominated PEGs are PEG derivatives featuring a terminal bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions.[8] This characteristic makes them particularly suitable for conjugation to thiol-containing molecules, such as cysteine residues in proteins.[4][8] The reaction between a bromo-functionalized PEG and a thiol group results in the formation of a highly stable thioether bond.[3][9] This stability is a key advantage over other thiol-reactive linkers, such as maleimides, which can be susceptible to degradation in vivo.[9]

Bromo-PEG reagents are available with various functional groups at the other terminus, creating heterobifunctional linkers for diverse applications in drug delivery, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8][10][11]

Data Presentation: Comparative Performance of PEG Linkers

The choice of linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key quantitative data for bromo-functionalized linkers in comparison to other commonly used chemistries.

Functional GroupTarget ResidueReaction pHRelative Reaction RateResulting Linkage
Bromoacetyl Cysteine (Thiol) 9.0 Fast Thioether
Bromoacetyl Cysteine (Thiol) 6.5 Slow Thioether
MaleimideCysteine (Thiol)6.5-7.5Very FastThioether
NHS EsterLysine (Amine)7.0-8.5FastAmide

Caption: Comparative Reactivity of Thiol-Reactive and Amine-Reactive Functional Groups.[4]

Linker TypeLinkage BondIn Vivo / Plasma StabilityKey Findings & Implications
Bromo-PEG (Bromoacetamide) Thioether Highly stable. No measurable systemic drug release over 2 weeks in mice.[3] The irreversible thioether bond offers superior plasma stability, minimizing off-target toxicity.[3]
Maleimide-PEGThioether (via Michael addition)Susceptible to retro-Michael reaction, leading to premature drug release.[3]Potential for reduced efficacy and increased off-target effects due to linker instability.
NHS-Ester-PEGAmideVery stable (Half-life estimated to be up to 1000 years for uncatalyzed hydrolysis).[9]Generally stable, but can be cleaved by proteases if part of a recognized sequence.[9]

Caption: Comparative Stability of Different PEG Linker Chemistries.[3][9]

Performance MetricBromo-PEG (Bromoacetamide) LinkerMaleimide-PEG LinkerImplications
Intratumoral Drug Exposure 25% higher intratumoral drug exposure over a 7-day period.[3] Lower intratumoral drug concentration due to premature deconjugation.[3]Enhanced stability of the Bromo-PEG linker leads to more efficient payload delivery.[3]
ADC Homogeneity Affords a more homogenous ADC product.[3] Can result in heterogeneous mixtures of ADC species.[3]Increased homogeneity can lead to better-defined pharmacological properties.[3]

Caption: Performance Comparison of Bromo-PEG vs. Maleimide-PEG in Antibody-Drug Conjugates (ADCs).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving brominated PEGs, from synthesis and purification to bioconjugation and characterization.

Synthesis and Purification of Bromo-PEG Derivatives

3.1.1. Synthesis of Bromo-PEG5-phosphonic acid diethyl ester

This protocol describes a two-part synthesis: tosylation of the starting PEG-alcohol followed by phosphonylation.[12]

  • Part A: Tosylation of Bromo-PEG5-alcohol

    • To a solution of 17-Bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 eq.).[12]

    • Cool the reaction mixture to 0 °C.[12]

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.[12]

    • Allow the reaction to warm to room temperature and stir overnight.[12]

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by flash column chromatography on silica gel.[12]

  • Part B: Phosphonylation of Bromo-PEG5-tosylate

    • Prepare sodium diethyl phosphite by adding sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a solution of diethyl phosphite (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C and stirring for 30 minutes.[12]

    • Add the purified Bromo-PEG5-tosylate (1.0 eq.) dissolved in anhydrous THF to the sodium diethyl phosphite solution.[12]

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.[12]

    • After completion, cool the reaction and quench by the slow addition of saturated aqueous NH₄Cl.[12]

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]

    • Purify the crude Bromo-PEG5-phosphonic acid diethyl ester by flash column chromatography on silica gel.[12]

3.1.2. Characterization of Bromo-PEG Derivatives

Thorough characterization is crucial to confirm the identity and purity of the synthesized Bromo-PEG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: To confirm the presence of the PEG chain protons and the bromoethyl group.[12]

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.[12]

    • ³¹P NMR: Key for phosphonic acid derivatives to confirm the chemical shift.[12]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.[12]

General Protocol for Bromo-PEG Conjugation to a Thiol-Containing Protein

This protocol outlines the steps for conjugating a bromoacetyl-PEG linker to cysteine residues of a protein, such as an antibody.[4]

  • Protein Preparation :

    • If necessary, reduce interchain disulfides to generate free thiol groups. This step requires careful optimization to avoid antibody fragmentation.[4]

    • Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable reaction buffer.[2]

  • Reaction Setup :

    • Adjust the pH of the antibody solution to 8.0-9.0 for optimal reactivity of the bromoacetyl group.[4]

    • Add the bromoacetyl-PEG-payload solution to the antibody solution with gentle mixing. A typical molar excess of the PEG linker is 5- to 20-fold over the antibody.[4]

  • Incubation :

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.[4]

  • Quenching :

    • Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted bromoacetyl-PEG linker.[4]

  • Purification :

    • Purify the antibody-PEG conjugate from unreacted PEG linker, payload, and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[2][4]

Characterization of the Bromo-PEG Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR) :

    • UV-Vis Spectroscopy : Measure the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.[4]

    • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated conjugate can provide a precise mass, from which the number of conjugated PEG-payload molecules can be determined.[4]

  • Analysis of Purity and Aggregation :

    • Size-Exclusion Chromatography (SEC) : To separate and quantify the monomeric PEGylated protein from aggregates and fragments.

    • SDS-PAGE : To visualize the increase in molecular weight of the protein after PEGylation.[9]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

G cluster_synthesis Synthesis of Bromo-PEG Derivative start Pentaethylene Glycol step1 Monobromination start->step1 product Bromo-PEG-alcohol step1->product step2 Tosylation product->step2 intermediate Bromo-PEG-tosylate step2->intermediate step3 Phosphonylation intermediate->step3 final_product Bromo-PEG-phosphonic acid diethyl ester step3->final_product

Caption: Synthesis workflow for a functionalized Bromo-PEG.

G cluster_conjugation Bioconjugation and Characterization Workflow cluster_char Characterization Methods protein Thiol-containing Protein (e.g., Antibody) conjugation Conjugation Reaction (pH 8.0-9.0) protein->conjugation bromo_peg Bromo-PEG Linker bromo_peg->conjugation quenching Quenching (e.g., N-acetyl-cysteine) conjugation->quenching purification Purification (e.g., SEC) quenching->purification conjugate Purified PEGylated Protein purification->conjugate characterization Characterization conjugate->characterization dar DAR Determination (UV-Vis, MS) characterization->dar purity Purity/Aggregation (SEC, SDS-PAGE) characterization->purity

Caption: General workflow for protein PEGylation with Bromo-PEG.

G cluster_adc Mechanism of Action for a Non-Cleavable ADC adc ADC with Bromo-PEG Linker binding ADC binds to target antigen adc->binding cancer_cell Cancer Cell with Target Antigen cancer_cell->binding internalization Internalization (Endocytosis) binding->internalization trafficking Trafficking to Lysosome internalization->trafficking degradation Antibody Degradation in Lysosome trafficking->degradation release Release of Amino Acid-Linker-Drug degradation->release cell_death Cell Death release->cell_death

Caption: Signaling pathway for ADC-mediated cell killing.[4]

G cluster_uptake Cellular Uptake Pathways of PEGylated Nanoparticles cluster_pathways Endocytosis Mechanisms peg_np PEGylated Nanoparticle cell_membrane Cell Membrane peg_np->cell_membrane cme Clathrin-mediated Endocytosis (CME) cell_membrane->cme cave Caveolae-mediated Endocytosis (CAV) cell_membrane->cave macro Macropinocytosis cell_membrane->macro endosome Early Endosome cme->endosome cave->endosome macro->endosome lysosome Lysosome endosome->lysosome cytosol Cytosolic Release endosome->cytosol

Caption: Cellular uptake pathways for PEGylated nanoparticles.[13][14][15]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Surface Modification of Nanoparticles with m-PEG750-Br

This guide provides a comprehensive overview of the use of methoxy-poly(ethylene glycol)-bromide with an average molecular weight of 750 g/mol (this compound) for the surface modification of nanoparticles. PEGylation is a widely adopted strategy to improve the biocompatibility and in vivo performance of nanoparticles by creating a hydrophilic "stealth" coating. This coating reduces non-specific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and prolongs systemic circulation time.[1]

Core Concepts of this compound Modification

This compound is a heterobifunctional PEG derivative featuring a methoxy group at one terminus and a bromine atom at the other. The methoxy group provides chemical inertness, while the bromide serves as a reactive site for covalent attachment to nanoparticle surfaces. The bromine is a good leaving group for nucleophilic substitution reactions, making it particularly suitable for conjugation to nanoparticles functionalized with primary amines.[1] The reaction proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism, where the amine attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable secondary amine linkage.[2]

The PEG chain, with an average of 17 ethylene glycol repeat units, provides a hydrophilic and flexible shell around the nanoparticle. This steric barrier is crucial for preventing aggregation and reducing interactions with biological components.[3][4]

Data Presentation

Successful surface modification with this compound will lead to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation with short-chain m-PEG derivatives. The exact values will vary depending on the specific nanoparticle core material, its initial size, and the density of the PEG chains on the surface.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore PEGylation (Bare Nanoparticles)After PEGylation (this compound Modified)Characterization Technique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.030.19 ± 0.04Dynamic Light Scattering (DLS)
Zeta Potential (mV) +30 ± 4+8 ± 2Laser Doppler Velocimetry
Surface PEG Grafting Density (chains/nm²) N/A1 - 5¹H NMR, TGA, XPS
Surface Plasmon Resonance (nm) (for Gold Nanoparticles) 520525UV-Vis Spectroscopy

Data is representative and may vary based on the nanoparticle system and reaction conditions.[5][6]

Table 2: Effect of this compound Molar Excess on Nanoparticle Properties

Molar Excess of this compoundHydrodynamic Diameter (nm)Zeta Potential (mV)
10x 108 ± 6+15 ± 3
25x 115 ± 7+8 ± 2
50x 118 ± 8+5 ± 1.5

This table illustrates the trend of increasing hydrodynamic diameter and decreasing zeta potential with higher molar excess of the PEG reagent, indicating greater surface coverage.[5]

Table 3: Quantification of Surface PEGylation

MethodParameter MeasuredTypical Result for this compound
Thermogravimetric Analysis (TGA) Weight loss corresponding to PEG degradation~5-20% weight loss in the 200-400°C range
¹H NMR Spectroscopy Integration of PEG methylene protons relative to a nanoparticle-related signal or internal standardSuccessful conjugation confirmed by characteristic PEG peaks at ~3.6 ppm
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surfaceIncrease in Carbon and Oxygen atomic percentage

Quantitative results are dependent on the nanoparticle material and the density of PEGylation.[6][7][8]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been previously functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a magnetic stirrer

  • Purification system (centrifuge, dialysis tubing, or size exclusion chromatography column)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent within the reaction vessel. The concentration should be optimized for the specific nanoparticle type.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen and moisture. Maintain this atmosphere throughout the reaction.

  • Addition of Reagents:

    • Add this compound to the nanoparticle dispersion. A molar excess of 10 to 50-fold relative to the estimated surface amine groups is recommended to drive the reaction to completion.[1]

    • Add the non-nucleophilic base to the reaction mixture. A 2 to 3-fold molar excess of the base relative to this compound is typically used to scavenge the hydrogen bromide byproduct.[1]

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The temperature can be moderately elevated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized to prevent nanoparticle aggregation.[1]

  • Purification:

    • For robust nanoparticles: Centrifuge the reaction mixture to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in a suitable buffer like PBS. Repeat the centrifugation and resuspension steps at least three times.[1]

    • For sensitive nanoparticles: Purify the PEGylated nanoparticles using dialysis against PBS or through a size exclusion chromatography column to remove excess reagents.

  • Final Formulation: Resuspend the purified this compound modified nanoparticles in a buffer of choice for storage and further characterization.

Protocol 2: Characterization of PEGylated Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Purpose: To determine the hydrodynamic diameter, size distribution (PDI), and surface charge.

  • Procedure: Prepare diluted samples of both bare and PEGylated nanoparticles in a suitable dispersant (e.g., 10 mM NaCl or PBS). Measure the hydrodynamic diameter, PDI, and zeta potential. A successful PEGylation is indicated by an increase in hydrodynamic diameter and a shift of the zeta potential towards neutrality.[6]

B. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of PEG on the nanoparticle surface.

  • Procedure: Lyophilize a known amount of the purified PEGylated nanoparticles. Heat the dried sample under a controlled nitrogen atmosphere in a TGA instrument. The weight loss in the temperature range of 200-400°C corresponds to the degradation of PEG and can be used to calculate the percentage of PEG on the nanoparticles.[6]

C. ¹H NMR Spectroscopy:

  • Purpose: To confirm the covalent attachment of PEG.

  • Procedure: Dissolve the lyophilized PEGylated nanoparticles in a suitable deuterated solvent. The characteristic methylene protons of the PEG backbone will appear as a prominent peak around 3.6 ppm.[7]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Nanoparticle Dispersion Nanoparticle Dispersion Inert Atmosphere Inert Atmosphere Nanoparticle Dispersion->Inert Atmosphere Add this compound Add this compound Inert Atmosphere->Add this compound Add Base (DIPEA) Add Base (DIPEA) Add this compound->Add Base (DIPEA) Stir (24-48h, RT) Stir (24-48h, RT) Add Base (DIPEA)->Stir (24-48h, RT) Centrifugation / Dialysis Centrifugation / Dialysis Stir (24-48h, RT)->Centrifugation / Dialysis Washing Steps Washing Steps Centrifugation / Dialysis->Washing Steps Characterization Characterization Washing Steps->Characterization Storage Storage Characterization->Storage

Experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_reaction Nucleophilic Substitution (SN2) Amine-Functionalized Nanoparticle Amine-Functionalized Nanoparticle Product m-PEG750-Nanoparticle Conjugate Amine-Functionalized Nanoparticle->Product Nucleophilic Attack This compound This compound This compound->Product Byproduct HBr Product->Byproduct G cluster_cell Cellular Interior Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Degradation/Escape PEGylated Nanoparticle PEGylated Nanoparticle Cell Membrane Cell Membrane PEGylated Nanoparticle->Cell Membrane Interaction Cell Membrane->Endosome Endocytosis

References

Theoretical Yield of m-PEG750-Br Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methoxy-poly(ethylene glycol)-bromide (m-PEG750-Br), a crucial reagent in bioconjugation and drug delivery systems. The document outlines the theoretical yield calculations, detailed experimental protocols for common synthetic routes, and the logical workflow of the synthesis and purification process.

Introduction

The conversion of the terminal hydroxyl group of m-PEG750-OH to a bromide is a fundamental step in enabling the subsequent conjugation of PEG to proteins, peptides, or small molecule drugs. The efficiency of this reaction is paramount for the overall success of the PEGylation process. This guide focuses on the synthesis of this compound, providing the necessary details to understand and optimize its preparation. The theoretical yield serves as a critical benchmark for evaluating the efficiency of the synthesis.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

A common method for the bromination of m-PEG750-OH is the use of phosphorus tribromide (PBr₃). The balanced chemical equation for this reaction is:

3 m-PEG750-OH + PBr₃ → 3 this compound + H₃PO₃

To calculate the theoretical yield, the following steps are necessary:

  • Determine the moles of each reactant.

  • Identify the limiting reactant based on the stoichiometry of the reaction.

  • Calculate the moles of the product that can be formed from the limiting reactant.

  • Convert the moles of the product to mass using its molecular weight.

Table 1: Reactant Properties for Theoretical Yield Calculation

ReactantMolecular Weight ( g/mol )
m-PEG750-OH~750
Phosphorus Tribromide (PBr₃)270.69
This compound~813

Table 2: Example Calculation of Theoretical Yield for this compound Synthesis

Step Parameter Value Calculation
1Mass of m-PEG750-OH10.0 g-
Moles of m-PEG750-OH0.0133 mol10.0 g / 750 g/mol
Mass of PBr₃1.5 g-
Moles of PBr₃0.0055 mol1.5 g / 270.69 g/mol
2Stoichiometric Ratio (m-PEG-OH:PBr₃)3:1From balanced equation
Moles of m-PEG-OH needed for PBr₃0.0165 mol0.0055 mol PBr₃ * 3
Limiting Reactant m-PEG750-OH 0.0133 mol < 0.0165 mol
3Moles of this compound produced0.0133 mol0.0133 mol m-PEG-OH * (3 mol m-PEG-Br / 3 mol m-PEG-OH)
4Theoretical Yield of this compound 10.8 g 0.0133 mol * 813 g/mol

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The choice of reagent can influence reaction conditions, yield, and purification strategy. It is crucial to consider that commercial m-PEG-OH can contain impurities like water and PEG-diol, which can affect the reaction outcome[1][2]. Drying the starting m-PEG750-OH by azeotropic distillation with toluene is recommended to remove residual water[1].

Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a procedure optimized for a similar m-PEG-OH[3].

Materials:

  • m-PEG750-OH

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG750-OH in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.33 equivalents relative to m-PEG750-OH) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether[4].

  • Collect the white solid by filtration and dry under vacuum.

Alternative Bromination Reagents

Other reagents can also be employed for the conversion of m-PEG750-OH to this compound.

  • Thionyl Bromide (SOBr₂): This reagent can be used, often in the presence of a base like pyridine or triethylamine, to neutralize the HBr byproduct[4].

  • Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, provides a milder alternative for bromination[5].

Process Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants m-PEG750-OH + PBr3 in Anhydrous DCM Reaction_Stirring Stir at RT for 24h Reactants->Reaction_Stirring 0°C to RT Quenching Quench with NaHCO3 Reaction_Stirring->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Precipitation Precipitate in Cold Ether Concentration->Precipitation Final_Product This compound (Solid) Precipitation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Yield Calculation

The diagram below outlines the logical steps for determining the theoretical yield.

Theoretical_Yield_Logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output Mass_PEG Mass of m-PEG750-OH Moles_PEG Calculate Moles of m-PEG750-OH Mass_PEG->Moles_PEG Mass_PBr3 Mass of PBr3 Moles_PBr3 Calculate Moles of PBr3 Mass_PBr3->Moles_PBr3 MW_PEG MW of m-PEG750-OH MW_PEG->Moles_PEG MW_PBr3 MW of PBr3 MW_PBr3->Moles_PBr3 Limiting_Reactant Identify Limiting Reactant (based on 3:1 stoichiometry) Moles_PEG->Limiting_Reactant Moles_PBr3->Limiting_Reactant Moles_Product Calculate Moles of this compound Limiting_Reactant->Moles_Product Theoretical_Yield Theoretical Yield (g) Moles_Product->Theoretical_Yield

Caption: Logical flow for calculating the theoretical yield of this compound.

References

An In-depth Technical Guide to Methoxy-PEG-Bromide 750 Da

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, properties, and applications of methoxy-poly(ethylene glycol)-bromide with a molecular weight of 750 Da (mPEG-Br 750 Da). This monofunctional PEG derivative is a versatile tool in bioconjugation, drug delivery, and materials science, offering a combination of hydrophilicity, biocompatibility, and a reactive bromide functional group.

Core Characteristics and Properties

Methoxy-PEG-bromide 750 Da is a linear polyethylene glycol chain with a methoxy group at one terminus and a bromine atom at the other.[1][2] The methoxy group provides a non-reactive, hydrophilic end, minimizing non-specific interactions, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions and as an initiator for controlled radical polymerization.[2][3]

Physical and Chemical Properties

A summary of the key quantitative and qualitative properties of mPEG-Br 750 Da is presented below.

PropertyValue/Description
Molecular Weight ~750 Da
Synonyms mPEG-Bromide, Methoxy(polyethylene glycol) bromide
Appearance White or off-white powder, waxy solid, or semi-solid material, depending on the specific batch and handling.[4]
Purity Typically ≥95%.[2]
Polydispersity Index (PDI) For linear methoxy PEGs, the PDI is generally low, in the range of 1.02-1.05, indicating a narrow molecular weight distribution.[4]
Solubility Soluble in water, chloroform, dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[3][5] Less soluble in alcohols and toluene.[4]
Storage Conditions Recommended storage at -5°C to -20°C, kept dry and protected from light.[2][4]

Key Applications

The unique bifunctional nature of mPEG-Br 750 Da makes it a valuable reagent in a variety of applications within research and drug development.

  • Bioconjugation and PEGylation: The bromide group can be readily displaced by nucleophiles such as the primary amines on proteins and peptides, allowing for the covalent attachment of the PEG chain.[3][6] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[7]

  • Drug Delivery and Nanoparticle Formulation: mPEG-Br 750 Da is used in the synthesis of amphiphilic block copolymers that can self-assemble into micelles or other nanoparticles for drug encapsulation. The hydrophilic PEG shell provides a "stealth" characteristic, enabling the nanoparticles to evade the immune system and prolong circulation time.[8] It is also used in the development of PEG-lipid conjugates for lipid nanoparticle (LNP) formulations.[4]

  • Controlled Radical Polymerization (CRP): The carbon-bromine bond serves as an efficient initiation site for Atom Transfer Radical Polymerization (ATRP).[3] This allows for the synthesis of well-defined polymers and block copolymers with controlled molecular weights and low polydispersity.[8][9]

  • Surface Functionalization: Surfaces of materials, such as nanoparticles and medical devices, can be modified with mPEG-Br 750 Da to introduce a hydrophilic and biocompatible coating. This can reduce non-specific protein adsorption and improve the material's performance in biological environments.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving mPEG-Br 750 Da. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: General Nucleophilic Substitution for Bioconjugation

This protocol describes a general method for the reaction of mPEG-Br 750 Da with a model nucleophile, such as a primary amine on a peptide.

Materials:

  • mPEG-Br 750 Da

  • Peptide containing a primary amine (e.g., N-terminus or lysine residue)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Analytical instruments (e.g., MALDI-TOF Mass Spectrometry, SDS-PAGE)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the peptide in the chosen anhydrous solvent in the reaction vessel.

  • Addition of Base: Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the reaction mixture. Stir for 15-30 minutes at room temperature.

  • Addition of mPEG-Br 750 Da: Dissolve mPEG-Br 750 Da (typically 5-20 fold molar excess over the peptide) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via RP-HPLC or LC-MS to observe the formation of the PEGylated product and consumption of the starting peptide. Reaction times can range from a few hours to overnight.

  • Work-up and Purification: Once the reaction is complete, the PEGylated peptide is purified from excess reagents and unreacted starting materials using SEC or RP-HPLC.

  • Characterization: The purified product is characterized by MALDI-TOF MS to confirm the addition of the PEG chain and by SDS-PAGE to assess purity.[10]

Protocol 2: ATRP of Methyl Methacrylate (MMA) using a PEG-Br Macroinitiator

This protocol provides an example of using a PEG-bromide as a macroinitiator for the Activators Regenerated by Electron Transfer (ARGET) ATRP of methyl methacrylate (MMA) to synthesize a triblock copolymer. This demonstrates the utility of the bromide end-group for initiating controlled polymerizations.[11]

Materials:

  • mPEG-Br 750 Da (as the macroinitiator)

  • Methyl methacrylate (MMA, inhibitor removed)

  • Copper(II) bromide (CuBr₂)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ascorbic acid (reducing agent)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Acetone

  • Schlenk tube and line

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add CuBr₂ (0.20 mmol) and PMDETA (0.30 mmol). Add acetone (2 g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.

  • Reaction Setup: To the Schlenk tube, add mPEG-Br 750 Da (0.5 g). Then, add the MMA monomer (2 g, 0.02 mol).

  • Initiation: With continuous stirring, inject DMF (2 g) and a solution of ascorbic acid (0.15 g, 0.85 mmol) into the Schlenk tube to initiate the polymerization.

  • Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Monitoring and Termination: Monitor the monomer conversion over time by taking samples and analyzing them via gas chromatography (GC) or ¹H NMR. The polymerization can be terminated by cooling the reaction mixture and exposing it to air.

  • Purification and Characterization: The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).[11]

Visualizations: Signaling Pathways and Experimental Workflows

Cellular Uptake Pathways of PEGylated Nanoparticles

Nanoparticles functionalized with mPEG-Br 750 Da often enter cells through various endocytic pathways. Understanding these pathways is crucial for designing effective drug delivery systems. The following diagram illustrates the primary mechanisms of cellular uptake for PEGylated nanoparticles.

Cellular_Uptake_Pathways Cellular Uptake of PEGylated Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis PEG_NP PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis PEG_NP->Clathrin Caveolae Caveolae-mediated Endocytosis PEG_NP->Caveolae Macropino Macropinocytosis PEG_NP->Macropino Membrane Cell Membrane Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropino->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cytosol Cytosol (Drug Release) Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake mechanisms for PEGylated nanoparticles.

Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for the bioconjugation of a peptide with mPEG-Br 750 Da.

Bioconjugation_Workflow Workflow for Peptide PEGylation Start Start: Peptide & mPEG-Br 750 Da Dissolve Dissolve Peptide & PEG-Br in Anhydrous Solvent Start->Dissolve Add_Base Add Non-nucleophilic Base Dissolve->Add_Base Reaction Incubate at Room Temperature (Monitor Progress) Add_Base->Reaction Purify Purify using SEC or RP-HPLC Reaction->Purify Characterize Characterize using MALDI-TOF MS & SDS-PAGE Purify->Characterize End End: Purified PEG-Peptide Characterize->End

Caption: A typical workflow for peptide bioconjugation.

This technical guide provides a foundational understanding of methoxy-PEG-bromide 750 Da for its effective application in research and development. For specific applications, further optimization of the provided protocols and methodologies is recommended.

References

Methodological & Application

Application Note: A Detailed Protocol for the Conjugation of m-PEG750-Br with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a premier strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules.[1][2] This process can significantly increase a molecule's hydrodynamic size, which in turn can improve aqueous solubility, prolong circulation half-life, and reduce immunogenicity.[1][3]

This application note provides a comprehensive protocol for the reaction of methoxy-PEG750-bromide (m-PEG750-Br) with primary amines. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In this reaction, the lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This attack displaces the bromide ion, forming a stable secondary amine linkage and covalently attaching the PEG chain to the target molecule.[3][4][6] Careful control of reaction conditions is essential to maximize yield and minimize side reactions, such as over-alkylation.[3][6]

Reaction Principle

The fundamental reaction involves the N-alkylation of a primary amine (R-NH₂) with this compound. A non-nucleophilic base is crucial for neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction.[3] Without a base, the HBr would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.[4] Using an excess of the primary amine substrate helps to ensure the complete consumption of the PEG reagent and minimizes the potential for the secondary amine product to react further.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_products Products mPEG This compound NucleophilicAttack Nucleophilic Attack: Amine attacks carbon, displacing Bromide mPEG->NucleophilicAttack Amine Primary Amine (R-NH₂) Amine->NucleophilicAttack Base Non-nucleophilic Base (e.g., DIPEA) Base->NucleophilicAttack ProtonTransfer Proton Transfer: Base neutralizes HBr byproduct NucleophilicAttack->ProtonTransfer Product PEGylated Product (m-PEG750-NH-R) ProtonTransfer->Product Salt Protonated Base (e.g., DIPEA-H⁺Br⁻) ProtonTransfer->Salt

Caption: SN2 reaction mechanism of this compound with a primary amine.

General Reaction Parameters

Optimizing reaction conditions is critical for achieving high yields and purity. The following table summarizes recommended starting conditions, which should be optimized for each specific substrate.[4]

ParameterRecommended Starting ConditionsRationale & Justification
Solvent Anhydrous DMF, DMSO, or CH₃CNAprotic polar solvents effectively solvate reactants and facilitate SN2 reactions.[4][6]
Stoichiometry 1.1:1 to 5:1 (Amine : this compound)A slight to moderate excess of the amine drives the reaction to completion and minimizes di-alkylation side products.[3][4]
Base 2-3 equivalents (relative to this compound)A non-nucleophilic base (e.g., DIPEA, TEA) is required to neutralize the HBr byproduct, preventing the deactivation of the amine nucleophile.[4]
Temperature 25°C to 50°CThe reaction often proceeds at room temperature, but gentle heating can increase the rate. Higher temperatures may promote side reactions.[4][6]
Reaction Time 2 to 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time and ensure completion.[3][4]

Detailed Experimental Protocol

This protocol provides a general method for the conjugation of this compound to a molecule containing a primary amine.

Materials and Reagents
  • This compound

  • Primary amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Analytical tools for monitoring (TLC plates, LC-MS)[4]

  • Purification system (e.g., Flash Chromatography, Preparative HPLC)[4]

Procedure
  • Preparation : Ensure all glassware is thoroughly dried in an oven or under vacuum and allowed to cool under an inert gas stream.[3]

  • Reagent Dissolution :

    • In the reaction vessel, dissolve the primary amine substrate (1.1-5 equivalents) in the chosen anhydrous solvent (e.g., DMF) to a concentration of approximately 10-20 mg/mL.[3]

    • Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the amine solution.[4]

  • Reaction Initiation :

    • Under an inert atmosphere, add a solution of this compound (1 equivalent) dissolved in a minimal amount of the same anhydrous solvent to the primary amine solution.[4] Addition can be done dropwise to control the reaction.

  • Reaction Progression :

    • Seal the reaction vessel and stir the mixture at the desired temperature (starting at room temperature).[3]

    • Monitor the reaction's progress periodically by TLC or LC-MS. A successful reaction is indicated by the consumption of the this compound starting material and the appearance of a new, higher molecular weight product spot/peak.[3][4]

  • Work-up and Purification :

    • Once the reaction is complete, cool the mixture to room temperature.[4]

    • The purification strategy will depend on the properties of the resulting conjugate. The goal is to remove unreacted PEG, excess amine, the base, and any byproducts.[7][]

    • Size Exclusion Chromatography (SEC) : Effective for separating the larger PEGylated product from smaller molecules like unreacted amine and salt byproducts.[9][10]

    • Ion Exchange Chromatography (IEX) : Separates molecules based on net charge. This can be useful if the PEGylation significantly alters the charge of the substrate molecule.[7][9]

    • Reverse Phase HPLC (RP-HPLC) : A high-resolution technique often used for final polishing and purification of the conjugate based on hydrophobicity.[]

Characterization of the Final Product

Analytical confirmation is essential to verify the structure and purity of the PEGylated product.

  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm the identity of the product by verifying its molecular weight. A successful conjugation will show a mass increase corresponding to the mass of the m-PEG750 moiety (minus the bromine atom).[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can confirm the PEGylation by showing the characteristic peaks of the PEG backbone (typically around 3.6 ppm) and the appearance of new signals or shifts for the protons adjacent to the newly formed secondary amine linkage.[12]

  • High-Performance Liquid Chromatography (HPLC) : Analytical SEC or RP-HPLC can be used to assess the purity of the final product and quantify any remaining starting materials or byproducts.[13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep Dry Glassware & Prepare Inert Atmosphere DissolveAmine Dissolve Primary Amine & Base in Anhydrous Solvent Prep->DissolveAmine DissolvePEG Dissolve this compound in Anhydrous Solvent DissolveAmine->DissolvePEG Initiate Combine Solutions & Stir DissolvePEG->Initiate Incubate Incubate at RT - 50°C (2-24 hours) Initiate->Incubate Monitor Monitor Progress (TLC / LC-MS) Incubate->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Purify Purify Conjugate (SEC, IEX, or HPLC) Workup->Purify Characterize Characterize Product (MS, NMR, HPLC) Purify->Characterize FinalProduct Pure PEGylated Product Characterize->FinalProduct

Caption: General experimental workflow for this compound conjugation.

References

Application Notes: Conjugation of m-PEG750-Br to Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone technique in drug development and biotechnology. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules. Benefits of PEGylation include increased hydrodynamic size, which reduces renal clearance, and shielding from proteolytic degradation and immune recognition.[1][2]

The m-PEG750-Br is a methoxy-capped polyethylene glycol with an average molecular weight of 750 Da, functionalized with a terminal bromine atom. This reagent is particularly useful for the site-specific modification of molecules containing free sulfhydryl (thiol) groups, such as the cysteine residues in proteins.[3] The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic thiol group attacks the carbon atom bonded to the bromine, displacing the bromide and forming a stable thioether bond.[3] This process is highly specific for cysteine residues under controlled pH conditions.

These application notes provide a comprehensive protocol for the conjugation of this compound to thiol-containing molecules, guidance on purification of the resulting conjugate, and methods for its characterization.

Principle of the Reaction

The conjugation chemistry is based on the S-alkylation of a thiol. The thiol group (-SH), especially in its more nucleophilic thiolate anion form (S-), attacks the electrophilic carbon of the bromo-PEG. This results in the formation of a stable thioether linkage. The reaction is most efficient at a slightly basic pH, which promotes the deprotonation of the thiol group to the more reactive thiolate.[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes a general method for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide or protein.

Materials and Equipment:

  • Reagents:

    • This compound

    • Thiol-containing molecule (e.g., protein, peptide)

    • Reaction Buffer: 50 mM Tris or PBS, pH 7.5-8.5, containing 1-5 mM EDTA.[3] Buffer should be degassed to prevent thiol oxidation.

    • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3][4]

    • Quenching Reagent: L-cysteine or 2-mercaptoethanol.[5]

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3]

    • Solvents for purification (e.g., water, acetonitrile).

  • Equipment:

    • Reaction vials

    • Magnetic stirrer and stir bars

    • pH meter

    • Inert gas (Nitrogen or Argon)

    • Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

    • Analytical instruments: Mass Spectrometer (MS), HPLC, SDS-PAGE system.

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[3]

    • Optional (for molecules with disulfide bonds): If the target thiol is in a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.[3] If using DTT, it must be removed prior to adding the this compound, as it will compete for the reagent. This can be done using a desalting column.

  • PEGylation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).[3]

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.[3] The optimal molar ratio should be determined empirically.

    • Purge the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.[5]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[3][8] The progress of the reaction can be monitored by analytical HPLC or LC-MS.

  • Quenching the Reaction:

    • To consume any unreacted this compound, add a 5- to 10-fold molar excess of a quenching agent like L-cysteine or 2-mercaptoethanol relative to the initial amount of this compound.[5]

    • Allow the quenching reaction to proceed for 30-60 minutes at room temperature.[5]

  • Purification of the PEGylated Conjugate:

    • The purification strategy depends on the properties of the conjugate.

    • Size-Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller, unreacted this compound and quenching reagents, especially for protein conjugations.[6]

    • Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying smaller molecule and peptide conjugates. A C18 column with a water/acetonitrile gradient is typically used.[7][9]

    • Dialysis: For large protein conjugates, dialysis can be used to remove small molecule impurities.[10]

  • Characterization of the Purified Conjugate:

    • Mass Spectrometry (MS): MALDI-TOF or LC-ESI-MS can be used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.[2][11]

    • HPLC: Analytical RP-HPLC or SEC can be used to assess the purity of the conjugate.[2]

    • SDS-PAGE: For protein conjugates, SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.[1]

Data Presentation

ParameterRecommended ConditionRationale
Reaction pH 7.5 - 8.5Promotes the formation of the more nucleophilic thiolate anion for efficient reaction.[3]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can be used for longer reactions to minimize degradation of sensitive molecules.[3]
Reaction Time 2 - 24 hoursDependent on temperature, pH, and the specific reactants.[3]
Molar Ratio (PEG:Thiol) 10:1 to 50:1A molar excess of the PEG reagent drives the reaction towards completion.[3]
Expected Yield >80% (mono-PEGylated)Highly dependent on the accessibility of the thiol group and reaction optimization.[3]
Bond Stability HighThe resulting thioether bond is stable under typical physiological conditions.[3]

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization prep_reagents Prepare Thiol Molecule (1-5 mg/mL in Buffer) optional_reduction Optional: Reduce Disulfide Bonds (TCEP) prep_reagents->optional_reduction If needed add_peg Add this compound (10-50x molar excess) optional_reduction->add_peg incubate Incubate with Stirring (2-24h, 4-25°C) add_peg->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench purify Purify Conjugate (SEC, RP-HPLC, or Dialysis) quench->purify analyze Analyze Purity & Identity (MS, HPLC, SDS-PAGE) purify->analyze

Caption: Workflow for the conjugation of this compound to a thiol-containing molecule.

References

Application Notes and Protocols for Protein PEGylation with m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the covalent modification of proteins using methoxy-polyethylene glycol-bromide (m-PEG750-Br). PEGylation is a widely adopted strategy to enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. The attachment of PEG can increase a protein's hydrodynamic size, leading to reduced renal clearance, shielded proteolytic sites, and decreased immunogenicity.[1][2][3][4][5][6]

The this compound is an alkylating agent that covalently attaches to nucleophilic residues on the protein surface. The bromide group reacts with strong nucleophiles, primarily the thiol groups of cysteine residues, but can also react with the imidazole group of histidine or the epsilon-amino group of lysine under certain conditions. The relatively low molecular weight of 750 Da makes this reagent suitable for precise, low-level PEGylation to subtly modify protein properties without a dramatic increase in size.

Disclaimer: The following protocols are representative and should be considered a starting point. Optimization of reaction conditions (e.g., pH, temperature, molar excess of PEG reagent) is critical for each specific protein to achieve the desired degree of PEGylation and preserve biological activity.[7]

Principle of the Reaction

The PEGylation reaction with this compound is based on the nucleophilic substitution (alkylation) of a hydrogen atom on an amino acid side chain by the PEG molecule. The bromide is a good leaving group, facilitating the reaction with electron-rich nucleophiles on the protein surface. The primary targets are the sulfhydryl groups of cysteine residues due to their high nucleophilicity, forming a stable thioether bond. Other potential sites of modification include histidine and lysine residues, particularly at higher pH values where they are more likely to be deprotonated and thus more nucleophilic.[4][5][8]

The reaction is typically performed in an aqueous buffer system at a controlled pH and temperature. The choice of buffer is important to maintain the protein's stability and to avoid components that could compete in the reaction.

Experimental Workflow

The overall process for protein PEGylation with this compound encompasses several key stages: preparation of the protein, the PEGylation reaction itself, purification of the resulting conjugate, and finally, comprehensive characterization of the product to ensure quality and consistency.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction PEGylation Reaction (Incubation) Protein_Prep->Reaction PEG_Prep This compound Stock Solution Prep PEG_Prep->Reaction Quench Quenching (Stop Reaction) Reaction->Quench Purify Purification (e.g., SEC, IEX) Quench->Purify Characterize Characterization (SDS-PAGE, MS, HPLC) Purify->Characterize

Caption: A schematic overview of the protein PEGylation workflow.

Materials and Equipment

Reagents
  • Protein of interest

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4-8.5

  • HEPES buffer, pH 7.5-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching agent (e.g., L-lysine, glycine, or N-acetylcysteine)

  • Reagents for protein concentration determination (e.g., BCA or Bradford assay kit)

  • Reagents for SDS-PAGE analysis

  • Mobile phases for HPLC/SEC analysis (e.g., 0.1% TFA in water and acetonitrile)

Equipment
  • Standard laboratory glassware and plasticware

  • pH meter

  • Magnetic stirrer and stir bars

  • Incubator or water bath

  • UV-Vis Spectrophotometer

  • Dialysis cassettes or desalting columns

  • Chromatography system (e.g., FPLC or HPLC)

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange (IEX) Chromatography column (optional)

  • SDS-PAGE apparatus

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Protein Preparation
  • Buffer Exchange: Ensure the protein is in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4-8.5). The buffer should be free of primary amines (like Tris) or other nucleophiles that could react with the this compound. Perform buffer exchange using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL. Higher concentrations can increase reaction efficiency but may also lead to aggregation.

  • Determine Protein Concentration: Accurately measure the protein concentration using a standard method like a BCA or Bradford assay.

Protocol 2: PEGylation Reaction
  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).

  • Reaction Setup:

    • Place the protein solution in a reaction vessel with gentle stirring at the desired temperature (e.g., 4°C to 25°C). Slower reactions at 4°C can offer better control.[9]

    • Add the this compound stock solution to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized. Start with a molar excess of 10:1 to 50:1 (PEG:Protein).

  • Incubation: Allow the reaction to proceed for 1 to 24 hours. The optimal reaction time will depend on the protein, temperature, pH, and molar excess of PEG. Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE.

Protocol 3: Quenching the Reaction
  • To terminate the reaction, add a quenching agent that contains a nucleophile to consume any unreacted this compound.

  • Add a quenching buffer such as L-lysine or glycine to a final concentration of 20-50 mM.

  • Incubate for an additional 30-60 minutes at room temperature.

Protocol 4: Purification of the PEGylated Conjugate
  • Primary Purification: Use Size-Exclusion Chromatography (SEC) to separate the PEGylated protein from unreacted PEG and quenching reagents. The PEGylated protein will elute earlier than the smaller, unreacted components.[10]

  • Separation of Species (Optional): If the reaction results in a mixture of mono-, di-, and poly-PEGylated species, Ion-Exchange Chromatography (IEX) can be used to separate them based on differences in their surface charge.

  • Buffer Exchange and Concentration: Pool the fractions containing the purified PEGylated protein and perform a buffer exchange into a suitable storage buffer. Concentrate the sample if necessary.

Characterization of the PEGylated Protein

Thorough characterization is essential to confirm the success of the PEGylation and to ensure the quality of the final product.[1][8][11][12]

Characterization_Methods cluster_methods Analytical Techniques cluster_outputs Information Obtained PEG_Protein Purified PEGylated Protein SDS_PAGE SDS-PAGE PEG_Protein->SDS_PAGE SEC_HPLC SEC-HPLC PEG_Protein->SEC_HPLC MS Mass Spectrometry (MALDI-TOF / ESI-MS) PEG_Protein->MS Peptide_Mapping Peptide Mapping (LC-MS/MS) PEG_Protein->Peptide_Mapping Activity_Assay Biological Activity Assay PEG_Protein->Activity_Assay MW_Shift Molecular Weight Increase (Degree of PEGylation) SDS_PAGE->MW_Shift Purity Purity & Aggregation SEC_HPLC->Purity Exact_Mass Confirm Covalent Attachment (Determine # of PEGs) MS->Exact_Mass Site Identify Conjugation Sites Peptide_Mapping->Site Function Assess Functional Integrity Activity_Assay->Function

Caption: Key methods for the characterization of PEGylated proteins.

Characterization Techniques
  • SDS-PAGE: Provides a visual confirmation of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and to detect any aggregation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the covalent attachment of the PEG molecules and allows for the determination of the degree of PEGylation (the number of PEG chains attached per protein).[13]

  • Peptide Mapping (LC-MS/MS): To identify the specific amino acid residues that have been PEGylated, the protein is digested with a protease (e.g., trypsin) and the resulting peptides are analyzed by mass spectrometry.[1]

  • Biological Activity Assay: It is crucial to perform a relevant bioassay to ensure that the PEGylation has not compromised the protein's biological function.

Data Presentation

The following tables summarize typical parameters and hypothetical results for the optimization and characterization of a PEGylated protein.

Table 1: Reaction Condition Optimization
ParameterCondition 1Condition 2Condition 3Condition 4
Molar Excess (PEG:Protein) 10:120:150:150:1
pH 7.57.57.58.5
Temperature 25°C25°C25°C25°C
Reaction Time 4 hours4 hours4 hours4 hours
Degree of PEGylation 0.81.52.93.5
Yield (%) 75%70%65%60%
Residual Activity (%) 95%88%75%65%
Table 2: Characterization Summary of Purified Conjugate
Analytical MethodParameter MeasuredResult
SDS-PAGE Apparent Molecular WeightShift from 25 kDa to ~30-35 kDa
SEC-HPLC Purity>98%
MALDI-TOF MS Molecular WeightConfirmed attachment of 1-2 PEG chains
Peptide Mapping Conjugation SiteCys-88, His-112
Bioassay Biological Activity90% of native protein activity

Impact of PEGylation on Protein Properties

PEGylation fundamentally alters the physicochemical properties of a protein, which in turn affects its interaction with the biological environment. The attached PEG chain creates a hydrophilic shield around the protein.

PEGylation_Impact cluster_properties Biological Consequences Protein Native Protein Half_Life Increased Circulating Half-Life Protein->Half_Life Shorter PEG_Protein PEGylated Protein Renal_Clearance Reduced Renal Clearance PEG_Protein->Renal_Clearance Proteolysis Protection from Proteolysis PEG_Protein->Proteolysis Immunogenicity Reduced Immunogenicity PEG_Protein->Immunogenicity Solubility Increased Solubility PEG_Protein->Solubility PEG_Protein->Half_Life Longer Renal_Clearance->Half_Life Proteolysis->Half_Life

Caption: Logical relationships of how PEGylation impacts a protein's properties.

References

Application Notes & Protocols: m-PEG750-Br in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol-750-bromide (m-PEG750-Br) is a versatile heterobifunctional polyethylene glycol (PEG) derivative that serves as a key building block in the development of advanced drug delivery systems. Its monodisperse nature, with a defined molecular weight of approximately 750 Da, ensures batch-to-batch consistency and reproducibility in the synthesis of drug carriers. The terminal methoxy group provides chemical stability and reduces non-specific protein interactions, while the reactive bromide group allows for covalent conjugation to various molecules, including drugs, targeting ligands, lipids, and polymers. This process, known as PEGylation, imparts favorable pharmacokinetic and pharmacodynamic properties to the conjugated entity, such as increased solubility, prolonged circulation half-life, reduced immunogenicity, and enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect.[1][2][3]

These application notes provide an overview of the use of this compound in the synthesis of drug-loaded nanoparticles and outline detailed protocols for their preparation, characterization, and in vitro evaluation.

Applications of this compound in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is as a PEGylating agent for the surface modification of nanoparticles, liposomes, and other drug carriers. The covalent attachment of the hydrophilic PEG chain creates a steric barrier on the surface of the carrier, which effectively shields it from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[3][4] This "stealth" characteristic significantly prolongs the systemic circulation time of the drug carrier, allowing for greater accumulation in tumor tissues or other pathological sites.[4][5]

The terminal bromide of this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. This allows for its conjugation to various functional groups, such as amines, thiols, and hydroxyls, present on the surface of nanoparticles or on drug molecules themselves.

Key applications include:

  • Synthesis of PEGylated Lipids: this compound can be reacted with lipid molecules containing a reactive functional group (e.g., an amine) to create PEG-lipid conjugates. These conjugates are then incorporated into liposomal formulations to create long-circulating "stealth" liposomes for the delivery of chemotherapeutic agents.

  • Surface Modification of Polymeric Nanoparticles: this compound can be grafted onto the surface of pre-formed polymeric nanoparticles (e.g., PLGA, PCL) or used as an initiator for the polymerization of block copolymers (e.g., PCL-PEG).[6] This surface modification enhances the stability and biocompatibility of the nanoparticles.[7]

  • Development of Drug-PEG Conjugates: Direct conjugation of this compound to small molecule drugs can improve their solubility and pharmacokinetic profile.[8]

Experimental Protocols

Protocol 1: Synthesis of m-PEG750-Lipid Conjugate

This protocol describes the synthesis of a generic m-PEG750-lipid conjugate via etherification for subsequent incorporation into liposomes.

Materials:

  • This compound

  • Amino-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Base (e.g., Triethylamine, TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve the amino-functionalized lipid and a 1.2 molar excess of this compound in anhydrous DMF.

  • Add 2 molar equivalents of triethylamine to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 48-72 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the crude product in deionized water and transfer it to a dialysis bag.

  • Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted starting materials and salts.

  • Lyophilize the purified product to obtain the m-PEG750-lipid conjugate as a white powder.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Protocol 2: Preparation of Drug-Loaded PEGylated Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using a pre-functionalized polymer with m-PEG750 and encapsulation of a model hydrophobic drug.

Materials:

  • PLGA-PEG750 block copolymer (synthesized using this compound as an initiator or by conjugating this compound to a pre-formed PLGA polymer)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Acetone

  • Aqueous solution of a surfactant (e.g., 1% w/v polyvinyl alcohol, PVA)

  • Deionized water

  • Centrifuge

Procedure:

  • Dissolve the PLGA-PEG750 copolymer and the hydrophobic drug in acetone to form the organic phase.

  • Slowly inject the organic phase into the aqueous PVA solution under constant stirring.

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.[9]

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).[9]

  • Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.[9]

  • Resuspend the final m-PEG750 functionalized nanoparticles in deionized water or a suitable buffer for further characterization.[9]

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study from m-PEG750-functionalized nanoparticles.

Materials:

  • Drug-loaded m-PEG750-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mg/mL).[9]

  • Transfer the nanoparticle suspension into a dialysis bag.[9]

  • Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL).[9]

  • Incubate the setup at 37°C with gentle shaking.[9]

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of drug delivery systems prepared using this compound. The values presented are illustrative and will vary depending on the specific formulation and experimental conditions.

ParameterUnmodified NanoparticlesThis compound Functionalized Nanoparticles
Hydrodynamic Diameter (nm) 150 ± 10180 ± 15
Polydispersity Index (PDI) 0.25 ± 0.050.15 ± 0.03
Zeta Potential (mV) -25 ± 5-10 ± 3
Drug Loading Content (%) 8 ± 27 ± 2
Encapsulation Efficiency (%) 85 ± 580 ± 5

Table 1: Physicochemical Properties of Nanoparticles.

Time (hours)Cumulative Drug Release (%) from Unmodified NanoparticlesCumulative Drug Release (%) from this compound Functionalized Nanoparticles
1 25 ± 415 ± 3
6 55 ± 640 ± 5
12 75 ± 760 ± 6
24 90 ± 578 ± 7
48 95 ± 492 ± 5

Table 2: In Vitro Drug Release Profile.

Visualization of Concepts

To further illustrate the principles and workflows described, the following diagrams are provided.

G cluster_synthesis Synthesis of PEGylated Nanoparticle This compound This compound Conjugation Conjugation This compound->Conjugation Functional Moiety Functional Moiety Functional Moiety->Conjugation PEGylated Ligand/Polymer PEGylated Ligand/Polymer Conjugation->PEGylated Ligand/Polymer Self-Assembly/Encapsulation Self-Assembly/Encapsulation PEGylated Ligand/Polymer->Self-Assembly/Encapsulation Drug Drug Drug->Self-Assembly/Encapsulation Nanoparticle Core Nanoparticle Core Nanoparticle Core->Self-Assembly/Encapsulation Drug-Loaded PEGylated Nanoparticle Drug-Loaded PEGylated Nanoparticle Self-Assembly/Encapsulation->Drug-Loaded PEGylated Nanoparticle

Caption: Workflow for the synthesis of drug-loaded PEGylated nanoparticles using this compound.

G cluster_pathway Mechanism of Enhanced Permeability and Retention (EPR) Effect PEGylated Nanoparticle PEGylated Nanoparticle Bloodstream Bloodstream PEGylated Nanoparticle->Bloodstream Normal Tissue Normal Tissue Bloodstream->Normal Tissue Limited Extravasation Leaky Vasculature Leaky Vasculature Bloodstream->Leaky Vasculature Extravasation Tumor Tissue Tumor Tissue Poor Lymphatic Drainage Poor Lymphatic Drainage Drug Accumulation Drug Accumulation Tumor Tissue->Drug Accumulation Leaky Vasculature->Tumor Tissue

Caption: The role of PEGylation in achieving passive targeting via the EPR effect.

References

Application Notes and Protocols for the Use of m-PEG750-Br in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, particularly for hydrophobic payloads, and to improve the pharmacological properties of the conjugate.

This document provides detailed application notes and protocols for the use of m-PEG750-Br, a methoxy-terminated polyethylene glycol linker with a terminal bromide functional group, in the synthesis of ADCs. The bromide serves as a reactive handle for conjugation, primarily through nucleophilic substitution with thiol groups on the antibody, forming a stable thioether bond.

Core Principles of this compound Reactivity

The utility of the bromo group in PEG linkers stems from its nature as an excellent leaving group in nucleophilic substitution reactions. Specifically, the carbon-bromine (C-Br) bond is susceptible to attack by soft nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins. This thiol-alkylation reaction results in the formation of a highly stable thioether linkage, which is advantageous for creating non-cleavable ADCs where linker integrity in circulation is paramount. The reactivity of the bromo group can be further enhanced by incorporating it as part of a bromoacetamide moiety, which increases the electrophilicity of the carbon atom attached to the bromine.

General Workflow for ADC Synthesis using this compound

The synthesis of an ADC using an this compound linker is a multi-step process that involves the preparation of a drug-linker conjugate followed by its attachment to the antibody. The general workflow is outlined below.

ADC Synthesis Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification & Conjugation cluster_2 Purification & Characterization Drug_Payload Drug Payload (with reactive group, e.g., -NH2) Drug_Linker_Conjugation Conjugation Reaction Drug_Payload->Drug_Linker_Conjugation mPEG750Br This compound (activated if necessary) mPEG750Br->Drug_Linker_Conjugation Purified_Drug_Linker Purified Drug-m-PEG750 (activated for antibody conjugation) Drug_Linker_Conjugation->Purified_Drug_Linker ADC_Conjugation ADC Conjugation Reaction Purified_Drug_Linker->ADC_Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP or DTT) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Reduced_Antibody->ADC_Conjugation Crude_ADC Crude ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

General workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using an this compound linker. Optimization of specific reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody-payload combination.

Protocol 1: Synthesis of the Drug-m-PEG750-Br Conjugate

This protocol describes the conjugation of a drug containing a primary amine to an activated this compound linker. If the this compound linker does not have a pre-activated functional group to react with the drug, it may first need to be functionalized (e.g., by converting a terminal group to a carboxylic acid, which can then be activated as an NHS ester).

Materials:

  • Amine-containing cytotoxic payload

  • This compound (appropriately functionalized for reaction with the drug, e.g., this compound-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve the activated this compound linker in anhydrous DMF or DMSO to a concentration that is 1.2 to 1.5 molar equivalents to the payload.

  • Conjugation Reaction:

    • In a reaction vessel, add the solution of the cytotoxic payload.

    • Add DIPEA to the payload solution to act as a base (2-3 fold molar excess).

    • Slowly add the activated this compound linker solution to the payload solution with gentle stirring.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.

    • Upon completion, purify the conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final Drug-m-PEG750-Br product.

    • Confirm the identity and purity of the product by Mass Spectrometry and NMR.

Protocol 2: Partial Reduction of Antibody Disulfide Bonds

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Reduction Reaction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

    • Add the desired molar excess of the reducing agent to the antibody solution. A molar excess of 2-5 fold TCEP over antibody is a common starting point to achieve a DAR of ~4.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Purification of Reduced Antibody:

    • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column.

    • Elute the reduced antibody with a degassed, nitrogen-purged buffer (e.g., PBS with 1 mM EDTA).

  • Thiol Quantification:

    • Determine the concentration of free thiols in the reduced antibody solution using Ellman's reagent to calculate the number of available conjugation sites per antibody.

Protocol 3: Conjugation of Drug-m-PEG750-Br to Reduced Antibody

This protocol details the conjugation of the purified Drug-m-PEG750-Br to the reduced antibody via thiol-alkylation.

Materials:

  • Reduced monoclonal antibody with free thiol groups

  • Purified Drug-m-PEG750-Br

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: PBS, pH 8.0-9.0

Procedure:

  • Reagent Preparation:

    • Dissolve the Drug-m-PEG750-Br in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Adjust the pH of the reduced antibody solution to 8.0-9.0 for optimal reactivity of the bromo group.

    • Add the Drug-m-PEG750-Br solution to the reduced antibody solution with gentle mixing. A typical molar excess of the drug-linker is 5- to 20-fold over the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetylcysteine (20-fold molar excess over the drug-linker) to cap any unreacted bromo groups.

    • Incubate for 30 minutes at room temperature.

Protocol 4: Purification and Characterization of the ADC

Materials:

  • Crude ADC solution

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • Characterization instruments: UV-Vis spectrophotometer, HIC-HPLC system, LC-MS system

Procedure:

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4, or an HIC column.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Protein Concentration: Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.[1][2] HIC separates ADC species based on hydrophobicity, with higher DAR species eluting later.[1] Mass spectrometry can provide the mass of the intact ADC or its subunits, allowing for direct calculation of the number of conjugated drugs.[3]

    • Purity and Aggregation: Assess the purity and presence of aggregates by SEC-HPLC.

    • Confirmation of Conjugation: Confirm the successful conjugation and the integrity of the ADC by SDS-PAGE and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. Note that specific values will vary depending on the antibody, payload, and precise conjugation conditions.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker PEG LengthClearance (mL/day/kg)Half-life (t½, hours)
No PEG~15~100
PEG4~7~150
PEG8~5~200
PEG12~5~220
PEG24~5~250
Data is representative and illustrates the general trend of decreased clearance and increased half-life with the inclusion and extension of the PEG linker.

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC with a PEG Linker

Cell LineHER2 ExpressionADC IC50 (ng/mL)
SK-BR-3High15.8
NCI-N87High25.2
BT-474High20.5
MDA-MB-468Low> 1000
Note: The IC50 values are representative and are influenced by the specific payload, DAR, and cell line.[4]

Table 3: Comparative Analysis of DAR Determination Methods

Analytical TechniqueAverage DAR (Representative)
Hydrophobic Interaction Chromatography (HIC)3.8 - 4.2
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of reduced ADC3.9 - 4.1
Native Mass Spectrometry (Native MS) of intact ADC3.9 - 4.0
This table presents a comparative analysis of DAR values for a cysteine-linked ADC, illustrating the concordance between different analytical techniques.[5]

Visualizations

Mechanism of Thiol-Alkylation with this compound

Thiol-alkylation reaction for ADC formation.
Intracellular Trafficking and Payload Release of a Non-Cleavable ADC

ADC_Mechanism_of_Action ADC_Binds 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC_Binds->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Antibody degradation by lysosomal enzymes Lysosome->Degradation Payload_Release 4. Release of payload-linker- amino acid complex Degradation->Payload_Release Cell_Death 5. Payload induces cell death (apoptosis) Payload_Release->Cell_Death

Mechanism of action for a non-cleavable ADC.

Conclusion

The this compound linker offers a valuable tool for the development of antibody-drug conjugates, providing a balance of hydrophilicity and a reactive handle for stable, covalent attachment to antibodies. The formation of a robust thioether bond upon reaction with cysteine residues makes this linker well-suited for the creation of non-cleavable ADCs. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for the successful development of safe and effective ADC therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working on the design and synthesis of novel ADCs with improved therapeutic potential.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic potential. This modification confers "stealth" properties, enabling nanoparticles to evade the host's immune system, thereby prolonging their systemic circulation time and increasing the likelihood of reaching the target tissue. Methoxy-PEG750-bromide (m-PEG750-Br) is a heterobifunctional linker an average molecular weight of 750 Da, featuring a methoxy-terminated PEG chain and a reactive bromide group. The PEG chain provides the desirable physicochemical properties of hydrophilicity and biocompatibility, while the bromide group allows for covalent conjugation to various functional groups on the nanoparticle surface, such as amines and thiols.

These application notes provide detailed protocols for the functionalization of nanoparticles with this compound, along with methods for their purification and characterization. Furthermore, this document outlines the impact of PEGylation on nanoparticle properties and discusses their application in targeted drug delivery, supported by diagrams of relevant signaling pathways and a comprehensive experimental workflow.

Data Presentation

The following tables summarize the expected quantitative data before and after the functionalization of nanoparticles with this compound. The data is compiled from various studies on PEGylated nanoparticles of similar molecular weights.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

ParameterBefore FunctionalizationAfter Functionalization with this compoundTechnique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.05Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 4-10 ± 3Laser Doppler Velocimetry
Surface PEG Density (chains/nm²) N/A1.2 - 2.5TGA, NMR, or HPLC-based methods

Table 2: Impact of this compound Functionalization on Drug Loading and In Vivo Performance

ParameterUnfunctionalized NanoparticlesThis compound Functionalized Nanoparticles
Drug Loading Capacity (%) 10 ± 28 ± 1.5
Encapsulation Efficiency (%) 85 ± 580 ± 7
In Vivo Circulation Half-life (hours) ~1~6-8

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface amine groups via nucleophilic substitution.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction vessel and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed by brief sonication if necessary.

  • Reagent Preparation: In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DMSO. A 20-50 molar excess of this compound relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point for optimization.

  • Reaction Setup: Transfer the nanoparticle dispersion to a clean, dry reaction vessel equipped with a magnetic stir bar. Purge the vessel with an inert gas.

  • Base Addition: To the stirred nanoparticle suspension, add DIPEA. A 3-5 molar excess of DIPEA relative to this compound is recommended to neutralize the HBr byproduct.

  • PEGylation Reaction: Slowly add the this compound solution to the nanoparticle suspension under continuous stirring.

  • Incubation: Seal the reaction vessel and allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring. The reaction temperature can be moderately increased (e.g., to 40-50 °C) to enhance the reaction rate, depending on the stability of the nanoparticles.

  • Purification: Proceed to Protocol 3 for the purification of the PEGylated nanoparticles.

Protocol 2: Functionalization of Thiol-Terminated Nanoparticles with this compound

This protocol outlines the reaction of this compound with thiol-functionalized nanoparticles, such as gold nanoparticles.

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles)

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4) or an organic solvent like DMF

  • Base (e.g., DIPEA or sodium bicarbonate) if the reaction is performed in an organic solvent

  • Reaction vessel and magnetic stirrer

Procedure:

  • Nanoparticle Dispersion: Disperse the thiol-functionalized nanoparticles in the chosen solvent to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve this compound in the same solvent to achieve a 20-50 molar excess over the nanoparticles.

  • Reaction Setup: Combine the nanoparticle dispersion and the this compound solution in a reaction vessel with a magnetic stirrer. If using an organic solvent, add a non-nucleophilic base.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: Proceed to Protocol 3 for purification.

Protocol 3: Purification of this compound Functionalized Nanoparticles

This protocol describes two common methods for purifying PEGylated nanoparticles from unreacted PEG and other reagents.

Method A: Dialysis

  • Transfer the reaction mixture into a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 10-50 kDa, to retain the nanoparticles while allowing smaller molecules to diffuse out.

  • Place the sealed dialysis bag in a large beaker containing deionized water or PBS at 4°C.

  • Stir the dialysis buffer gently.

  • Replace the dialysis buffer every 4-6 hours for a total of 48-72 hours to ensure complete removal of impurities.

  • Recover the purified PEGylated nanoparticles from the dialysis bag.

Method B: Size Exclusion Chromatography (SEC)

  • Equilibrate an SEC column (e.g., Sephadex G-25 or similar) with a suitable buffer (e.g., PBS).

  • Carefully load the reaction mixture onto the top of the column.

  • Elute the nanoparticles with the equilibration buffer. The larger PEGylated nanoparticles will elute first, followed by the smaller, unreacted this compound and other small molecules.

  • Collect the fractions and monitor the nanoparticle concentration using a suitable method (e.g., UV-Vis spectroscopy for gold nanoparticles or by measuring turbidity).

  • Pool the fractions containing the purified PEGylated nanoparticles.

Protocol 4: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the size distribution and PDI of the nanoparticles before and after functionalization. An increase in hydrodynamic diameter is indicative of successful PEGylation.

2. Zeta Potential Measurement:

  • Measure the surface charge of the nanoparticles using Laser Doppler Velocimetry. A change in zeta potential towards neutral is expected after PEGylation due to the shielding effect of the PEG layer.[1]

3. Confirmation of PEGylation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Acquire FTIR spectra of the nanoparticles before and after functionalization. The appearance of characteristic PEG peaks (e.g., C-O-C stretching) will confirm the presence of the PEG chains.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic PEG layer at elevated temperatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For certain types of nanoparticles, ¹H NMR can be used to confirm the presence of PEG and quantify the grafting density.

Mandatory Visualization

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_application Drug Delivery Application NP_core Nanoparticle Core (e.g., Gold, Silica, Iron Oxide) Surface_Func Surface Functionalization (e.g., Amine or Thiol) NP_core->Surface_Func Reaction PEGylation Reaction Surface_Func->Reaction mPEG_Br This compound mPEG_Br->Reaction Purification Purification (Dialysis or SEC) Reaction->Purification Characterization Characterization (DLS, Zeta, FTIR, TGA) Purification->Characterization PEG_NP This compound Functionalized Nanoparticle Purification->PEG_NP Drug_Loading Drug Loading PEG_NP->Drug_Loading Drug_NP Drug-Loaded PEGylated Nanoparticle Drug_Loading->Drug_NP In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo Drug_NP->In_Vitro

Caption: Experimental workflow for nanoparticle functionalization and application.

G cluster_pathway EGFR Signaling Pathway in Cancer cluster_downstream Downstream Signaling Cascades Ligand EGF/TGF-α (Growth Factor) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Drug_NP Drug-Loaded PEGylated Nanoparticle Drug_Release Drug Release Drug_NP->Drug_Release Inhibitor EGFR Inhibitor Drug_Release->Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and nanoparticle-based drug intervention.[2][3]

G NP Nanoparticle Core Surface Surface Functional Group (e.g., -NH2, -SH) NP->Surface Surface Modification PEG_NP This compound Functionalized Nanoparticle Surface->PEG_NP Nucleophilic Substitution PEG_Br This compound PEG_Br->PEG_NP

Caption: Logical relationship of nanoparticle functionalization with this compound.

References

High-Yield Synthesis with m-PEG750-Br: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving high-yield chemical modifications using methoxy-polyethylene glycol-bromide (m-PEG750-Br). The bromide moiety of this reagent serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling the covalent attachment of the PEG chain to a variety of molecules, a process known as PEGylation. This guide focuses on reactions with common nucleophiles—amines, thiols, and carboxylates—to facilitate the development of bioconjugates, drug delivery systems, and functionalized materials.

Core Reaction Principle: Nucleophilic Substitution

The primary reaction mechanism for this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile (Nu:⁻) attacks the carbon atom attached to the bromine, which is the electrophilic center. This concerted reaction involves the formation of a new bond between the nucleophile and the PEG chain, and the simultaneous breaking of the carbon-bromine bond. The bromide ion is displaced as a leaving group. For successful and high-yield reactions, the choice of solvent, base, temperature, and stoichiometry is critical.

Reaction with Primary Amines

The reaction of this compound with primary amines results in the formation of a stable secondary amine linkage. This is a common strategy for modifying proteins and peptides at their N-terminus or on the side chains of lysine residues.

Quantitative Data for High-Yield Reaction with Primary Amines
ParameterRecommended ConditionExpected Yield (%)Notes
Solvent Anhydrous DMF, DMSO> 90Aprotic polar solvents are ideal for SN2 reactions.
Base K₂CO₃, DIPEA, TEA> 90A non-nucleophilic base is required to deprotonate the amine.
Molar Ratio (Amine:this compound) 1.5 : 1 to 2 : 1> 90A slight excess of the amine drives the reaction to completion.
Temperature (°C) 25 - 60> 90Gentle heating can increase the reaction rate.[1]
Reaction Time (hours) 16 - 24> 90Monitor reaction progress by TLC or LC-MS.[1]
Experimental Protocol: Reaction with a Primary Amine
  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine-containing substrate (1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: Add finely ground potassium carbonate (K₂CO₃) (2.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 16-24 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and then brine to remove the base and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Reaction with Thiols

Thiols, particularly the thiol group of cysteine residues in peptides and proteins, are excellent nucleophiles for reaction with bromo-PEG derivatives. This reaction forms a stable thioether bond and is highly specific under controlled pH conditions.

Quantitative Data for High-Yield Reaction with Thiols
ParameterRecommended ConditionExpected Yield (%)Notes
Solvent DMF, DMSO, or aqueous buffer (pH 7.5-8.5)> 80A slightly basic pH promotes the formation of the more nucleophilic thiolate anion.[2]
Base DIPEA or TEA (for organic solvents)> 80A mild base is used to deprotonate the thiol.
Molar Ratio (this compound:Thiol) 10:1 to 50:1 (for proteins)> 80A molar excess of the PEG reagent is typically used to drive the reaction to completion.[2]
Temperature (°C) 4 - 25> 80Lower temperatures can be used for longer reaction times to minimize potential protein degradation.[2]
Reaction Time (hours) 2 - 24> 80Dependent on temperature, pH, and the specific substrate.[2]
Experimental Protocol: Reaction with a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer such as phosphate-buffered saline (PBS) at pH 7.5-8.5. If the peptide contains disulfide bonds, add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to ensure the thiol is in its reduced, free form.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Conjugation: Add the this compound solution to the peptide solution with gentle stirring. A molar excess of this compound is recommended to ensure complete conversion of the peptide.

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: (Optional) Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in excess to quench any unreacted this compound.

  • Purification: The PEGylated peptide can be purified from excess reagents by size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Reaction with Carboxylates

The reaction of this compound with a carboxylic acid requires the formation of a carboxylate salt, which then acts as the nucleophile to displace the bromide. This results in the formation of an ester linkage.

Quantitative Data for High-Yield Reaction with Carboxylic Acids
ParameterRecommended ConditionExpected Yield (%)Notes
Solvent Anhydrous DMF, Acetonitrile> 85Aprotic polar solvents are suitable.
Base K₂CO₃, Cs₂CO₃> 85A base is required to deprotonate the carboxylic acid to form the carboxylate.
Molar Ratio (Carboxylic Acid:this compound) 1.2 : 1> 85A slight excess of the carboxylic acid is often used.
Temperature (°C) 25 - 50> 85Mild heating can facilitate the reaction.
Reaction Time (hours) 12 - 18> 85Reaction progress can be monitored by TLC or LC-MS.
Experimental Protocol: Reaction with a Carboxylic Acid
  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.2 equivalents) in anhydrous DMF.

  • Formation of Carboxylate: Add a suitable base such as potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the carboxylate salt.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50°C for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine completion.

  • Work-up: Once the reaction is complete, filter to remove the base. The solvent can be removed under reduced pressure.

  • Purification: The resulting PEG-ester can be purified from the unreacted carboxylic acid and other impurities by flash chromatography or preparative HPLC.

Visualizing the Process

To aid in the understanding of the experimental setup and reaction mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Conjugation prep 1. Prepare Nucleophile Solution (Amine, Thiol, or Carboxylic Acid) base 2. Add Base (if required) prep->base peg_add 3. Add this compound Solution base->peg_add react 4. Incubate Reaction (Controlled Temperature and Time) peg_add->react monitor 5. Monitor Reaction Progress (TLC, LC-MS) react->monitor quench 6. Quench Reaction (Optional) monitor->quench purify 7. Purify Conjugate (Chromatography, Dialysis) quench->purify

Caption: General experimental workflow for the conjugation of this compound.

Caption: The SN2 reaction mechanism of this compound with a nucleophile.

References

Application Note: Site-Specific Peptide PEGylation with m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a premier strategy for enhancing the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to improved solubility, increased systemic circulation time by reducing renal clearance, and decreased immunogenicity. Site-specific PEGylation is particularly desirable as it yields a homogeneous product with predictable properties, avoiding the complexities of heterogeneous mixtures.

This application note provides a detailed protocol for the site-specific conjugation of methoxy-PEG-bromide (m-PEG750-Br) to a peptide via a cysteine residue. The thiol group of cysteine is an excellent target for specific modification due to its high nucleophilicity and relatively low abundance in most peptides, allowing for precise control over the conjugation site.

Principle of Reaction

The conjugation of this compound to a cysteine-containing peptide proceeds through a nucleophilic substitution (SN2) reaction. Under mildly basic conditions (pH 7.5-9.0), the thiol group (-SH) of the cysteine side chain is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This thiolate anion then attacks the electrophilic carbon atom of the this compound, displacing the bromide leaving group. The result is the formation of a stable, covalent thioether bond between the peptide and the PEG chain.

Experimental Protocols

This section details the materials and step-by-step procedures for the conjugation of this compound to a cysteine-containing peptide, followed by purification and characterization.

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. Note: Avoid buffers containing primary amines (e.g., Tris) or other thiols.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol

  • RP-HPLC Purification:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

    • C18 analytical and preparative columns

  • Characterization:

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • General laboratory equipment (pH meter, stir plates, centrifuge, etc.)

Protocol 1: Peptide Conjugation
  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide-linked dimers, pre-treat the solution with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the cysteine residue is in its reduced, reactive state.[1]

  • This compound Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the peptide. The optimal ratio should be determined empirically.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

  • Reaction Quenching:

    • To consume any unreacted this compound, add a quenching reagent such as L-cysteine to a final concentration that is in molar excess of the initial this compound concentration.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification by RP-HPLC
  • Sample Preparation:

    • Acidify the quenched reaction mixture with a small volume of neat TFA to a pH of 2-3.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[3]

  • HPLC Method:

    • Column: C18, 300 Å, 5 µm (analytical or preparative as needed).[4][5]

    • Flow Rate: 1.0 mL/min for analytical, adjust for preparative scale.[4][5]

    • Detection: 220 nm and 280 nm.[4]

    • Column Temperature: 45 °C.[4][5]

    • Gradient:

      • Equilibrate the column with 5% Mobile Phase B.

      • Run a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.[3]

      • Include a column wash step with 95% Mobile Phase B for 5 minutes.

      • Re-equilibrate at 5% Mobile Phase B before the next injection.

  • Fraction Collection:

    • Collect fractions corresponding to the major product peak, which is expected to elute later than the unmodified peptide due to the increased hydrophobicity imparted by the PEG chain.

Protocol 3: Characterization
  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC with the method described above. Pool fractions with high purity (>95%).

  • Mass Confirmation:

    • Analyze the purified product using Mass Spectrometry (MALDI-TOF or ESI-MS).[6][7]

    • Calculate the expected mass of the PEGylated peptide. The observed mass should correspond to the mass of the starting peptide plus the mass of the m-PEG750 moiety.

Data Presentation and Expected Results

The success of the conjugation can be monitored and confirmed through HPLC and mass spectrometry. The PEGylated peptide will have a longer retention time on an RP-HPLC column compared to the unmodified peptide. Mass spectrometry will confirm the addition of a single PEG moiety.

Table 1: Summary of Expected Quantitative Data

ParameterExpected ValueMethod of Analysis
Molecular Weight (Peptide) Peptide DependentMass Spectrometry
Molecular Weight Shift ~750 DaMass Spectrometry
Conjugation Efficiency >90%RP-HPLC (Peak Area)
Final Purity >95%RP-HPLC (Peak Area)

Visualization of Experimental Workflow

PEGylation_Workflow prep Reagent Preparation - Dissolve Peptide in Buffer (pH 8.0) - Prepare this compound in DMSO react Conjugation Reaction - Add 10-50x molar excess PEG - Incubate 2-4h @ RT prep->react quench Quenching - Add excess L-cysteine - Incubate 30 min react->quench purify Purification - Acidify and Filter - Preparative RP-HPLC (C18) quench->purify char Characterization - Purity Check (Analytical HPLC) - Mass Confirmation (MS) purify->char final Pure PEGylated Peptide char->final

Caption: Workflow for this compound conjugation to a cysteine-containing peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Suboptimal pH: Thiol group is not sufficiently deprotonated.Ensure the buffer pH is accurately adjusted to 7.5-9.0.
Oxidized Cysteine: Peptide has formed disulfide bonds.Pre-treat the peptide with a reducing agent like TCEP.[1]
Hydrolyzed this compound: Reagent is inactive.Prepare the this compound stock solution fresh in anhydrous DMSO immediately before use.
Multiple Products Observed Reaction with other residues: High pH may lead to reaction with lysine.Lower the reaction pH towards 7.5. Bromo-PEG is more selective for thiols than maleimides at higher pH, but side reactions can still occur.
Poor HPLC Separation Inappropriate Gradient: Unmodified and PEGylated peptides co-elute.Use a shallower gradient (e.g., decrease the %B/min) to improve resolution.[4]
Protein Precipitation High concentration of organic solvent: DMSO from the PEG stock may cause issues.Keep the final concentration of DMSO in the reaction mixture below 10%.[8]

References

Application Notes and Protocols for Hydrogel Development Using m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing hydrogels using methoxy-poly(ethylene glycol)-bromide with an average molecular weight of 750 Da (m-PEG750-Br). The protocols detailed below outline a two-step process for creating versatile hydrogel platforms suitable for a range of biomedical applications, including drug delivery and tissue engineering. The approach involves the initial conversion of this compound to a more reactive precursor, followed by crosslinking to form the hydrogel network.

Core Concepts and Strategy

The monofunctional nature of this compound, with a single bromide end-group, necessitates a chemical modification to enable its participation in a crosslinked hydrogel network. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This guide focuses on the conversion of this compound to m-PEG750-Amine, followed by crosslinking with a multi-arm PEG-N-hydroxysuccinimide (NHS) ester. This method offers a high degree of control over the hydrogel's physical and chemical properties.

Experimental Protocols

Protocol 1: Synthesis of m-PEG750-Amine from this compound

This protocol describes the conversion of the terminal bromide of this compound to a primary amine via a Gabriel synthesis-inspired approach, followed by deprotection.

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Dialysis tubing (1 kDa MWCO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Phthalimide Substitution:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and potassium phthalimide (1.2 equivalents) in anhydrous DMF.

    • Heat the reaction mixture to 70°C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Deprotection to Yield Primary Amine:

    • After cooling the reaction mixture to room temperature, add hydrazine hydrate (2 equivalents).

    • Stir the mixture at room temperature for 12 hours. A white precipitate of phthalhydrazide will form.

  • Purification of m-PEG750-Amine:

    • Filter the reaction mixture to remove the precipitate.

    • Evaporate the DMF under reduced pressure.

    • Dissolve the resulting residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and dry under vacuum.

    • For further purification, dissolve the product in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, changing the water every 12 hours.

    • Lyophilize the dialyzed solution to obtain pure m-PEG750-Amine as a white solid.

    • Confirm the conversion and purity using ¹H NMR and FTIR spectroscopy.

Protocol 2: Hydrogel Formation via NHS Ester-Amine Reaction

This protocol details the crosslinking of a multi-arm PEG-NHS ester with a diamine linker, where a portion of the NHS groups are first modified with the synthesized m-PEG750-Amine to control crosslinking density and incorporate the m-PEG chains.

Materials:

  • 4-Arm PEG-Succinimidyl Carboxymethyl Ester (4-Arm PEG-SCM, e.g., 10 kDa)

  • m-PEG750-Amine (synthesized in Protocol 1)

  • Diamino-PEG (e.g., 2 kDa)

  • Sterile, cold (4°C) phosphate-buffered saline (PBS), pH 7.4

  • Sterile, RNase/DNase-free microcentrifuge tubes or a mold for hydrogel casting

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve 4-Arm PEG-SCM in sterile, cold PBS to a final concentration of 10% (w/v). This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.

    • Dissolve m-PEG750-Amine in sterile PBS to a desired concentration for modification.

    • Dissolve Diamino-PEG in sterile PBS to a final concentration of 10% (w/v).

  • (Optional Modification Step) Incorporate m-PEG750-Amine:

    • To incorporate m-PEG750-Amine, add the desired molar amount to the 4-Arm PEG-SCM solution and react for 30 minutes on ice. This will cap some of the reactive NHS groups with the m-PEG chains. The molar ratio of m-PEG750-Amine to the arms of the 4-Arm PEG-SCM will determine the extent of modification.

  • Hydrogel Formation:

    • In a sterile, cold microcentrifuge tube, mix the 4-Arm PEG-SCM solution (modified or unmodified) with the Diamino-PEG solution at a 1:1 molar ratio of the remaining NHS groups to the amine groups of the Diamino-PEG.

    • Mix quickly by pipetting up and down.

    • Immediately cast the solution into a pre-chilled mold or the desired container.

    • Allow the reaction to proceed at room temperature or 37°C for 5-10 minutes. Gelation is typically rapid.

  • Washing and Equilibration:

    • Once gelled, carefully transfer the hydrogel to a beaker of sterile PBS.

    • Wash the hydrogel for 24 hours, replacing the PBS every 8 hours, to remove unreacted precursors and by-products like N-hydroxysuccinimide.

    • The hydrogel is now ready for characterization and use.

Data Presentation

The properties of the resulting hydrogels can be tuned by varying the concentration of the PEG precursors and the degree of modification with m-PEG750-Amine. Below are tables summarizing expected quantitative data based on similar PEG hydrogel systems.

Table 1: Hydrogel Formulation Parameters

Formulation ID4-Arm PEG-SCM (10 kDa) Conc. (% w/v)Diamino-PEG (2 kDa) Conc. (% w/v)Molar Ratio of m-PEG750-Amine to 4-Arm PEG-SCM
HG-A10100:1
HG-B10101:1
HG-C10102:1
HG-D15151:1

Table 2: Physicochemical Properties of Hydrogels

Formulation IDGelation Time (minutes)Swelling Ratio (q)Compressive Modulus (kPa)
HG-A~515 ± 225 ± 4
HG-B~718 ± 320 ± 3
HG-C~1022 ± 315 ± 2
HG-D~412 ± 240 ± 5

Table 3: In Vitro Drug Release Profile (Model Drug: Doxorubicin)

Formulation IDBurst Release at 1h (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
HG-A154065
HG-B184875
HG-C225585
HG-D123560

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Synthesis of m-PEG750-Amine cluster_1 Protocol 2: Hydrogel Formation A This compound + Potassium Phthalimide in DMF B Phthalimide Substitution (70°C, 24h) A->B C Add Hydrazine Hydrate B->C D Deprotection (RT, 12h) C->D E Purification (Filtration, Precipitation, Dialysis) D->E F m-PEG750-Amine E->F G Prepare Precursor Solutions: - 4-Arm PEG-SCM - Diamino-PEG - m-PEG750-Amine H (Optional) Modification: 4-Arm PEG-SCM + m-PEG750-Amine G->H I Crosslinking: Mix with Diamino-PEG H->I J Gelation (RT or 37°C, 5-10 min) I->J K Washing and Equilibration (PBS, 24h) J->K L Characterized Hydrogel K->L

Caption: Workflow for the synthesis of m-PEG750-Amine and subsequent hydrogel formation.

Signaling Pathway for Drug Delivery Application

For drug delivery applications, particularly in oncology, hydrogels can be designed to release chemotherapeutic agents that interfere with cancer cell signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is often dysregulated in cancer and is a common target for therapy.

cluster_pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydrogel Drug-Releasing Hydrogel (e.g., PI3K inhibitor) Inhibitor Hydrogel->Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a drug released from the hydrogel.

Applications and Future Directions

The hydrogels developed from this compound precursors are highly versatile. By tuning the degree of m-PEG750-Amine incorporation, researchers can control the hydrogel's properties, such as swelling, stiffness, and drug release kinetics.

  • Drug Delivery: These hydrogels can serve as depots for the sustained release of small molecule drugs, peptides, and proteins.[][2] The release profile can be tailored by adjusting the crosslinking density.[]

  • Tissue Engineering: The biocompatible and bio-inert nature of PEG hydrogels makes them excellent scaffolds for tissue engineering.[2] They can be modified with cell-adhesive peptides to promote cell attachment and proliferation, mimicking the native extracellular matrix.[2][3]

  • 3D Cell Culture: These hydrogels provide a 3D environment that better mimics the in vivo conditions for cell culture compared to traditional 2D culture systems.

Future work could explore the conversion of this compound to other functional groups, such as acrylates for photopolymerizable hydrogels or thiols for thiol-ene click chemistry-based hydrogels, further expanding the versatility of this starting material. The incorporation of biodegradable linkages within the hydrogel network would also be a valuable modification for applications where scaffold resorption is desired.

References

Application Notes and Protocols for m-PEG750-Br Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing methoxy-polyethylene glycol (750)-bromide (m-PEG750-Br) in various bioconjugation and chemical modification reactions. The protocols outlined below are intended as a starting point and may require optimization based on the specific substrate and desired reaction outcome.

Introduction to this compound

Methoxy-polyethylene glycol (750)-bromide is a heterobifunctional PEG linker. The methoxy cap provides stability and reduces non-specific binding, while the terminal bromide serves as a reactive site for nucleophilic substitution reactions. The PEG chain itself, with an approximate molecular weight of 750 Da, imparts hydrophilicity to modified molecules, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1][2] This makes this compound a valuable tool in drug delivery, protein modification, and nanoparticle functionalization.[1][3][4]

General Reaction Principles

The primary reaction mechanism involving this compound is nucleophilic substitution (typically SN2), where a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond.[5][6] Common nucleophiles include primary amines, thiols, and alkoxides.

Experimental Protocols

Reaction with Primary Amines (e.g., Lysine Residues on Proteins)

This protocol describes the conjugation of this compound to primary amines, such as the ε-amino group of lysine residues in proteins or small molecules with primary amine functionalities.[5][7][8]

Materials:

  • This compound

  • Amine-containing molecule (protein, peptide, or small molecule)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[5]

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))[5]

  • Reaction buffer (for proteins): 0.1 M sodium phosphate buffer, pH 7.5-8.5

  • Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Protocol:

  • Preparation of Reactants:

    • Dissolve the amine-containing small molecule and 2-3 equivalents of a non-nucleophilic base in an anhydrous aprotic solvent.[5]

    • For proteins, dissolve in a suitable reaction buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound (1.1 to 5 equivalents for small molecules, 10-50 fold molar excess for proteins) in the same solvent or buffer.[5] A slight excess of the PEG reagent for small molecules helps drive the reaction to completion.[5]

  • Reaction:

    • Add the this compound solution dropwise to the stirring solution of the amine-containing molecule.

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques like LC-MS or TLC for small molecules, and SDS-PAGE for proteins.[5] For slower reactions, the temperature can be increased to 40-60 °C.

  • Quenching:

    • Add a quenching reagent to the reaction mixture to consume any unreacted this compound.

  • Purification:

    • For small molecules, the product can be purified using column chromatography on silica gel.

    • For proteins, purify the conjugate using SEC or dialysis to remove excess PEG reagent and other small molecules.[9]

General Reaction Parameters for Primary Amine Conjugation:

ParameterRecommended Starting ConditionsNotes
Solvent DMF, DMSO, or aqueous buffer (pH 7.5-8.5)Choose a solvent that dissolves both reactants.
Temperature Room Temperature to 60°CHigher temperatures can increase the reaction rate but may also lead to side products or protein denaturation.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.[5]
Stoichiometry (this compound:Amine) 1.1:1 to 5:1 (for small molecules); 10:1 to 50:1 (for proteins)A slight excess of the amine can favor mono-substitution in small molecules with multiple amine groups.[5]
Base (for small molecules) 2-3 equivalents of TEA or DIPEAActs as a scavenger for the HBr generated during the reaction.[5]
Williamson Ether Synthesis with Alcohols/Phenols

This protocol outlines the reaction of this compound with an alcohol or phenol to form an ether linkage. This reaction is a classic Williamson ether synthesis.[6][10][11]

Materials:

  • This compound

  • Alcohol or phenol-containing molecule

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)[11]

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))[12]

  • Anhydrous conditions

Protocol:

  • Alkoxide Formation:

    • Dissolve the alcohol or phenol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add 1.1 equivalents of a strong base and stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

  • Reaction:

    • Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the alkoxide solution.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Reaction Parameters for Williamson Ether Synthesis:

ParameterRecommended Starting ConditionsNotes
Solvent Anhydrous THF, DMFThe solvent must be dry to prevent quenching of the strong base.[11]
Base NaH, t-BuOK (1.1 equivalents)Use caution when handling strong bases.[12]
Temperature Room Temperature to 70°CHeating may be required for less reactive alcohols.
Reaction Time 4 - 24 hoursReaction progress should be monitored.
Stoichiometry (this compound:Alcohol) 1:1.1A slight excess of the alcohol ensures complete consumption of the PEG-Br.

Purification and Characterization

Purification

The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.[13]

  • Column Chromatography: For small molecule conjugates, silica gel chromatography can be employed. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or chloroform/methanol) is often effective.[13]

  • Size Exclusion Chromatography (SEC): This is the preferred method for purifying PEGylated proteins and nanoparticles, as it separates molecules based on their hydrodynamic volume.[9]

  • Dialysis: Useful for removing unreacted small molecules and salts from PEGylated proteins and nanoparticles.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming successful conjugation. Key indicators include the disappearance of the proton signals corresponding to the starting material and the appearance of new signals from the conjugated moiety. For example, in a successful reaction with an amine, the methylene protons adjacent to the newly formed C-N bond will show a characteristic chemical shift.[2][14][15]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the final conjugate and confirm the degree of PEGylation.[3][16]

Visualization of Experimental Workflow

General Workflow for this compound Conjugation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Dissolve Nucleophile (Amine, Thiol, etc.) C Mix Reactants (Control Stoichiometry, Temperature, Time) A->C B Dissolve this compound B->C D Quench Reaction C->D E Purify Conjugate (Chromatography, Dialysis) D->E F Characterize Product (NMR, MS) E->F

Caption: General experimental workflow for this compound conjugation reactions.

Signaling Pathway Analogy: PEGylation for Drug Delivery

The process of PEGylation can be analogized to a signaling pathway that enhances drug efficacy.

G Drug Therapeutic Molecule Conjugate PEGylated Drug (m-PEG750-Drug) Drug->Conjugate PEG_Br This compound PEG_Br->Conjugate Circulation Increased Circulation Time Conjugate->Circulation Immune_Evasion Reduced Immunogenicity Conjugate->Immune_Evasion Solubility Enhanced Solubility Conjugate->Solubility Target Target Site (e.g., Tumor) Circulation->Target Immune_Evasion->Target Solubility->Target Efficacy Improved Therapeutic Efficacy Target->Efficacy

Caption: Conceptual pathway of how PEGylation enhances drug delivery and efficacy.

References

Application Notes and Protocols for m-PEG750-Br in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-terminated polyethylene glycol (m-PEG) derivatives are pivotal in the fields of drug delivery, bioconjugation, and materials science. The process of PEGylation, the covalent attachment of PEG chains to molecules, can enhance solubility, stability, and pharmacokinetic profiles.[1] While m-PEG750-Br itself is not a direct participant in click chemistry, it serves as a crucial and versatile starting material for the synthesis of PEG derivatives that are essential for such reactions.

This document provides a comprehensive guide to the utilization of this compound as a precursor for synthesizing azide-functionalized PEG, which is a key component in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[2][] These application notes detail the conversion of this compound to m-PEG750-N3 and the subsequent use of this azide-functionalized PEG in a typical CuAAC reaction.

From Bromide to a "Clickable" Azide: The Preparatory Step

The terminal bromide of this compound is an excellent leaving group, making it ideal for nucleophilic substitution reactions.[4] To prepare a "clickable" PEG reagent, the bromide is displaced by an azide group through a reaction with sodium azide (NaN₃). This conversion is typically a high-yield, straightforward process.[4][5]

The resulting m-PEG750-azide contains the necessary functional group to participate in the CuAAC reaction, a cornerstone of click chemistry. This reaction facilitates the covalent ligation of the PEG-azide to a molecule containing a terminal alkyne, forming a stable triazole linkage.[2][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of PEG-azide from a PEG-halide precursor and the subsequent CuAAC reaction. These values are representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of m-PEG750-Azide from m-PEG750-Bromide

ParameterValue/ConditionNotes
Reactants This compound, Sodium Azide (NaN₃)
Molar Ratio (NaN₃:PEG-Br) 1.2 to 2.5 equivalentsAn excess of sodium azide drives the reaction to completion.
Solvent Anhydrous Dimethylformamide (DMF) or EthanolDMF is a common choice for its ability to dissolve both reactants.[5]
Temperature Room Temperature to 90°CGentle heating can increase the reaction rate.[5][7]
Reaction Time 12 to 24 hoursProgress can be monitored by TLC or LC-MS.[5]
Typical Yield > 95%The reaction is generally very efficient.[8]
Purification Method Extraction and/or precipitationWorkup typically involves extraction with an organic solvent followed by washing and drying.[5]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using m-PEG750-Azide

ParameterValue/ConditionNotes
Reactants m-PEG750-Azide, Alkyne-functionalized molecule
Molar Ratio (Azide:Alkyne) 1.1 to 1.5 equivalentsA slight excess of the PEG-azide is often used.[2]
Copper Source Copper(II) Sulfate (CuSO₄)Used in conjunction with a reducing agent to generate Cu(I) in situ.[2][9]
Reducing Agent Sodium AscorbateA common and effective reducing agent for this reaction.[2][9]
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[2][9]
Solvent Aqueous buffers (e.g., PBS), or mixtures with organic co-solvents (e.g., DMSO, tBuOH)The choice of solvent depends on the solubility of the reactants.[9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.[9]
Reaction Time 1 to 4 hoursReaction progress can be monitored by LC-MS or HPLC.[2]
Typical Yield High to QuantitativeClick chemistry reactions are known for their high yields.
Purification Method Size-Exclusion Chromatography, Dialysis, or HPLCThe purification method is chosen based on the properties of the final conjugate.[2]

Experimental Protocols

Protocol 1: Synthesis of m-PEG750-Azide from m-PEG750-Bromide

This protocol describes the conversion of the terminal bromide of this compound to an azide group.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) to the solution.[8]

  • Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to 50-60°C to accelerate the conversion.[5]

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into deionized water and extract the product with diethyl ether (3 times the volume of the aqueous layer).[5]

  • Combine the organic layers and wash with deionized water and then with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the m-PEG750-Azide product.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the "click" conjugation of the synthesized m-PEG750-Azide to an alkyne-functionalized molecule.

Materials:

  • m-PEG750-Azide

  • Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)

  • Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS) or other suitable aqueous buffer

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • m-PEG750-Azide in deionized water or a suitable organic solvent.

    • Alkyne-functionalized molecule in a compatible buffer or solvent.

    • CuSO₄·5H₂O: 20 mM in deionized water.[2]

    • THPTA: 100 mM in deionized water.[2]

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule (1 equivalent) with m-PEG750-Azide (1.2 equivalents).

    • Adjust the total volume with the reaction buffer (e.g., PBS) to achieve the desired final concentration.

  • Catalyst Addition:

    • In a separate tube, prepare a premix of the copper catalyst by adding the THPTA stock solution (e.g., 5 µL of 100 mM) to the CuSO₄ stock solution (e.g., 5 µL of 20 mM) for a ligand-to-copper ratio of approximately 5:1.[2] Vortex briefly.

    • Add the copper/THPTA premix to the solution containing the azide and alkyne.

  • Reaction Initiation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM).[2]

    • Gently mix the reaction solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours.[2] The progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, purify the PEGylated product from the catalyst and excess reagents using a method appropriate for the conjugate, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.[2]

Visualizations

experimental_workflow_azide_synthesis start Start: this compound reagents Add Sodium Azide (NaN3) in Anhydrous DMF start->reagents Dissolve reaction Stir at RT to 60°C (12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction complete purification Dry & Concentrate workup->purification product Product: m-PEG750-N3 purification->product

Caption: Workflow for the synthesis of m-PEG750-Azide from m-PEG750-Bromide.

experimental_workflow_click_chemistry reactants Combine: m-PEG750-N3 Alkyne-Molecule catalyst Add Catalyst Premix (CuSO4 + THPTA) reactants->catalyst initiator Add Initiator (Sodium Ascorbate) catalyst->initiator incubation Incubate at RT (1-4h) initiator->incubation Initiate Reaction purification Purify Conjugate (e.g., SEC, HPLC) incubation->purification Reaction complete product Final PEGylated Product purification->product

Caption: General workflow for the CuAAC click chemistry reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG750-Br and Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between m-PEG750-Br and amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an amine?

The optimal pH for the reaction of this compound with an amine is typically in the range of 8.0 to 10.0. This pH range ensures that a significant portion of the amine is in its deprotonated, nucleophilic form, which is necessary for the reaction to proceed efficiently. At lower pH values, the amine will be protonated, reducing its nucleophilicity and slowing down the reaction rate. At higher pH values, there is an increased risk of side reactions, such as hydrolysis of the PEG-Br bond.

Q2: What are common side reactions to be aware of?

The primary side reaction of concern is the hydrolysis of the C-Br bond at high pH, which can lead to the formation of m-PEG750-OH. Another potential side reaction is the elimination of HBr from the PEG chain, although this is less common under typical reaction conditions.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the starting materials from the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the disappearance of the starting material and the appearance of the product by observing changes in the chemical shifts of the protons near the reaction site.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Suboptimal pH: The pH of the reaction mixture may be too low, leading to protonation of the amine and reduced nucleophilicity.Adjust the pH of the reaction mixture to the optimal range of 8.0-10.0 using a suitable buffer.
Insufficient Amine: The molar ratio of amine to this compound may be too low.Increase the molar excess of the amine to drive the reaction to completion. A 2 to 5-fold molar excess is a good starting point.
Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.Increase the reaction temperature. A temperature range of 25-40 °C is typically suitable.
Presence of Side Products High pH: The pH of the reaction mixture may be too high, leading to hydrolysis of the this compound.Carefully control the pH and avoid exceeding a pH of 10.0. Use a reliable buffer system.
Reaction Time is Too Long: Extended reaction times, especially at elevated temperatures and pH, can promote side reactions.Monitor the reaction progress and stop the reaction once the starting material is consumed.
Difficulty in Product Purification Excess Unreacted Amine: A large excess of amine can be difficult to remove from the final product.Use a purification method such as dialysis or size exclusion chromatography to separate the PEGylated product from the excess amine.
Formation of Salts: The reaction generates bromide salts, which may need to be removed.Purify the product using dialysis or desalting columns to remove salts.

Experimental Protocols

General Protocol for the Reaction of this compound with an Amine
  • Dissolve this compound: Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer) to a final concentration of 10-50 mg/mL.

  • Adjust pH: Adjust the pH of the solution to the desired value (e.g., 9.0) using a 0.1 M NaOH or HCl solution.

  • Add Amine: Add the amine to the reaction mixture. A 2 to 5-fold molar excess of the amine over this compound is recommended.

  • Incubate: Incubate the reaction mixture at the desired temperature (e.g., 37 °C) with gentle stirring for a specified time (e.g., 4-24 hours).

  • Monitor Reaction: Monitor the reaction progress by HPLC or NMR.

  • Purify: Once the reaction is complete, purify the product using dialysis, size exclusion chromatography, or another suitable method to remove unreacted starting materials and byproducts.

  • Characterize: Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Dissolve_PEG Dissolve this compound in Buffer Adjust_pH Adjust pH to 8.0-10.0 Dissolve_PEG->Adjust_pH Ensure optimal pH Add_Amine Add Amine (2-5x molar excess) Adjust_pH->Add_Amine Incubate Incubate at 25-40 °C Add_Amine->Incubate Initiate reaction Monitor Monitor Progress (HPLC, NMR) Incubate->Monitor Track completion Purify Purify Product (Dialysis, SEC) Monitor->Purify Once complete Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: Experimental workflow for the reaction of this compound with amines.

Troubleshooting_Logic Start Low Reaction Yield? Check_pH Is pH 8.0-10.0? Start->Check_pH Yes Check_Amine Is Amine in Excess? Check_pH->Check_Amine Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is Temperature 25-40 °C? Check_Amine->Check_Temp Yes Increase_Amine Increase Amine Molar Ratio Check_Amine->Increase_Amine No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Adjust_pH->Check_pH Increase_Amine->Check_Amine Increase_Temp->Check_Temp

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Enhancing PEGylation Efficiency with m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG750-Br PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to optimizing your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a methoxy cap at one end and a reactive bromide group at the other. The "750" refers to the average molecular weight of the PEG chain. It reacts with nucleophilic functional groups on proteins, such as primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) and thiols (e.g., the sulfhydryl group of cysteine residues), through a nucleophilic substitution (SN2) reaction. The bromide acts as a good leaving group, allowing for the formation of a stable covalent bond between the PEG and the protein.[1]

Q2: Which amino acid residues does this compound primarily target?

A2: The primary targets for this compound are the side chains of lysine (amines) and cysteine (thiols) residues, as well as the N-terminal amine group of the protein. The selectivity of the reaction can be influenced by the reaction pH.

Q3: How can I control the selectivity of the PEGylation reaction?

A3: You can influence the selectivity of the PEGylation reaction by carefully controlling the pH of the reaction buffer.

  • Targeting Thiols (Cysteines): A pH range of 7.5-8.5 is generally recommended to favor the more nucleophilic thiolate anion (S-), promoting reaction with the PEG-bromide.

  • Targeting Amines (Lysines and N-terminus): A pH range of 8.0-9.0 is typically optimal for ensuring that the amine groups are deprotonated and thus more nucleophilic.[1]

Q4: What are the key factors that influence the efficiency of PEGylation with this compound?

A4: The efficiency of your PEGylation reaction is influenced by several critical factors:

  • pH: As mentioned above, pH is crucial for controlling the nucleophilicity of the target amino acid residues.[1]

  • Molar Ratio of this compound to Protein: A higher molar excess of the PEG reagent generally leads to a higher degree of PEGylation. However, an excessive ratio can result in multi-PEGylated products and increase the difficulty of purification.[2]

  • Reaction Temperature: Higher temperatures can increase the reaction rate, but may also lead to protein denaturation and aggregation.[3]

  • Reaction Time: The optimal reaction time depends on the reactivity of your protein and the other reaction conditions. It's essential to monitor the reaction over time to determine the optimal endpoint.

  • Protein Concentration: Higher protein concentrations can favor the PEGylation reaction over the hydrolysis of the PEG reagent.[2]

Q5: How should I store and handle this compound?

A5: this compound should be stored at -20°C under dry conditions to prevent degradation. Before use, it is important to allow the reagent to warm to room temperature before opening the container to avoid condensation of moisture, which can hydrolyze the reagent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No PEGylation Suboptimal pH Verify the pH of your reaction buffer. For targeting thiols, ensure the pH is between 7.5 and 8.5. For amines, a pH of 8.0-9.0 is recommended.[1]
Inactive this compound Reagent Use a fresh batch of the reagent. Ensure proper storage and handling to prevent degradation.
Insufficient Molar Ratio Increase the molar excess of this compound to the protein. Perform small-scale optimization experiments with varying ratios.[2]
Low Reaction Temperature or Short Reaction Time Gradually increase the reaction temperature (e.g., from 4°C to room temperature) while monitoring protein stability.[3] Extend the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.[1]
Presence of Competing Nucleophiles in Buffer Use buffers free of primary amines (e.g., Tris) when targeting lysines. For cysteine PEGylation, ensure other thiol-containing reagents (e.g., DTT) are removed before adding the PEG reagent.[1]
Formation of Multi-PEGylated Products High Molar Ratio of this compound to Protein Systematically decrease the molar ratio of the PEG reagent to the protein.[4]
High pH Experiment with lowering the pH within the recommended range to reduce the reaction rate and potentially improve selectivity for a single site.
Protein Aggregation or Precipitation Protein Instability at Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C). Consider screening for stabilizing additives for your reaction buffer.[4]
High Protein Concentration Reduce the initial protein concentration in the reaction mixture.[2]
Change in Protein Solubility after PEGylation Analyze the solubility of your PEGylated protein in the reaction buffer. You may need to adjust the buffer composition or pH.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general starting point. Optimization of the molar ratio, temperature, and reaction time is crucial for each specific protein.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein in a suitable buffer at a concentration of 1-10 mg/mL.

    • For targeting cysteines , use a buffer at pH 7.5-8.5 (e.g., phosphate buffer). If necessary, reduce disulfide bonds with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature prior to PEGylation. TCEP does not need to be removed before adding the PEG reagent.

    • For targeting amines , use an amine-free buffer at pH 8.0-9.0 (e.g., borate buffer or phosphate-buffered saline).

  • This compound Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10-20 mM) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

2. PEGylation Reaction:

  • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (start with a range of 5:1 to 50:1 PEG:protein).

  • Incubate the reaction at a controlled temperature. A good starting point is room temperature for 2-4 hours or 4°C overnight.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching reagent.

    • For reactions targeting amines, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.

    • For reactions targeting thiols, a small molecule with a thiol group (e.g., L-cysteine or β-mercaptoethanol) can be added in molar excess.

  • Incubate for an additional 30-60 minutes.

4. Purification of the PEGylated Protein:

  • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of method will depend on the properties of your protein and the PEGylated conjugate.

5. Characterization of the PEGylated Protein:

  • Analyze the purified product to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.

Recommended Starting Conditions for PEGylation with this compound
ParameterTargeting Amines (Lys, N-terminus)Targeting Thiols (Cys)
pH 8.0 - 9.07.5 - 8.5
Buffer System Borate, Phosphate (amine-free)Phosphate
Molar Ratio (PEG:Protein) 5:1 to 50:1 (start with 20:1)5:1 to 20:1
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mL
Temperature 4°C or Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 2 - 24 hours1 - 4 hours

Note: These are starting recommendations and should be optimized for each specific protein and desired degree of PEGylation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Buffer Exchange, Reduction if needed) PEGylation PEGylation Reaction (Controlled pH, Temp, Time) Protein_Prep->PEGylation PEG_Prep This compound Solution Preparation PEG_Prep->PEGylation Quenching Quenching (Stop Reaction) PEGylation->Quenching Purification Purification (SEC, IEX, etc.) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

Caption: General workflow for protein PEGylation with this compound.

Troubleshooting_Logic Start Low PEGylation Efficiency? pH_Check Is pH optimal? Start->pH_Check Check Ratio_Check Is Molar Ratio sufficient? Start->Ratio_Check Check Reagent_Check Is PEG Reagent active? Start->Reagent_Check Check Conditions_Check Are Time/Temp adequate? Start->Conditions_Check Check Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Increase_Ratio Increase PEG:Protein Ratio Ratio_Check->Increase_Ratio No Use_Fresh_Reagent Use Fresh Reagent Reagent_Check->Use_Fresh_Reagent No Optimize_Conditions Increase Time/Temperature Conditions_Check->Optimize_Conditions No

Caption: Troubleshooting logic for low PEGylation efficiency.

References

Technical Support Center: m-PEG750-Br Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG750-Br. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

A1: this compound, a methoxy polyethylene glycol with a terminal bromide, is a relatively low molecular weight PEG derivative. Generally, PEGs are soluble in a wide range of polar organic solvents.[1] this compound is expected to be soluble in solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] It is less soluble in alcohols like methanol and ethanol, and generally insoluble in non-polar solvents such as hexane and diethyl ether.[1]

Q2: Why is my this compound not dissolving properly in a recommended solvent?

A2: Several factors can influence the dissolution of this compound. These include the purity of the solvent (water content can be an issue), the temperature, and the physical form of the this compound. Due to its potential for crystallinity, dissolution can sometimes be a slow process.[3] Gentle heating and agitation are often helpful in dissolving PEG compounds.[4]

Q3: How does the bromide functional group affect the solubility of this compound?

A3: The terminal bromide group is a key functional moiety for subsequent conjugation reactions.[2] While it adds a degree of polarity, the overall solubility of this compound is still largely dictated by the polyethylene glycol chain. The presence of the bromide makes it a versatile reagent for modification of biomolecules and surfaces.[2]

Q4: Can I expect the solubility to be the same for all batches of this compound?

A4: While the general solubility profile should remain consistent, minor variations between batches can occur due to differences in polydispersity and the presence of any residual impurities. It is always good practice to perform a small-scale solubility test with a new batch of reagent before proceeding with a large-scale experiment.

Data Presentation: Solubility of this compound in Organic Solvents

The following table summarizes the qualitative and estimated quantitative solubility of this compound in common organic solvents at room temperature. Disclaimer: The quantitative solubility data are estimates based on the general solubility of similar low molecular weight PEG derivatives and should be confirmed experimentally.

SolventPolarity IndexQualitative SolubilityEstimated Quantitative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2Soluble> 100
Dimethylformamide (DMF)6.4Soluble> 100
Dichloromethane (DCM)3.1Soluble> 50
Chloroform4.1Soluble> 50
Tetrahydrofuran (THF)4.0Soluble~ 50
Methanol5.1Moderately Soluble~ 20-50
Ethanol4.3Moderately Soluble~ 20-50
Toluene2.4Sparingly Soluble< 10
Hexane0.1Insoluble< 1
Diethyl Ether2.8Insoluble< 1

Troubleshooting Guides

Issue 1: this compound forms a gel-like substance or a cloudy suspension in the solvent.

  • Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the dissolution process is incomplete. Low molecular weight PEGs can sometimes appear as wax-like, semi-solid materials.[1]

  • Troubleshooting Steps:

    • Reduce Concentration: Try dissolving a smaller amount of this compound in the same volume of solvent.

    • Increase Agitation: Vortex or stir the mixture vigorously.

    • Apply Gentle Heat: Warm the solution to 30-40°C. For many PEGs, mild heating can significantly improve dissolution speed and solubility.[4]

    • Sonication: Use a bath sonicator for short intervals to help break up any aggregates.

Issue 2: The this compound dissolves initially but then precipitates out of solution.

  • Possible Cause: The solution may be supersaturated, or there might have been a change in temperature. The purity of the solvent could also be a factor, as the presence of contaminants can affect solubility.

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Ensure the temperature of the solution remains stable.

    • Use Anhydrous Solvents: PEGs are hygroscopic and absorb moisture from the air.[1] For sensitive reactions, use anhydrous solvents to prevent water-induced precipitation.

    • Filter the Solution: If a precipitate forms after dissolution, it may be due to a small fraction of less soluble material. Filter the solution through a syringe filter (appropriate for the solvent) to remove any undissolved particles.

Issue 3: I am observing low reactivity of this compound in my reaction, which I suspect is due to poor solubility.

  • Possible Cause: Even if the this compound appears to be dissolved, it might not be fully solvated at the molecular level, leading to reduced availability of the bromide group for reaction.

  • Troubleshooting Steps:

    • Change Solvent: Switch to a solvent in which this compound has higher solubility (e.g., from DCM to DMF or DMSO).

    • Prepare a Concentrated Stock Solution: Dissolve the this compound in a small amount of a high-solubility solvent like DMF or DMSO, and then add it to your reaction mixture. Ensure the final concentration of the co-solvent does not negatively impact your reaction.

    • Confirm Complete Dissolution: Before starting the reaction, ensure the this compound solution is completely clear and free of any visible particles.

Experimental Protocols

Protocol: Determination of this compound Solubility in an Organic Solvent

This protocol outlines a general method for determining the saturation solubility of this compound.

Materials:

  • This compound

  • Organic solvent of interest (e.g., Dichloromethane, DMF)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

  • Equipment for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Add a known volume or mass of the selected solvent to the vial.

    • Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to agitate for 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Filtration:

    • Let the vial stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a solvent-compatible syringe filter to remove any remaining microscopic particles.

  • Quantification (Gravimetric Method):

    • Dispense the filtered supernatant into a pre-weighed, dry vial.

    • Evaporate the solvent completely under reduced pressure or in a vacuum oven at a moderate temperature.

    • Once the solvent is fully removed, weigh the vial containing the dried this compound residue.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_supernatant Filter supernatant withdraw->filter_supernatant quantify Quantify dissolved this compound filter_supernatant->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_workflow cluster_assessment Initial Assessment cluster_actions Corrective Actions start This compound solubility issue observed check_concentration Is concentration too high? start->check_concentration check_temp Is temperature optimal? check_concentration->check_temp No reduce_conc Reduce concentration check_concentration->reduce_conc Yes gentle_heat Apply gentle heat (30-40°C) check_concentration->gentle_heat Yes sonicate Use sonication check_concentration->sonicate Yes check_solvent Is solvent appropriate and pure? check_temp->check_solvent Yes check_temp->gentle_heat No change_solvent Switch to a higher polarity solvent check_solvent->change_solvent No use_anhydrous Use anhydrous solvent check_solvent->use_anhydrous No end Solubility issue resolved check_solvent->end Yes reduce_conc->end gentle_heat->end sonicate->end change_solvent->end use_anhydrous->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

preventing aggregation during protein PEGylation with m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during PEGylation with m-PEG750-Br.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation during PEGylation?

A1: Protein aggregation is a process where individual protein molecules associate to form larger, often non-functional, complexes that can be either soluble or insoluble.[1] During PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, this can be a significant side effect leading to reduced product yield, loss of biological activity, and potential immunogenicity.[1]

Q2: What are the primary causes of protein aggregation when using this compound?

A2: Aggregation during PEGylation is multifactorial. Key causes include:

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.[1][2][3][4][5]

  • High Protein Concentration: Increased protein concentration brings molecules closer together, raising the likelihood of intermolecular interactions and aggregation.[1][2][4][5][6][7]

  • Intermolecular Cross-linking: Although this compound is a monofunctional reagent, impurities in the PEG reagent could potentially lead to cross-linking.[1][2][5][6] Additionally, if the protein has multiple highly accessible reactive sites, this can also contribute to aggregation at high protein concentrations.[8]

  • Poor Quality of Starting Material: If the initial protein solution contains pre-existing aggregates, these can act as nucleation sites, accelerating further aggregation during the PEGylation process.[1][8]

  • PEG-Protein Interactions: The PEG polymer itself can interact with the protein surface. While often stabilizing, these interactions can sometimes trigger conformational changes that promote aggregation.[1][4][5][9]

Q3: What is the primary target residue for this compound?

A3: The bromo group of this compound is an alkyl halide that primarily reacts with nucleophilic functional groups on the protein. The most common and selective target is the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond.[10]

Q4: How can I detect and quantify protein aggregation during my PEGylation experiment?

A4: A combination of analytical techniques is recommended for accurate characterization and quantification of both soluble and insoluble aggregates:[1]

  • Visual Inspection: The simplest, albeit subjective, method is to look for turbidity, cloudiness, or visible precipitates in the reaction mixture.[2]

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate the presence of large, light-scattering aggregates.[1][11]

  • Size Exclusion Chromatography (SEC): This is a widely used and powerful method to separate and quantify soluble high molecular weight (HMW) species, such as dimers and larger oligomers, from the monomeric PEGylated protein.[1][12][13][]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble aggregates.[1][2]

  • SDS-PAGE (non-reducing): This technique can help distinguish between covalently linked aggregates and non-covalent aggregates.[1]

Troubleshooting Guide

This guide addresses common problems encountered during protein PEGylation with this compound and provides systematic solutions.

Problem 1: Visible precipitation or turbidity is observed during the PEGylation reaction.

This indicates the formation of large, insoluble aggregates and requires immediate optimization of the reaction conditions.

Possible Cause Recommended Action Rationale
Protein concentration is too high. Reduce the protein concentration. Test a range of lower concentrations (e.g., 0.5, 1, 2 mg/mL).[6][8][15]Lowering the concentration increases the distance between protein molecules, reducing the likelihood of intermolecular interactions that lead to aggregation.[8]
Suboptimal reaction pH. Adjust the reaction buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI).[3][8] For targeting cysteines, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic.[10]Proteins are least soluble at their pI. Moving the pH away from the pI increases the net charge and electrostatic repulsion between molecules.[1][16]
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature).[1][6][7][10]Lower temperatures slow down both the PEGylation reaction and aggregation kinetics, which can favor the desired modification over aggregation.[1][8]
High concentration of organic co-solvent. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound is low (typically <10% v/v).[3][10]High concentrations of organic solvents can denature proteins, leading to aggregation.

Problem 2: No visible precipitation, but SEC analysis reveals high molecular weight (HMW) soluble aggregates.

This is a common issue where PEGylation may render aggregates soluble that would otherwise precipitate.

Possible Cause Recommended Action Rationale
PEG:Protein molar ratio is too high. Systematically screen different molar ratios of this compound to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it.[8][10]A high excess of the PEG reagent can lead to over-PEGylation or modification of less favorable sites, potentially destabilizing the protein or increasing the chance of cross-linking if impurities are present.[1]
Protein is unstable in the reaction buffer. Screen different buffer formulations and consider adding stabilizing excipients.[6]The right buffer and additives can maintain the native conformation of the protein, preventing the exposure of hydrophobic patches that lead to aggregation.[6]
Slow, gradual aggregation during the reaction. Control the rate of reagent addition. Instead of adding the this compound all at once, try a stepwise or gradual addition over time.[1][6]This maintains a lower instantaneous concentration of the reactive PEG, which can reduce the rate of aggregation.[1]
Pre-existing aggregates in the protein stock. Purify the starting protein material using SEC immediately before PEGylation to ensure it is monomeric.[4]Pre-existing aggregates can act as seeds, accelerating the aggregation process.[8]

Data Presentation: Optimizing Reaction Conditions

The following tables present example data for a systematic screening of key reaction parameters to minimize aggregation. The values are for illustrative purposes and should be adapted for your specific protein. The primary endpoint is the percentage of monomeric PEGylated protein, as determined by SEC.

Table 1: Example Data for Screening Protein Concentration and PEG:Protein Molar Ratio

Protein Concentration (mg/mL)PEG:Protein Molar Ratio% Monomer (by SEC)Observations
5.010:175%Slight turbidity observed.
5.020:160%Significant turbidity.
2.010:192%Clear solution.
2.020:185%Clear solution, some HMW species.
1.010:198%Clear solution, minimal HMW.
1.020:195%Clear solution, minimal HMW.

Table 2: Example Data for Screening Stabilizing Excipients (Reaction Conditions: 1.0 mg/mL Protein, 10:1 PEG:Protein Molar Ratio, pH 7.5, 4°C)

ExcipientConcentration% Monomer (by SEC)
None (Control)-95%
Arginine50 mM98%
Sucrose5% (w/v)97%
Polysorbate 200.02% (v/v)96%

Experimental Protocols

Protocol 1: Systematic Screening of PEGylation Conditions to Minimize Aggregation

This protocol outlines a method for systematically screening various reaction parameters in small-scale trials to identify optimal conditions for PEGylating a cysteine-containing protein with this compound while minimizing aggregation.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0, degassed.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M L-cysteine or 1 M 2-Mercaptoethanol

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Protein Preparation:

    • Dialyze the protein into the degassed Reaction Buffer.

    • If the target cysteine residues are in disulfide bonds, reduction is necessary. Treat the protein with a 10-20 fold molar excess of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

    • Crucially , remove the reducing agent before adding the bromo-PEG reagent, for example, by using a desalting column equilibrated with the Reaction Buffer.[10]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).[10]

  • Reaction Setup (Small-Scale Matrix):

    • Set up a matrix of reactions in microcentrifuge tubes, varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range such as 0.5, 1.0, and 2.0 mg/mL.

    • PEG:Protein Molar Ratio: For each protein concentration, test a range of molar ratios, such as 5:1, 10:1, and 20:1.

    • Temperature: Run parallel reactions at 4°C and room temperature (20-25°C).

  • PEGylation Reaction:

    • To the protein solution in each tube, add the calculated volume of the this compound stock solution while gently vortexing. The final volume of organic solvent should not exceed 10%.

    • Incubate the reactions for a set time (e.g., 2 hours at room temperature or 4-6 hours at 4°C).

  • Reaction Quenching (Optional):

    • Stop the reaction by adding the Quenching Reagent to a final concentration in excess of the initial this compound concentration. Incubate for 30 minutes.

  • Analysis:

    • Analyze an aliquot from each reaction using SEC to determine the percentage of monomeric PEGylated protein versus aggregates and unreacted protein.

    • Also analyze by non-reducing SDS-PAGE to visualize the shift in molecular weight and the presence of high molecular weight bands.

Protocol 2: Purification of the PEGylated Protein

After identifying the optimal reaction conditions, the PEGylated protein must be purified from excess PEG reagent, unreacted protein, and any aggregates formed. A multi-step chromatography approach is often required.[15]

Materials:

  • Quenched PEGylation reaction mixture

  • Chromatography system (e.g., FPLC or HPLC)

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column (cation or anion exchange, depending on the protein's pI and buffer pH)

  • Appropriate chromatography buffers

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • The first peaks to elute will be aggregates, followed by the PEGylated protein, and finally the smaller unreacted protein and excess PEG reagent.[1]

    • Pool the fractions containing the PEGylated protein.

  • Ion-Exchange Chromatography (IEX) (for higher purity):

    • PEGylation shields the surface charges of the protein, which can be used to separate PEGylated species from the unreacted protein.[]

    • Dilute the pooled fractions from SEC in the IEX binding buffer (low salt).

    • Load the sample onto the equilibrated IEX column.

    • Elute the bound proteins using a linear gradient of high salt elution buffer.

    • Un-PEGylated, mono-PEGylated, and multi-PEGylated species will often elute at different salt concentrations.

    • Collect and pool the fractions of the desired mono-PEGylated product.

  • Final Buffer Exchange and Concentration:

    • The purified PEGylated protein can be buffer-exchanged into the final formulation buffer and concentrated using techniques like dialysis or ultrafiltration/diafiltration.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Purification Prot_Prep 1. Protein Preparation (Buffer Exchange, Reduction if needed) Reaction 3. PEGylation Reaction (Add PEG to Protein) Prot_Prep->Reaction PEG_Prep 2. This compound Preparation (Dissolve in DMSO/DMF) PEG_Prep->Reaction Quench 4. Quench Reaction (e.g., with L-cysteine) Reaction->Quench Analysis 5. In-Process Analysis (SEC, SDS-PAGE) Quench->Analysis SEC 6. Size-Exclusion Chromatography (Remove Aggregates & Excess PEG) Analysis->SEC Proceed if successful IEX 7. Ion-Exchange Chromatography (Separate PEGylated Species) SEC->IEX Final 8. Final Formulation (Buffer Exchange & Concentration) IEX->Final

Caption: A standard experimental workflow for protein PEGylation with this compound.

Troubleshooting_Tree cluster_conditions Step 1: Reaction Conditions cluster_additives Step 2: Formulation cluster_material Step 3: Starting Material Start Aggregation Observed (Turbidity or HMW species by SEC) Reduce_Conc Reduce Protein Concentration Start->Reduce_Conc Lower_Temp Lower Reaction Temperature (e.g., 4°C) Start->Lower_Temp Optimize_pH Optimize Buffer pH (away from pI) Start->Optimize_pH Optimize_Ratio Reduce PEG:Protein Molar Ratio Start->Optimize_Ratio Add_Excipients Add Stabilizing Excipients (Arginine, Sucrose) Reduce_Conc->Add_Excipients If aggregation persists Lower_Temp->Add_Excipients If aggregation persists Optimize_pH->Add_Excipients If aggregation persists Optimize_Ratio->Add_Excipients If aggregation persists Control_Addition Control Reagent Addition (Gradual/Stepwise) Add_Excipients->Control_Addition Resolved Problem Resolved Add_Excipients->Resolved If resolved Purify_Protein Purify Protein Stock by SEC Before Reaction Control_Addition->Purify_Protein If aggregation persists Control_Addition->Resolved If resolved Purify_Protein->Resolved

Caption: A decision tree for troubleshooting protein aggregation during PEGylation.

References

Technical Support Center: Purification of m-PEG750-Br Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of m-PEG750-Br (methoxy-polyethylene glycol-bromide, MW ~750 Da) reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

Common impurities include:

  • Unreacted Starting Materials: Residual m-PEG750-OH (the precursor to this compound).

  • Brominating Reagent Byproducts: Salts and decomposition products from the brominating agent (e.g., PBr₃, CBr₄/PPh₃).

  • PEG-related Impurities: PEG diol (HO-PEG-OH) which can be present in the starting m-PEG-OH material. This can lead to the formation of di-brominated PEG (Br-PEG-Br) as a byproduct.[1][2]

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM), chloroform, or diethyl ether.[1]

  • Water: PEGs are hygroscopic, and water can be a reactive impurity.[2]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for separating this compound from less polar impurities and unreacted starting material. It can be coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for quantification and identification, as PEGs lack a strong UV chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can be used to determine the degree of end-group functionalization by comparing the integration of the methoxy protons and the methylene protons adjacent to the bromide.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Useful for determining the molecular weight distribution and identifying any high-molecular-weight impurities or aggregation.

Q3: How can I remove the unreacted m-PEG750-OH from my this compound product?

Separation of m-PEG750-OH from this compound can be challenging due to their similar polarity. The most effective method is typically column chromatography .

  • Normal-Phase (Silica Gel) Chromatography: As this compound is slightly less polar than m-PEG750-OH, it will elute first. A gradient elution with a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or chloroform) is often effective.[1]

  • Reverse-Phase Chromatography (RPC): Can also be used, where the more polar m-PEG750-OH would elute before the this compound.

Q4: My PEG compound is streaking on the silica gel column. What can I do?

Streaking of PEGs on silica columns is a common issue. Here are some solutions:

  • Modify the Eluent System: The addition of a small amount of a more polar solvent like ethanol to your mobile phase (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) can significantly reduce streaking. A ternary system like Ethanol/Ethyl Acetate/DCM can be effective.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel.

  • TLC Analysis First: Optimize your solvent system using Thin-Layer Chromatography (TLC) before running a column. For visualizing PEGs on a TLC plate, a Dragendorff stain can be very effective.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after purification Product is water-soluble and lost during aqueous workup. PEGs, especially of lower molecular weight like 750 Da, have significant water solubility. To extract from an aqueous phase, saturate the aqueous layer with NaCl and perform multiple extractions with a solvent like dichloromethane (DCM).[3]
Co-elution of product with impurities during column chromatography. Optimize the elution gradient. A shallower gradient can improve separation.[4] Also, consider a different chromatography mode (e.g., reverse-phase if you are using normal-phase).
Precipitation issues. PEGs can be precipitated from organic solutions (like DCM or acetonitrile) by adding a non-polar solvent like cold diethyl ether or hexane.[2] Ensure the ether is cold and the mixture is stirred vigorously to maximize precipitation.
Presence of di-brominated PEG (Br-PEG750-Br) in the final product Starting m-PEG750-OH contained significant amounts of PEG-diol. Use high-purity m-PEG750-OH with low diol content for the synthesis. The separation of mono- and di-functionalized PEGs can be achieved with careful column chromatography, as the di-brominated species will be less polar than the mono-brominated one.
Incomplete reaction (residual m-PEG750-OH) Insufficient brominating reagent or reaction time. Ensure stoichiometry of the brominating agent is correct and allow for sufficient reaction time. Monitor the reaction progress by TLC or ¹H NMR.
Deactivation of the brominating reagent. Use fresh and anhydrous reagents and solvents. Water can quench many brominating agents.
Broad or distorted peaks in HPLC analysis Secondary interactions with the column. For RP-HPLC, ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of an ion-pairing agent might be necessary.
Column overload. Reduce the amount of sample injected onto the column.[4]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography Purification

This protocol is a general guideline and should be optimized for your specific reaction mixture using TLC analysis first.

  • Sample Preparation: After the reaction workup (e.g., quenching and solvent removal), dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes or DCM). Equilibrate the column with the initial mobile phase.

  • Loading: Carefully load the concentrated sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM or a chloroform/hexane mixture). Gradually increase the polarity by introducing a polar solvent like methanol or ethanol in a stepwise or linear gradient (e.g., 0-10% methanol in DCM).[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC with a suitable stain (e.g., Dragendorff's reagent).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Analyze the final product for purity using HPLC and/or NMR.

Quantitative Data Summary

Table 1: Typical RP-HPLC Parameters for Purity Analysis

ParameterTypical Value
Column C18 or C8 reversed-phase
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Gradient Linear gradient from low to high %B
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 50 °C
Detector CAD, ELSD, or MS

Table 2: ¹H NMR Purity Assessment

ProtonsApproximate Chemical Shift (ppm) in CDCl₃Significance
Methoxy (CH₃O-) ~3.38 (singlet)End-group of the PEG chain
PEG backbone (-OCH₂CH₂O-) ~3.64 (multiplet)Main polymer chain
Methylene adjacent to Bromide (-CH₂-Br) ~3.8 (triplet)Indicates successful bromination
Methylene adjacent to Hydroxyl (-CH₂-OH) ~3.7 (triplet)Indicates unreacted starting material

Note: Chemical shifts can vary depending on the solvent and concentration.

Visualizations

G cluster_start Start: Crude Reaction Mixture cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound (Product, Unreacted SM, Byproducts) Workup Aqueous Wash / Extraction (to remove salts) Crude->Workup Column Silica Gel Column Chromatography Workup->Column Analysis Purity Check (HPLC, NMR) Column->Analysis Product Pure this compound Analysis->Product

Caption: General experimental workflow for the purification of this compound.

G cluster_impurities Identify Impurity Type cluster_solutions Troubleshooting Actions start Impure Product Detected (e.g., by HPLC or NMR) unreacted_sm Unreacted m-PEG750-OH? start->unreacted_sm byproducts Di-bromo PEG or other byproducts? unreacted_sm->byproducts No optimize_chroma Optimize Column Chromatography (e.g., shallower gradient) unreacted_sm->optimize_chroma Yes check_sm_purity Verify Purity of Starting Material byproducts->check_sm_purity Yes repurify Re-purify Fractions byproducts->repurify No check_reaction Review Reaction Conditions (Stoichiometry, Time) optimize_chroma->check_reaction

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing m-PEG750-Br Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature for m-PEG750-Br conjugation experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to biomolecules, with a focus on the critical role of temperature.

Q1: What is the recommended starting temperature for my this compound conjugation reaction?

A1: The optimal starting temperature depends on the nucleophile you are targeting on your substrate.

  • For Thiol Conjugation (e.g., to a cysteine residue): It is recommended to start at room temperature (20-25°C).[1][2][3] Many thiol-based PEGylation reactions proceed efficiently at this temperature.[1][2][3]

  • For Amine Conjugation (e.g., to a lysine residue or N-terminus): A wider range of temperatures has been reported. While some related amine conjugations work at room temperature, others require elevated temperatures (e.g., 70°C) to proceed at a reasonable rate.[4][5][6] A good starting point would be room temperature, with the expectation that optimization to a higher temperature may be necessary.

Q2: My conjugation yield is very low. How can I determine if the temperature is the issue?

A2: Low yield can be due to several factors, with reaction temperature being a key variable.

  • If reacting at room temperature: The reaction may be too slow. Consider increasing the temperature in increments of 10-20°C. For instance, you can test reactions at 37°C, 50°C, and 70°C. Monitor the reaction progress at each temperature to find the best balance between reaction rate and potential degradation of your starting materials.

  • Check other parameters: Before significantly increasing the temperature, ensure other reaction conditions are optimal. This includes pH (typically 7-9 for amine and thiol reactions), reactant concentrations, and reaction time.[2][7] For thiol-maleimide reactions, pH has been shown to be a more influential factor than temperature.[8]

  • Analyical Monitoring: Use techniques like SDS-PAGE, HPLC, or LC-MS to track the consumption of your starting materials and the formation of the conjugated product at different temperatures.

Q3: I am observing degradation of my protein/peptide or hydrolysis of my this compound. What should I do?

A3: This is a common issue when the reaction temperature is too high.

  • Lower the Temperature: If you are currently running your reaction at an elevated temperature, reduce it. Even if the reaction is slower at a lower temperature, it is preferable to preserve the integrity of your biomolecule.[1]

  • Time-Course Experiment: Perform a time-course experiment at a lower temperature to determine if a longer reaction time can compensate for the slower rate and achieve a satisfactory yield without degradation.

  • pH Stability: Ensure the pH of your reaction buffer is within the stability range of your biomolecule for the duration of the experiment at the chosen temperature.

Q4: I am seeing multiple products or side reactions. Can temperature be the cause?

A4: Yes, temperature can influence the specificity of the conjugation.

  • Increased Temperature and Side Reactions: Higher temperatures can sometimes lead to decreased specificity, causing the this compound to react with less reactive functional groups on your molecule, leading to a heterogeneous product.

  • Optimizing Specificity: If you observe multiple products, try lowering the reaction temperature to favor the reaction with the most reactive nucleophile (e.g., a specific, highly accessible cysteine or lysine).

  • Alternative Chemistries: If temperature optimization does not resolve the issue of non-specific binding, you may need to consider a different PEGylation chemistry that offers higher specificity for your target functional group.

Data on PEGylation Reaction Temperatures

The following table summarizes various reported temperatures for different PEGylation reactions, providing a comparative overview. Note that the optimal temperature is highly dependent on the specific PEG reagent, substrate, and reaction chemistry.

PEG Reagent TypeNucleophile/TargetReported Temperature Range (°C)Notes
PEG-ThiolMaleimide/Vinyl SulfoneRoom Temperature - 37°CTemperature effect was found to be less significant than pH in some cases.[1][8]
PEG-Thiol SynthesisThiolation of PEG-TosylateRoom Temperature, then 60°CA two-step temperature profile was used for synthesis.[8]
PEG-NHS EsterAmine (Lysine)5 - 25°CMild conditions are generally sufficient for this chemistry.[7]
PEG-AmineCarboxylated SurfaceRoom TemperatureReaction carried out for 2 hours.[5]
PEG-Br DerivativeDiamine70°CHigher temperature was used for this alkylation.[4]
PEG-TosylateAzide90°CElevated temperature for nucleophilic substitution.[6]

Experimental Protocols

Below is a generalized protocol for the conjugation of this compound to a protein. This should be used as a starting point, and optimization is crucial for each specific application.

Objective: To covalently conjugate this compound to a target protein via amine or thiol residues.

Materials:

  • This compound

  • Target protein with accessible amine or thiol groups

  • Conjugation Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0. Ensure the buffer does not contain primary amines (like Tris) if targeting amines.

  • Quenching Reagent (optional): e.g., a small molecule with a primary amine (e.g., Tris, glycine, or lysine) to quench unreacted this compound.

  • Analytical tools: SDS-PAGE, HPLC, or LC-MS.

Protocol:

  • Reagent Preparation:

    • Allow the this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Dissolve the target protein in the conjugation buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Immediately before starting the reaction, dissolve the this compound in the conjugation buffer. A stock solution in a dry organic solvent like DMF or DMSO can also be prepared.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold molar excess over the target functional groups) is typically used.

    • Gently mix the reaction solution. Avoid vigorous vortexing that could denature the protein.

    • Incubate the reaction at the chosen temperature.

      • Initial Temperature for Thiols: 20-25°C (Room Temperature).

      • Initial Temperature for Amines: 20-25°C (Room Temperature), with readiness to increase to 37-70°C if the reaction is too slow.

    • Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours). The reaction progress should be monitored.

  • Monitoring the Reaction:

    • At different time points (e.g., 1, 4, and 24 hours), take aliquots of the reaction mixture.

    • Analyze the aliquots using SDS-PAGE to observe the appearance of higher molecular weight bands corresponding to the PEGylated protein. HPLC or LC-MS can provide more quantitative information on the conversion.

  • Quenching the Reaction (Optional):

    • Once the desired level of conjugation is achieved, add a quenching reagent to consume any unreacted this compound.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Characterize the final purified product to determine the degree of PEGylation and confirm its integrity and activity.

Visualizations

Troubleshooting Workflow for Temperature Optimization

TroubleshootingWorkflow Troubleshooting Temperature for this compound Conjugation start Start Conjugation (e.g., Room Temperature) check_yield Analyze Conjugation Yield (SDS-PAGE, HPLC, etc.) start->check_yield is_yield_ok Is Yield Satisfactory? check_yield->is_yield_ok check_degradation Check for Degradation/ Side Products is_yield_ok->check_degradation Yes increase_temp Increase Temperature (e.g., by 10-20°C) is_yield_ok->increase_temp No decrease_temp Decrease Temperature check_degradation->decrease_temp Degradation Observed end_process Process Optimized check_degradation->end_process No Degradation increase_temp->check_yield optimize_time Increase Reaction Time decrease_temp->optimize_time optimize_time->check_yield ReactionScheme This compound Conjugation Reaction mPEG This compound (CH3O-(CH2CH2O)n-CH2CH2-Br) Conjugate Substrate-X-PEG (Conjugated Product) mPEG->Conjugate plus1 + Substrate Substrate-XH (e.g., Protein-NH2 or Protein-SH) Substrate->Conjugate Byproduct HBr (Byproduct) plus2 + plus1->plus2 Δ (Temperature) pH (7-9)

References

impact of buffer choice on m-PEG750-Br reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG750-Br Reactivity

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of buffer choice on the reactivity of this compound and related halo-functionalized PEG reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react?

A1: this compound is a PEGylation reagent. It consists of a monomethoxy polyethylene glycol (m-PEG) chain with an average molecular weight of 750 Daltons, terminated with a bromide group. The bromide is a good leaving group, making the reagent effective for covalently attaching the PEG chain to nucleophiles, such as the primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) found in proteins and peptides. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This modification, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life.[1][2][3]

Q2: Why is buffer choice critical for my this compound reaction?

A2: Buffer choice is critical for several reasons:

  • pH Control: The pH of the reaction buffer directly influences the nucleophilicity of the target functional groups on your biomolecule. For the reaction to proceed efficiently, the target nucleophile (e.g., an amine) must be in its deprotonated, more nucleophilic state.[1]

  • Reaction Rate: The pH and composition of the buffer can significantly affect the rate of the PEGylation reaction.[1]

  • Side Reactions: Buffer components can promote side reactions, such as hydrolysis of the this compound, which deactivates the reagent. Some buffers can also act as competing nucleophiles.[1]

  • Biomolecule Stability: The buffer must maintain the stability and integrity of your protein or peptide throughout the reaction.[1][4]

Q3: Which buffers should I avoid when using this compound?

A3: You must avoid buffers containing nucleophilic species that can compete with your target molecule. The most common example is Tris (tris(hydroxymethyl)aminomethane) buffer , which contains a primary amine and will react with this compound, significantly lowering your conjugation efficiency.[1][5][6][7] Other amine-based buffers should also be used with caution.

Q4: What are the recommended buffers for this reaction?

A4: Non-nucleophilic buffers are highly recommended. Good starting choices include:

  • Phosphate-buffered saline (PBS) or other phosphate buffer systems.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer.

  • Borate buffer. [1] These buffers are less likely to interfere with the PEGylation reaction.[1]

Q5: What is the optimal pH for reacting this compound with proteins?

A5: The optimal pH is a balance between maximizing the nucleophilicity of the target group and minimizing side reactions like hydrolysis.

  • For targeting primary amines (like lysine), a pH range of 7.5 to 9.5 is generally recommended.[1] A higher pH ensures more of the amine groups are deprotonated and highly nucleophilic, leading to a faster reaction.[1]

  • For targeting thiols (cysteines), a pH range of 6.5 to 7.5 is often used to ensure the thiol is in the more reactive thiolate anion form while maintaining specificity.[6]

  • For achieving N-terminal specific PEGylation over lysine modification, a slightly lower pH (around 7.0 or below) can be employed to leverage the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysines.[8][9]

Q6: How does buffer choice impact the stability of this compound?

A6: The primary competing reaction for this compound in aqueous buffers is hydrolysis, where water or hydroxide ions attack the carbon-bromine bond, replacing the bromide with a hydroxyl group and rendering the PEG inactive. The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher (more alkaline) pH values.[1][10] Therefore, while a higher pH can accelerate the desired PEGylation reaction, it also increases the rate of reagent deactivation. Prolonged incubation at high pH should be avoided.

Troubleshooting Guide

This guide addresses common problems encountered during PEGylation with this compound.

Problem Potential Cause Recommended Solution
Low or No PEGylation Yield 1. Inappropriate Buffer System: Using a buffer with interfering nucleophiles (e.g., Tris).Switch to a non-nucleophilic buffer such as phosphate (PBS), HEPES, or borate.[1][5][6]
2. Sub-optimal pH: The pH is too low, resulting in protonated and non-nucleophilic target groups (e.g., -NH3+).[1]Increase the pH of the reaction buffer to be at or above the pKa of the target functional group (typically pH 7.5-9.5 for amines).[1]
3. Hydrolysis of this compound: The reagent has been deactivated by hydrolysis due to high pH or prolonged reaction times.[1]Perform the reaction promptly after preparing solutions. Avoid excessively long incubation times, especially at high pH. Consider optimizing the reaction time by monitoring progress.[8]
4. Insufficient Molar Excess of PEG Reagent: The ratio of PEG to your molecule is too low.Increase the molar ratio of this compound to your target molecule. A 5 to 50-fold molar excess is a common starting point.[6]
Over-PEGylation (Multiple PEGs Attached) 1. High Molar Excess of PEG Reagent: Too much PEG reagent was used.Reduce the molar excess of the this compound reagent or shorten the reaction time.[5]
2. High pH or Temperature: Reaction conditions are too aggressive, leading to a very fast reaction at multiple sites.Lower the pH to the lower end of the optimal range (e.g., pH 8.0-8.5 for amines) to moderate the reaction rate.[1] Consider reducing the reaction temperature.[8]
Protein Aggregation During Reaction 1. Suboptimal Buffer Conditions: The buffer pH or ionic strength is not suitable for your protein's stability.Screen different buffer systems and pH values to find conditions that maintain protein solubility. The pH should ideally be away from the protein's isoelectric point (pI).[4]
2. High Protein Concentration: The reaction is being run at a protein concentration that is too high.Reduce the protein concentration in the reaction mixture.[4]
Broad Band or Smear on SDS-PAGE Gel 1. Heterogeneity of PEGylation: The reaction has produced a mixture of species with different numbers of PEG chains attached.This is a common outcome. Optimize the reaction (molar ratio, pH, time) to favor a single species (e.g., mono-PEGylated).[2] Purification using techniques like ion-exchange (IEX) or size-exclusion chromatography (SEC) will be necessary to isolate the desired product.[2][4]
2. Polydispersity of PEG: The PEG reagent itself has a distribution of molecular weights.This contributes to the broadness of the band and is an inherent property of the reagent.[2]

Data Summary and Key Parameters

The choice of buffer and pH presents a critical optimization challenge: balancing the nucleophilicity of the target molecule against the stability of the this compound reagent.

Parameter Effect of Increasing pH Recommended Range Considerations & Buffer Choice
Target Nucleophilicity (e.g., Amines) Increases (as -NH2 fraction grows)pH 7.5 - 9.5Higher pH leads to faster reaction rates with the target molecule.[1]
This compound Stability Decreases (due to increased hydrolysis rate)N/AHigher pH accelerates the deactivation of the PEG reagent.[1][10]
Reaction Specificity (N-terminal vs. Lysine) Decreases (Lys becomes more reactive)pH ~7.0 for N-terminalLowering the pH can favor modification of the more acidic N-terminal amine.[9]
Reaction Specificity (Thiol) Increases (thiolate formation)pH 6.5 - 7.5This range maximizes the reactive thiolate anion while minimizing side reactions with amines.[6]
Buffer Interference N/AN/AAvoid: Tris, other primary amine buffers. Use: Phosphate (PBS), HEPES, Borate.[1][5]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to primary amines (lysine residues) on a protein.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein solution in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). The protein concentration should typically be between 1-10 mg/mL.[11] Ensure the buffer is free of any primary amine contaminants.

    • This compound Stock Solution: Immediately before use, dissolve the this compound in the reaction buffer to create a concentrated stock solution (e.g., 10-50 mM).

  • PEGylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 10 to 20-fold molar excess of PEG over protein).[4]

    • Incubate the reaction at room temperature or 4°C with gentle stirring. Reaction times can range from 1 to 4 hours.[8]

    • The optimal time should be determined by monitoring the reaction progress.

  • Monitoring the Reaction:

    • Take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench the reaction immediately (see step 4).

    • Analyze the aliquots by SDS-PAGE to observe the shift in molecular weight of the PEGylated protein. A successful PEGylation will result in a band with a higher apparent molecular weight than the unmodified protein.[4]

  • Quenching the Reaction:

    • Once the desired level of PEGylation is achieved, quench the reaction by adding a small molecule with a primary amine to consume any excess this compound. A common quenching agent is Tris buffer or glycine added to a final concentration of 20-50 mM.[4] Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, quenched reagent, and unmodified protein using a suitable chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[2][4]

Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_protein Prepare Protein in Non-Nucleophilic Buffer (e.g., PBS, pH 8.0) react Combine Protein and PEG (10-20x molar excess) Incubate 1-4h prep_protein->react prep_peg Prepare fresh This compound Stock Solution prep_peg->react monitor Monitor via SDS-PAGE react->monitor Time points quench Quench Reaction (e.g., add Tris) monitor->quench purify Purify Conjugate (SEC or IEX) quench->purify

Caption: General experimental workflow for protein PEGylation.

buffer_logic cluster_good Recommended Buffers cluster_bad Buffers to Avoid cluster_reason_good Reason cluster_reason_bad Reason start Start: Choose Buffer phosphate Phosphate (PBS) start->phosphate hepes HEPES start->hepes borate Borate start->borate tris Tris Buffer start->tris other_amines Other Primary Amine Buffers start->other_amines reason_good Non-nucleophilic; Minimal interference with reaction. phosphate->reason_good hepes->reason_good borate->reason_good reason_bad Buffer is nucleophilic; Competes with target molecule, reducing yield. tris->reason_bad other_amines->reason_bad

Caption: Decision guide for selecting an appropriate buffer.

ph_optimization ph Reaction pH rate Reaction Rate (PEG + Target) ph->rate Higher pH Increases hydrolysis Reagent Hydrolysis (PEG Inactivation) ph->hydrolysis Higher pH Increases balance Optimal Condition: Balance Rate vs. Stability rate->balance hydrolysis->balance

Caption: The relationship between pH, reaction rate, and stability.

References

Technical Support Center: Improving the Stability of m-PEG750-Br Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG750-Br and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of PEG reagents and their resulting bioconjugates. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound reagent itself?

A1: The primary stability concern for the this compound reagent is the hydrolysis of the carbon-bromine (C-Br) bond. Alkyl bromides are susceptible to hydrolysis, which can lead to the formation of an inactive m-PEG750-OH derivative.[1][2] This degradation pathway reduces the amount of active reagent available for conjugation, potentially leading to lower reaction yields. The rate of hydrolysis is influenced by pH, temperature, and buffer composition.

Q2: How does pH affect the stability of the this compound reagent?

A2: The stability of the C-Br bond in this compound is highly pH-dependent.

  • Alkaline Conditions (pH > 8): The reagent is more susceptible to hydrolysis under basic conditions. Primary bromides can undergo rapid SN2 cleavage of the C-Br bond at pH values above 8-9.[2]

  • Acidic Conditions (low pH): Alkyl bromides can also hydrolyze at low pH, typically through an SN1 mechanism.[1][2]

  • Neutral Conditions (pH 6.5-7.5): The reagent is generally most stable at a neutral to slightly acidic pH.

For optimal stability of the stock reagent, it is crucial to avoid prolonged exposure to high or low pH environments.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the long-term stability and reactivity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the solid reagent at -20°C, protected from moisture and light.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solutions: If preparing a stock solution, use an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store stock solutions in small aliquots at -20°C under an inert atmosphere (e.g., argon or nitrogen) and avoid repeated freeze-thaw cycles.

Q4: How stable is the thioether bond formed after conjugating this compound to a thiol-containing molecule (e.g., cysteine)?

A4: The thioether bond formed from the reaction of this compound with a thiol group is generally considered to be highly stable and resistant to hydrolysis under typical physiological conditions.[3][4] Unlike linkages formed from maleimide-thiol reactions, which can be susceptible to retro-Michael addition and thiol exchange, the thioether bond from alkylation is more robust.[3][5][6] However, extreme conditions or oxidative stress could potentially lead to degradation over extended periods.[7]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during conjugation reactions with this compound and the subsequent stability assessment of the conjugate.

Issue 1: Low or No Conjugation Yield

  • Question: I am observing a very low yield of my PEGylated product. What are the potential causes and how can I improve it?

  • Answer: Low conjugation yield can stem from several factors related to the reagent, the target molecule, or the reaction conditions.

Possible Cause Suggested Solution
Inactive this compound Reagent The C-Br bond may have hydrolyzed due to improper storage or handling. Use a fresh vial of the reagent. Ensure stock solutions are prepared with anhydrous solvent and stored correctly.
Oxidized or Inaccessible Thiol Groups The target thiol groups on your protein or peptide may have formed disulfide bonds or be sterically hindered. Ensure the target cysteine residues are reduced using a reducing agent like TCEP, followed by its removal before adding the PEG reagent. Consider using a longer PEG linker if steric hindrance is suspected.
Suboptimal Reaction pH The reaction of an alkyl bromide with a thiol (an SN2 reaction) is most efficient when the thiol is in its deprotonated, nucleophilic thiolate (S⁻) form. The pKa of a typical cysteine thiol is ~8.3-8.6. Perform the reaction in a buffer with a pH of 7.5-8.5 to ensure sufficient thiolate concentration while minimizing hydrolysis of the PEG reagent.
Incorrect Molar Ratio An insufficient molar excess of the this compound reagent will lead to incomplete conjugation. Optimize the molar ratio by performing small-scale reactions with varying PEG-to-protein ratios (e.g., 5:1, 10:1, 20:1).
Interfering Buffer Components Avoid buffers containing competing nucleophiles, such as those with primary amines (e.g., Tris) or other thiol-containing reagents (e.g., DTT). Phosphate-buffered saline (PBS) or HEPES buffers are often good starting points.

Issue 2: Product Instability or Aggregation After Conjugation

  • Question: My purified m-PEG750-conjugate appears to be unstable or is aggregating over time. What could be the cause?

  • Answer: Instability or aggregation of the final conjugate is often related to the physicochemical properties of the newly formed molecule or the buffer conditions.

Possible Cause Suggested Solution
Conformational Changes The attachment of the PEG chain can sometimes induce conformational changes in the protein, exposing hydrophobic patches that lead to aggregation. Characterize the conjugate's conformation using techniques like circular dichroism (CD).
Suboptimal Formulation Buffer The final storage buffer may not be optimal for the stability of the PEGylated conjugate. Perform a buffer screen to identify the optimal pH and excipient conditions for long-term stability. Consider adding stabilizing excipients like sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-ionic surfactants (e.g., Polysorbate 20/80).
Oxidation of the Thioether Linkage Although generally stable, the thioether bond can be susceptible to oxidation under harsh conditions, which could lead to instability. Ensure the final product is stored under appropriate conditions, potentially including an inert atmosphere, and avoid exposure to oxidizing agents.

Quantitative Data Summary

The stability of this compound and its resulting conjugate is highly dependent on the specific experimental conditions. The following tables provide illustrative data to demonstrate the expected trends in stability.

Table 1: Illustrative Stability of this compound Reagent in Aqueous Buffers at 25°C

Buffer pHConditionEstimated Half-life (t½)Primary Degradation Product
5.0Mildly Acidic> 14 daysm-PEG750-OH
7.4Physiological~ 7-10 daysm-PEG750-OH
8.5Mildly Basic~ 2-4 daysm-PEG750-OH
9.5Basic< 24 hoursm-PEG750-OH
Note: These are estimated values for illustrative purposes. Actual stability should be determined experimentally.

Table 2: Illustrative Stability of Thioether-Linked m-PEG750-Conjugate

ConditionIncubation Time% Intact Conjugate RemainingNotes
PBS, pH 7.4, 4°C30 days> 98%High stability under refrigerated storage.
PBS, pH 7.4, 37°C7 days> 95%Generally stable at physiological temperature.
pH 5.0, 37°C7 days> 95%Stable under mild acidic conditions.
pH 9.0, 37°C7 days> 90%Minor degradation may be observed over time at higher pH.
Note: These are estimated values. The stability of the conjugate can be influenced by the nature of the conjugated molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Reagent

This protocol is designed to assess the stability of the this compound reagent under stressed conditions.[8][9][10]

  • Preparation of Samples:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Prepare samples for thermal degradation by incubating a solution at elevated temperatures (e.g., 40°C, 60°C).

    • Prepare a sample for oxidative stress by adding a low concentration of hydrogen peroxide (e.g., 0.03% H₂O₂).

  • Incubation: Incubate the samples for various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • At each time point, quench the reaction if necessary.

    • Analyze the samples by Reverse-Phase HPLC (RP-HPLC) with a suitable detector (e.g., CAD, ELSD, or MS).

    • Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks (e.g., m-PEG750-OH).

  • Data Analysis: Plot the percentage of remaining intact this compound against time to determine the degradation kinetics and half-life under each condition.

Protocol 2: Stability Assessment of a Purified m-PEG750-Thiol Conjugate in Plasma

This protocol evaluates the stability of the thioether linkage in a biologically relevant matrix.[5]

  • Preparation:

    • Purify the m-PEG750-conjugate to remove any unreacted PEG reagent.

    • Prepare a stock solution of the purified conjugate in a suitable buffer.

  • Incubation:

    • Spike the conjugate into human or mouse plasma at a final concentration of approximately 1 mg/mL.

    • Incubate the plasma sample at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • Sample Processing: At each time point, process the plasma sample to precipitate plasma proteins and extract the conjugate and any potential degradation products.

  • Analysis: Analyze the processed samples using a validated analytical method such as LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine its stability profile in plasma.

Visualizations

G cluster_prep Reagent & Molecule Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis reagent Equilibrate this compound to Room Temperature stock Prepare Fresh PEG Stock in Anhydrous DMSO reagent->stock add_peg Add PEG Stock to Protein Solution stock->add_peg protein_prep Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) reduce Reduce Disulfides (e.g., with TCEP) protein_prep->reduce remove_reduce Remove Reducing Agent (Desalting Column) reduce->remove_reduce remove_reduce->add_peg incubate Incubate Reaction (e.g., 2-4h at RT or overnight at 4°C) add_peg->incubate quench Quench with Excess Thiol (e.g., L-cysteine) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->characterize

Caption: General experimental workflow for protein conjugation with this compound.

G cluster_reagent Reagent Stability Issues cluster_conjugate Conjugate Stability Issues hydrolysis Hydrolysis of C-Br Bond (m-PEG-Br → m-PEG-OH) low_yield Low Conjugation Yield hydrolysis->low_yield Leads to moisture Moisture Contamination moisture->hydrolysis ph_issue High or Low pH ph_issue->hydrolysis oxidation Thioether Bond Oxidation instability Reduced Conjugate Stability oxidation->instability Leads to aggregation Protein Aggregation aggregation->instability Leads to conformation Conformational Change conformation->aggregation

Caption: Logical relationships of key stability issues for this compound and its conjugates.

References

strategies to increase the specificity of m-PEG750-Br reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG750-Br. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you increase the specificity of your PEGylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a methoxy-terminated polyethylene glycol molecule with an average molecular weight of 750 Daltons, functionalized with a terminal bromide group. The bromide acts as a leaving group in nucleophilic substitution reactions. This reagent is primarily used for PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs.[1] The goal of PEGylation is often to improve the therapeutic properties of a molecule, such as increasing its circulating half-life, enhancing its stability, and reducing its immunogenicity.[2][3]

Q2: How can I control which amino acid the this compound reacts with on my protein?

Controlling the reaction site is crucial for achieving a homogeneous product and preserving the biological activity of the protein.[2] The primary strategy for controlling specificity involves targeting the most nucleophilic residues under specific reaction conditions. The most common targets are:

  • Cysteine (Thiol Group): The thiol group of a cysteine residue is a strong nucleophile when deprotonated (thiolate anion). Reactions targeting free cysteines are highly specific at a pH range of 6.5-7.5.[4][5] Many proteins do not have free surface-exposed cysteines, so this often requires protein engineering to introduce a cysteine at a specific, non-essential site.[3][6]

  • N-terminal α-Amino Group: The pKa of the N-terminal α-amino group is typically lower (around 7.8-8.0) than the ε-amino group of lysine residues (around 10.1-10.5).[3] By performing the reaction at a slightly acidic to neutral pH (e.g., pH 7 or below), you can selectively deprotonate and target the N-terminal amine for PEGylation.[2][7]

  • Lysine (ε-Amino Group): Lysine residues are abundant on the surface of most proteins. Targeting lysine residues with this compound is typically done at a pH of 8.0 or higher to ensure the ε-amino group is sufficiently deprotonated and nucleophilic.[8][9] However, this often leads to a heterogeneous mixture of products with PEG chains attached at different lysine sites, which is a major challenge for specificity.[2]

Q3: What are the most critical parameters to optimize for a specific this compound reaction?

The most critical parameters to optimize are reaction pH, the molar ratio of PEG to the protein, reaction temperature, and reaction time.[2][10] The pH is paramount as it dictates the nucleophilicity of the target amino acid residues.[4][11] The molar ratio influences the extent of PEGylation (mono- vs. multi-PEGylated species).[10][12] Temperature and time affect the reaction rate and protein stability.[10]

Troubleshooting Guide

Problem: Low Reaction Specificity / High Polydispersity

You observe a mix of products with varying numbers of PEG chains attached or PEG attached at incorrect locations.

Possible Causes & Solutions

  • Incorrect pH: The reaction pH may be activating multiple types of amino acid residues.

    • Solution: Adjust the pH to selectively target your desired residue. For cysteine-specific reactions, maintain a pH of 6.5-7.5.[4] For N-terminal specificity, lower the pH to around 7.0.[2] For lysine PEGylation, a pH of 8.0-9.0 is common, but be aware this may reduce specificity if other lysines are reactive.[9]

  • High Molar Ratio of PEG: A large excess of this compound can drive the reaction towards multi-PEGylation, where multiple sites on the same protein molecule become modified.[10]

    • Solution: Systematically decrease the molar ratio of this compound to your protein. Start with a 5 to 20-fold molar excess and reduce it to find the optimal balance that favors mono-conjugation.[10]

  • Multiple Reactive Sites: Your protein may have several surface-exposed residues with similar reactivity and accessibility.

    • Solution: If pH and molar ratio adjustments are insufficient, consider site-directed mutagenesis to remove competing reactive sites, leaving only the desired attachment point.[2][10]

Problem: Low PEGylation Yield

The reaction results in a very low yield of the desired PEGylated conjugate.

Possible Causes & Solutions

  • Suboptimal pH: If the pH is too low, the target nucleophile (e.g., amine or thiol) will be protonated and non-reactive.[4]

    • Solution: Ensure the pH is appropriate to deprotonate the target residue. Verify the pH of your buffer immediately before starting the reaction.[12]

  • Insufficient Molar Ratio: A low molar excess of this compound may lead to an incomplete reaction.[4]

    • Solution: Increase the molar excess of the this compound reagent. It is recommended to test a range of molar ratios to find the optimum.[12]

  • Interfering Buffer Components: Some buffer components can act as competing nucleophiles.

    • Solution: Avoid buffers containing primary amines (e.g., Tris) when targeting protein amines. Avoid buffers containing thiol reagents (e.g., DTT, β-mercaptoethanol) when targeting cysteines. Phosphate-buffered saline (PBS) is often a suitable starting point.[12]

  • Degraded this compound Reagent: Alkyl halides can degrade, especially if not stored properly.

    • Solution: Use a fresh or properly stored reagent. Store this compound in a cool, dry, and dark place.

Problem: Protein Aggregation During or After Reaction

Possible Causes & Solutions

  • High Protein Concentration: High concentrations increase the chance of intermolecular interactions and aggregation.[10]

    • Solution: Reduce the concentration of the protein in the reaction mixture.[10]

  • Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point (pI), reducing its solubility.

    • Solution: Screen different buffer systems and pH values to maintain protein stability. The reaction pH should ideally be at least one unit away from the protein's pI.[5]

  • Reaction Temperature: Higher temperatures can increase reaction rates but may also lead to protein denaturation and aggregation.[4]

    • Solution: Perform the reaction at a lower temperature, such as 4°C, especially if the protein is known to be unstable.[10]

Data Presentation and Key Parameters

Table 1: Recommended Starting Conditions for Site-Specific PEGylation

This table provides starting points for optimizing your reaction. The ideal conditions are highly dependent on the specific protein and should be determined empirically.

ParameterCysteine-SpecificN-Terminus-SpecificLysine-Specific
pH Range 6.5 - 7.5[4][5]6.0 - 7.5[2][3]8.0 - 9.5[9][10]
Molar Ratio (PEG:Protein) 5:1 to 20:1[5][10]5:1 to 20:1[10]10:1 to 50:1[12]
Temperature (°C) 4 - 25[10]4 - 25[10]4 - 25[10]
Reaction Time 1 - 4 hours[5]2 - 24 hours2 - 6 hours
Common Buffers Phosphate, HEPESMES, PhosphateBorate, Phosphate
Key Consideration Requires an accessible, free thiol. High specificity.Exploits lower pKa of α-amino group.Can lead to product heterogeneity.
Table 2: Comparison of Analytical Techniques for Product Characterization

After the reaction, it is critical to analyze the product to confirm the degree and site of PEGylation.

TechniqueInformation ProvidedAdvantagesLimitations
SDS-PAGE Degree of PEGylation (number of PEGs attached)Simple, fast, widely available. PEG attachment causes a significant shift in apparent molecular weight.[13]Low resolution, not quantitative. Does not identify the site of PEGylation.[2]
Size Exclusion Chromatography (SEC) Separation of native protein, PEGylated species, and aggregates.[14]Good for determining purity and extent of PEGylation.[]Does not separate positional isomers (different attachment sites). Peak broadening can occur due to PEG polydispersity.[2]
Ion Exchange Chromatography (IEX) Separation of positional isomers and species with different degrees of PEGylation.[16]High resolution, can separate molecules with subtle charge differences caused by PEGylation at different sites.[2][17]Method development can be complex. Separation efficiency decreases as the number of attached PEGs increases.[17]
Mass Spectrometry (MS) Precise molecular weight, degree of PEGylation, and specific site of attachment (via peptide mapping).[14]Most powerful and definitive method for site identification. High sensitivity and accuracy.[7][18]Can be challenging for heterogeneous mixtures. Requires specialized instrumentation.[7]

Visualizations and Workflows

workflow cluster_prep Phase 1: Preparation & Strategy cluster_reaction Phase 2: Reaction Optimization cluster_analysis Phase 3: Analysis & Purification start Define Target Site (Cys, N-Term, Lys) protein_prep Prepare Protein (Buffer exchange, concentration) start->protein_prep reaction Perform Small-Scale PEGylation Reaction protein_prep->reaction reagent_prep Prepare this compound (Freshly dissolve) reagent_prep->reaction params Vary Key Parameters: pH, Molar Ratio, Temp, Time reaction->params analysis Analyze Product Mix (SDS-PAGE, HPLC, MS) reaction->analysis decision Specificity & Yield OK? analysis->decision decision->params No purify Purify Product (SEC, IEX) decision->purify Yes scale_up Scale-Up Reaction purify->scale_up ph_reactivity cluster_ph Reaction pH cluster_residues Residue Reactivity ph6 pH ~6.5 ph7 pH ~7.5 nterm N-Terminus (α-NH2) pKa ~7.8 ph6->nterm Reactive cys Cysteine (-SH) pKa ~8.3 ph6->cys Slightly Reactive lys Lysine (ε-NH2) pKa ~10.5 ph6->lys Not Reactive ph9 pH ~9.0 ph7->nterm Reactive ph7->cys Reactive ph7->lys Not Reactive ph9->nterm Very Reactive ph9->cys Very Reactive (less specific) ph9->lys Reactive troubleshooting problem Problem: Multiple Bands on SDS-PAGE (High Polydispersity) cause1 Cause: Incorrect pH? problem->cause1 cause2 Cause: Molar Ratio Too High? problem->cause2 cause3 Cause: Multiple Accessible Sites? problem->cause3 solution1 Solution: Verify buffer pH. Adjust pH to target specific residue. cause1->solution1 solution2 Solution: Perform titration experiment. Reduce PEG:Protein ratio. cause2->solution2 solution3 Solution: If other solutions fail, consider site-directed mutagenesis. cause3->solution3

References

Validation & Comparative

A Researcher's Guide to Protein Conjugation: m-PEG750-Br vs. NHS-ester PEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to a protein, or PEGylation, is a cornerstone technique for improving the therapeutic properties of biologics.[1][2][3][4] This modification can enhance drug stability, increase circulating half-life by reducing renal clearance, and decrease immunogenicity.[2][5][6]

The success of PEGylation is critically dependent on the choice of reactive PEG reagent. This guide provides an objective, data-driven comparison between two distinct classes of PEGylating agents: m-PEG750-Br, a thiol-reactive alkylating agent, and NHS-ester PEG, a widely-used amine-reactive acylating agent. We will delve into their reaction mechanisms, performance characteristics, and provide detailed experimental protocols to help you select the optimal reagent for your specific application.

Reaction Chemistry and Specificity

The fundamental difference between this compound and NHS-ester PEG lies in the amino acid residues they target and the chemical bonds they form.

NHS-ester PEG: Targeting Primary Amines

NHS-ester PEG reagents are highly reactive towards primary amines (-NH₂), which are abundantly available on protein surfaces.[5][7] The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[5][8][9] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, forming a highly stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Protein_NH2->Conjugate + NHS-PEG (pH 7.0 - 9.0) NHS_PEG mPEG-O-CO-NHS (NHS-ester PEG) NHS_PEG->Conjugate NHS NHS Conjugate->NHS - +

Caption: NHS-ester PEG acylation of a primary amine.

A significant competing reaction is the hydrolysis of the NHS ester by water, which increases at higher pH and converts the reagent into an unreactive carboxyl group.[5][7] Therefore, careful control of pH is essential for maximizing conjugation efficiency.[5]

This compound: Targeting Thiols

The "Br" in this compound signifies a bromide, a good leaving group, making this reagent an alkylating agent. Its primary and most specific target on a protein is the sulfhydryl group (-SH) of a cysteine residue. Cysteine is a relatively rare amino acid, allowing for highly site-specific PEGylation if a free cysteine is available or can be engineered into the protein.[1] The reaction is a nucleophilic substitution where the thiolate anion (S⁻) attacks the carbon atom bearing the bromide, forming a stable thioether bond.[10]

While less reactive, this compound can also react with other nucleophiles, including the primary amines of lysine residues, via alkylation to form secondary amine linkages.[3][11] However, this reaction is generally slower and requires harsher conditions compared to the reaction with thiols.

mPEG_Br_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG (Stable Thioether Bond) Protein_SH->Conjugate + mPEG-Br (pH 6.5 - 7.5) PEG_Br mPEG-Br PEG_Br->Conjugate HBr HBr Conjugate->HBr - +

Caption: m-PEG-Br alkylation of a cysteine residue.

Performance Comparison: A Tabular Summary

The choice between these reagents often comes down to a trade-off between reaction specificity, ease of use, and the desired stability of the final conjugate. The following table summarizes their key performance characteristics.

FeatureNHS-ester PEGThis compound (Thiol-Reactive)
Primary Target Primary amines (ε-amino of Lysine, α-amino of N-terminus)[5][9]Sulfhydryl groups (-SH of Cysteine)[1][10]
Reaction pH 7.0 - 9.0[9][12][13]6.5 - 7.5 (for thiol specificity)[13][14]
Resulting Linkage Amide Bond[5][7]Thioether Bond[10][13]
Linkage Stability Exceptionally stable under physiological conditions.[15]Very stable under physiological conditions.[10]
Reaction Rate Fast (30-60 minutes at room temperature).[7][12][16]Generally slower than NHS-ester acylation.
Specificity Non-specific; targets multiple accessible lysines, potentially leading to a heterogeneous mixture of PEGylated species ("PEGmers").[9][17]Highly site-specific if a single free cysteine is available, leading to a more homogeneous product.[9]
Key Side Reaction Hydrolysis of the NHS-ester group, rendering the reagent inactive. Rate increases with pH.[5][7][14]Alkylation of other nucleophilic residues (e.g., histidine, lysine) at higher pH or with longer reaction times.
Protein Requirement Accessible surface lysine residues. Most proteins have many.At least one accessible free cysteine residue, which may need to be introduced via protein engineering.[9]

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results in protein conjugation.

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) B 2. Prepare PEG Reagent (Dissolve immediately before use) C 3. Conjugation Reaction (Add PEG to protein, incubate) B->C D 4. Quench Reaction (Add Tris or Glycine for NHS-ester) C->D E 5. Purify Conjugate (SEC or Dialysis) D->E F 6. Analyze & Characterize (SDS-PAGE, HPLC, Mass Spec) E->F

Caption: General experimental workflow for protein PEGylation.

Protocol 1: Conjugation with NHS-ester PEG

This protocol is a general guideline for conjugating an NHS-activated PEG to a protein.

  • Protein and Buffer Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL.[6][8]

    • The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[8][9] Avoid buffers containing Tris or glycine, as they will compete in the reaction.[7][12][16] If necessary, perform a buffer exchange using dialysis or a desalting column.[7][8]

  • PEG Reagent Preparation:

    • Equilibrate the vial of NHS-ester PEG to room temperature before opening to prevent moisture condensation.[7][16]

    • Immediately before use, dissolve the required amount of NHS-ester PEG in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.[16][18] Do not prepare stock solutions for storage, as the NHS-ester group hydrolyzes quickly.[7][12][16]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution.[6][18][19] The optimal ratio should be determined empirically for each protein.[19]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein integrity.[12][18][19]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.[7][8][12]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0) to a final concentration of 50-100 mM.[8] The primary amines in the quenching buffer will react with any excess NHS-ester PEG.

    • Incubate for an additional 15-30 minutes at room temperature.[8]

  • Purification and Storage:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.[12][16][19]

    • Store the purified conjugate in a suitable buffer, such as PBS. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[19]

Protocol 2: Site-Specific Conjugation with this compound (Thiol-Alkylation)

This protocol is adapted for the site-specific alkylation of a free cysteine residue.

  • Protein and Buffer Preparation:

    • Prepare the protein solution in a buffer at a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing reaction with amines.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of a disulfide-reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is compatible with alkylating chemistry. Avoid DTT.

    • Remove the excess reducing agent immediately before adding the PEG reagent using a spin desalting column.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction at room temperature for 4-24 hours with gentle stirring. Alkylation reactions are typically slower than NHS-ester reactions.[11] Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess this compound.

  • Purification and Storage:

    • Purify the conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the PEGylated protein from the unreacted protein and excess reagents.[20]

    • Store the purified conjugate as described in the previous protocol.

How to Choose the Right Reagent

The selection between this compound and NHS-ester PEG depends primarily on the goals of the PEGylation project and the characteristics of the protein.

References

A Head-to-Head Comparison of m-PEG750-Br and Other Brominated PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Bromo-PEG Reactivity

The utility of brominated PEG linkers lies in the reactivity of the carbon-bromine (C-Br) bond. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol group (-SH) of cysteine. This reaction results in the formation of a highly stable thioether bond, a desirable feature for creating long-lasting bioconjugates such as antibody-drug conjugates (ADCs).

Impact of PEG Chain Length

The length of the PEG chain in a brominated PEG linker is a critical parameter that influences several key aspects of the resulting bioconjugate:

  • Solubility and Aggregation: Longer PEG chains generally impart greater hydrophilicity to the conjugate, which can be crucial for solubilizing hydrophobic payloads and preventing aggregation, especially at high drug-to-antibody ratios (DARs).[1]

  • Steric Hindrance: The hydrodynamic radius of the PEG chain increases with its length. Longer PEG chains can create a steric shield around the conjugated molecule, which can protect it from enzymatic degradation but may also hinder its interaction with its biological target.[2]

  • Pharmacokinetics: A larger hydrodynamic size resulting from longer PEG chains can reduce renal clearance, leading to a longer circulation half-life of the bioconjugate.[3]

  • Reactivity: While not extensively documented in comparative kinetic studies, it is conceivable that very long PEG chains could slightly modulate the reactivity of the terminal bromo group due to steric effects, potentially leading to slower reaction kinetics compared to shorter chain linkers.

Quantitative Data Comparison

Direct quantitative comparisons of reaction kinetics and conjugation efficiencies for a series of m-PEG-Br linkers with varying molecular weights are not extensively available in the public domain. The following table provides a semi-quantitative and extrapolated comparison based on the general principles of PEGylation and reaction chemistry.

Propertym-PEG(short)-Br (e.g., m-PEG350-Br)m-PEG750-Brm-PEG(long)-Br (e.g., m-PEG2000-Br)
Reactivity with Thiols HighHighPotentially slightly lower due to increased steric hindrance
Conjugation Efficiency HighHighMay require slightly longer reaction times or higher excess of linker
Solubility Enhancement ModerateGoodExcellent
Steric Hindrance LowModerateHigh
Impact on Half-life Modest increaseSignificant increaseSubstantial increase
Propensity for Aggregation Higher (for hydrophobic payloads)ModerateLow
Stability of Thioether Bond HighHighHigh

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of brominated PEG linkers.

Protocol 1: General Procedure for Protein Conjugation with m-PEG-Br

Objective: To conjugate a brominated PEG linker to cysteine residues on a protein.

Materials:

  • Protein with accessible cysteine residues (e.g., antibody, antibody fragment)

  • m-PEG-Br linker (e.g., this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, degassed

  • Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (MS)

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to expose free thiol groups by incubating the protein with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess TCEP by buffer exchange into the degassed Reaction Buffer using a desalting column or dialysis.

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Conjugation Reaction:

    • Dissolve the m-PEG-Br linker in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the Reaction Buffer.

    • Add the m-PEG-Br solution to the protein solution at a 5- to 20-fold molar excess. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a 50- to 100-fold molar excess of the Quenching Reagent to the reaction mixture to consume any unreacted m-PEG-Br linker.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation (average number of PEGs per protein) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity and presence of aggregates using SEC-HPLC.

Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC

Objective: To determine the percentage of protein that has been successfully conjugated with the m-PEG-Br linker.

Materials:

  • Reaction mixture from Protocol 1

  • RP-HPLC system with a C4 or C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation:

    • Take aliquots from the conjugation reaction at different time points (e.g., 0, 1, 2, 4, 8 hours) and quench the reaction immediately with the Quenching Reagent.

  • HPLC Analysis:

    • Inject the quenched samples onto the RP-HPLC system.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile with a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein and the PEGylated protein conjugate(s). The PEGylated protein will typically have a different retention time.

    • Calculate the conjugation efficiency by integrating the peak areas:

      • % Conjugation Efficiency = [Area(conjugated protein) / (Area(conjugated protein) + Area(unconjugated protein))] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification p_prep Protein Preparation (Disulfide Reduction if needed) conjugation Conjugation Reaction (pH 7.2-8.0, RT) p_prep->conjugation l_prep Linker Preparation (this compound) l_prep->conjugation quench Quenching (Excess Thiol Reagent) conjugation->quench purification Purification (SEC or Dialysis) quench->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: A typical experimental workflow for the conjugation of a brominated PEG linker to a protein.

signaling_pathway ADC Antibody-Drug Conjugate (with this compound Linker) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Internalization via Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Induces

Caption: A simplified signaling pathway for an Antibody-Drug Conjugate utilizing a stable thioether linkage.

References

A Head-to-Head Comparison: Unveiling the Advantages of m-PEG750-Br over Maleimide-PEG for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates. This guide provides an in-depth, objective comparison of two prominent thiol-reactive PEGylation reagents: m-PEG750-Br and Maleimide-PEG. By examining their reaction mechanisms, linkage stability, and reaction kinetics, supported by experimental data, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific application, be it in the development of antibody-drug conjugates (ADCs), PEGylated proteins, or other targeted therapeutics.

The strategic covalent attachment of polyethylene glycol (PEG) chains to biomolecules, or PEGylation, is a cornerstone of modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The success of this strategy hinges on the chemical linkage formed between the PEG reagent and the biomolecule. While maleimide-PEGs have long been a popular choice for their rapid and specific reaction with free sulfhydryl groups on cysteine residues, the stability of the resulting bond has been a persistent concern. This has led to the exploration of alternative chemistries, such as the haloacetyl-based this compound, which offers a more robust and stable linkage.

Executive Summary: Stability as the Decisive Advantage

The primary advantage of this compound over maleimide-PEG lies in the superior stability of the resulting thioether bond. The linkage formed by maleimide-PEG is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in physiological environments. This can lead to premature cleavage of the conjugate and off-target effects. In contrast, this compound, which reacts via a nucleophilic substitution mechanism, forms a highly stable and essentially irreversible thioether bond, ensuring the integrity of the bioconjugate in vivo. While maleimide-PEGs offer faster reaction kinetics at physiological pH, the enhanced stability provided by this compound often presents a more compelling case for the development of long-lasting and effective biotherapeutics.

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between this compound and maleimide-PEG lies in their reaction mechanisms with thiol groups.

  • This compound (Bromoacetyl-PEG): This reagent reacts with thiols via a nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol attacks the carbon atom attached to the bromine, which is a good leaving group. This process forms a stable thioether bond.[1][2]

  • Maleimide-PEG: This reagent reacts with thiols through a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond, resulting in a thiosuccinimide linkage.[2]

cluster_bromo This compound Conjugation cluster_maleimide Maleimide-PEG Conjugation BromoPEG mPEG-Br Thioether mPEG-S-Protein BromoPEG->Thioether Nucleophilic Substitution (SN2) Thiol_B Protein-SH Thiol_B->Thioether MaleimidePEG mPEG-Maleimide Thiosuccinimide mPEG-Thiosuccinimide-Protein MaleimidePEG->Thiosuccinimide Michael Addition Thiol_M Protein-SH Thiol_M->Thiosuccinimide

Figure 1. Reaction mechanisms for this compound and Maleimide-PEG linkers.

Performance Comparison: A Data-Driven Analysis

The selection between this compound and maleimide-PEG involves a trade-off between reaction speed and conjugate stability. The following tables summarize the key performance characteristics based on available experimental data.

Table 1: Quantitative Comparison of Thiol-Reactive PEG Linkers
FeatureThis compound (Bromoacetyl-PEG)Maleimide-PEGKey Considerations
Target Residue Cysteine (Thiol)Cysteine (Thiol)Both are highly specific for thiol groups.
Optimal Reaction pH 8.0 - 9.0[2][3]6.5 - 7.5[2]This compound requires a more alkaline pH to facilitate deprotonation of the thiol to the more reactive thiolate anion.[4]
Reaction Rate Generally slower than maleimides at physiological pH.[2]Fast at physiological pH.[2]The reaction of maleimides with thiols can be up to 1,000 times faster than with amines at pH 7.[1]
Bond Stability Highly stable and considered irreversible under physiological conditions.[1][2]Moderately stable; susceptible to retro-Michael reaction (reversibility) in the presence of other thiols like glutathione.[1][5]The thioether bond from this compound is a significant advantage for in vivo applications.
Key Side Reactions Potential for reaction with other nucleophiles (e.g., histidines) at higher pH.[2]Hydrolysis of the maleimide ring, rendering it unreactive.[2]Proper control of reaction conditions is crucial for both chemistries.
Table 2: Stability of Resulting Thioether Bonds
FeatureThis compound AdductMaleimide-PEG Adduct
Linkage Type ThioetherThiosuccinimide ether
Stability in Human Plasma High (Generally stable)[3]Variable (Prone to retro-Michael reaction)[3][6]
Effect of Endogenous Thiols (e.g., Glutathione) Stable[7]Can facilitate the retro-Michael reaction, leading to payload exchange.[7]
Hydrolytic Stability of Linkage Very high[7]The thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid form, which is resistant to the retro-Michael reaction.[4][7]

A study comparing mono-sulfone-PEG (another stable linker) to maleimide-PEG for hemoglobin conjugation demonstrated the stability advantage. After seven days at 37°C in the presence of 1 mM glutathione, the mono-sulfone-PEG conjugate retained over 95% conjugation, whereas the maleimide-PEG conjugate retained only about 70%.[8][9][10] This highlights the potential for significant deconjugation with maleimide-based linkers in a physiologically relevant environment.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for protein conjugation using this compound and a comparative stability assay.

Protocol 1: Protein Thiol-Alkylation with this compound

Objective: To covalently attach this compound to a protein containing free cysteine residues.

Materials:

  • Protein with available cysteine residues

  • Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0[11]

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in conjugation buffer[11][12]

  • Purification system (e.g., size-exclusion chromatography (SEC) or desalting column)[3][12]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate at 37°C for 30-60 minutes.[12]

    • Remove the excess reducing agent using a desalting column equilibrated with the Conjugation Buffer.[12]

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[12]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The higher excess can help drive the reaction, compensating for potentially slower kinetics compared to maleimides.[1]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.[1][11] The optimal time should be determined empirically.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.[12]

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[12]

  • Characterization: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use mass spectrometry to confirm the covalent modification and determine the degree of PEGylation.[11]

A Protein Preparation (Dissolve & Reduce) B Buffer Exchange (Remove Reducing Agent) A->B D Conjugation Reaction (Add Linker to Protein, pH 8.0) B->D C Linker Preparation (this compound in DMSO) C->D E Quench Reaction (Add Excess Cysteine) D->E F Purification (Size-Exclusion Chromatography) E->F G Characterization (SDS-PAGE, Mass Spec) F->G

Figure 2. Experimental workflow for protein conjugation with this compound.
Protocol 2: Comparative In Vitro Plasma Stability Assay

Objective: To compare the stability of bioconjugates formed with this compound and Maleimide-PEG in human plasma.

Materials:

  • Purified protein conjugates (this compound-Protein and Maleimide-PEG-Protein)

  • Human plasma (citrated)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, LC-MS)[5]

Procedure:

  • Dissolve the bioconjugates in PBS (pH 7.4) to a known concentration.

  • Add the conjugates to human plasma.

  • Incubate the mixture at 37°C.[5]

  • At various time points (e.g., 0, 1, 6, 24, 48, 168 hours), take aliquots.

  • Analyze the aliquots to quantify the amount of intact conjugate remaining. For the maleimide conjugate, also analyze for any new adducts formed with plasma thiols (e.g., albumin).[5]

  • Plot the percentage of intact conjugate versus time for each linker chemistry to compare their stability profiles.

A Prepare Conjugates (m-PEG-Br & Maleimide-PEG) B Incubate in Plasma (37°C) A->B C Sample at Time Points (0, 1, 6, 24, 48, 168h) B->C D Analysis (HPLC / LC-MS) C->D E Quantify Intact Conjugate & Thiol Exchange Products D->E F Plot Stability Profile (% Intact vs. Time) E->F

Figure 3. Workflow for comparing the stability of PEG conjugates in plasma.

Conclusion

The choice between this compound and maleimide-PEG is a critical decision in the design of bioconjugates. While maleimide-PEG offers the advantage of rapid and highly specific conjugation to thiols under mild conditions, its primary drawback is the potential instability of the resulting thioether bond due to the retro-Michael reaction.[13] For applications requiring long-term stability in a physiological environment, such as the development of antibody-drug conjugates with an extended half-life, this compound presents a superior alternative. The highly stable, irreversible thioether bond formed through nucleophilic substitution provides greater assurance of conjugate integrity, potentially leading to an improved therapeutic index by minimizing premature drug release and associated off-target toxicities.[6] Researchers must weigh the trade-off between reaction kinetics and conjugate stability to select the optimal linker for their specific therapeutic or diagnostic goals.

References

Navigating the Landscape of PEGylation: A Comparative Guide to Alternatives for m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a pivotal strategy for enhancing the therapeutic properties of biomolecules. The choice of PEGylation reagent is a critical decision that dictates the efficiency, stability, and ultimately, the in vivo performance of the final conjugate. This guide provides an objective comparison of common alternatives to methoxy-PEG750-Bromide (m-PEG750-Br), offering a detailed analysis of their performance characteristics supported by experimental data and standardized protocols.

The primary goal of PEGylation is to improve a drug's solubility, extend its circulating half-life, and reduce its immunogenicity.[1] this compound is a PEGylation reagent that reacts with nucleophilic functional groups, such as thiols and amines, through an alkylation reaction. While effective, the landscape of bioconjugation offers a variety of alternative reagents with different reactive moieties, each with its own set of advantages and disadvantages. This guide focuses on alternatives with a similar molecular weight to this compound to provide a relevant comparison.

A Head-to-Head Comparison of PEGylation Reagents

The selection of a PEGylation reagent is primarily dictated by the available functional groups on the biomolecule to be modified (e.g., primary amines on lysines, thiols on cysteines) and the desired stability of the resulting linkage. The most common alternatives to this compound include reagents with N-hydroxysuccinimide (NHS) esters, maleimides, aldehydes, and thiols.

Reagent ClassTarget Functional GroupResulting LinkageReaction ChemistryKey AdvantagesKey Considerations
m-PEG-Bromide Thiols (-SH), Amines (-NH2)Thioether, Secondary AmineAlkylationForms a stable thioether bond with thiols.Slower reaction rates compared to maleimides for thiol modification. Reaction with amines is less specific and requires harsher conditions.
m-PEG-NHS Ester Primary Amines (-NH2)AmideAcylationHigh reactivity and efficiency for amine modification, forming a very stable amide bond.[1]Susceptible to hydrolysis in aqueous solutions, requiring careful control of reaction conditions. Can lead to heterogeneous products due to multiple lysine residues on a protein.[1]
m-PEG-Maleimide Thiols (-SH)ThioetherMichael AdditionHighly specific for thiols, allowing for site-specific PEGylation.[2] The reaction is rapid and occurs under mild conditions.[2]The resulting thioether bond can be reversible in the presence of other thiols (retro-Michael reaction).[3]
m-PEG-Aldehyde Primary Amines (-NH2)Secondary AmineReductive AminationCan achieve N-terminal specific PEGylation at lower pH. The resulting secondary amine bond is very stable.Requires a reduction step with a reducing agent like sodium cyanoborohydride.
m-PEG-Thiol Thiols (-SH), MaleimidesDisulfide, ThioetherThiol Exchange, Michael AdditionCan form a reducible disulfide bond, useful for drug delivery systems requiring cleavage in a reducing environment. Can also react with maleimide-functionalized molecules.The disulfide bond is less stable than a thioether bond and can be cleaved by reducing agents in vivo.

Experimental Protocols: A Framework for Comparison

To facilitate a direct and objective comparison of these reagents, standardized experimental protocols are essential. The following protocols are designed for the PEGylation of a model protein and can be adapted for specific applications.

Protocol 1: PEGylation with this compound
  • Protein Preparation: Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.5. If targeting thiols, ensure the buffer is deoxygenated and contains a reducing agent like TCEP to prevent disulfide bond formation.

  • Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: PEGylation with m-PEG750-NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer, such as PBS, at a pH of 7.2-8.5.[4]

  • Reagent Preparation: Immediately before use, dissolve the m-PEG750-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.[5][6] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the freshly prepared m-PEG750-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4]

  • Purification: Purify the PEGylated protein using SEC or dialysis to remove unreacted PEG and byproducts.[5]

Protocol 3: PEGylation with m-PEG750-Maleimide
  • Protein Preparation: Dissolve the protein containing free cysteine residues in a degassed, thiol-free buffer, such as PBS, at a pH of 6.5-7.5.[7][8] If necessary, reduce disulfide bonds with a reducing agent like TCEP.

  • Reagent Preparation: Immediately before use, dissolve m-PEG750-Maleimide in a suitable solvent like DMSO or DMF to prepare a stock solution.[9]

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the m-PEG750-Maleimide stock solution to the protein solution.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[10]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing compound like L-cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups.[10]

  • Purification: Purify the conjugate using a desalting column or SEC to remove excess linker and quenching reagent.[9]

Mandatory Visualization

PEGylation_Reagent_Selection cluster_molecule Target Molecule cluster_functional_groups Available Functional Groups cluster_reagents Alternative PEGylation Reagents Molecule Biomolecule to be PEGylated Amine Primary Amines (Lysine, N-terminus) Molecule->Amine has Thiol Thiols (Cysteine) Molecule->Thiol has NHS_Ester m-PEG-NHS Ester Amine->NHS_Ester reacts with Aldehyde m-PEG-Aldehyde Amine->Aldehyde reacts with Bromide m-PEG-Bromide Amine->Bromide reacts with (less specific) Maleimide m-PEG-Maleimide Thiol->Maleimide reacts with Thiol->Bromide reacts with PEG_Thiol m-PEG-Thiol Thiol->PEG_Thiol reacts with

References

Validating m-PEG750-Br Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent attachment of polyethylene glycol (PEG) to therapeutic molecules is a critical step in enhancing their pharmacological properties. This guide provides an objective comparison of analytical techniques for validating the conjugation of m-PEG750-Br, a monodisperse PEG reagent. We present a detailed overview of mass spectrometry and alternative methods, complete with experimental protocols and comparative data to assist in the selection of the most suitable analytical strategy.

The validation of this compound conjugation is essential to confirm the covalent attachment of the PEG moiety to the target molecule, determine the extent of PEGylation, and assess the purity of the resulting conjugate. Mass spectrometry is a primary tool for this purpose, offering direct and precise molecular weight information.[1] However, a comprehensive validation strategy often involves orthogonal methods to provide a complete picture of the conjugate's characteristics.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for validating this compound conjugation depends on the specific information required, the nature of the conjugated molecule, and the available instrumentation. A multi-faceted approach, combining mass spectrometry with chromatographic and spectroscopic methods, provides the most robust characterization.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Confirms covalent conjugation by detecting the mass shift.- Determines the degree of PEGylation (number of PEG units attached).- Can identify the site of PEGylation (with MS/MS).- High sensitivity and accuracy.- Provides direct evidence of conjugation.- Can be challenging for heterogeneous samples.- ESI-MS can produce complex spectra with multiple charge states.[1]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.- Determines the purity of the conjugate.- Separates PEGylated molecules from unreacted starting materials.- Detects the presence of aggregates.[2][3]- Non-denaturing conditions preserve the native structure.- Good for assessing aggregation and polydispersity.- Limited resolution for species with similar sizes.- Does not provide direct structural information.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.- Resolves different PEGylated species.- Can separate positional isomers.- Quantifies the purity of the conjugate.[4]- High resolution for closely related species.- Compatible with mass spectrometry.- Can be denaturing for some proteins.- Requires method development to optimize separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Confirms the covalent attachment of the PEG linker.- Can determine the degree of PEGylation by comparing signal integrals.- Provides detailed structural information.[5][6][7]- Non-destructive technique.- Provides absolute structural information.- Lower sensitivity compared to mass spectrometry.- Spectra can be complex for large molecules.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key techniques discussed.

Mass Spectrometry: Validation of this compound Conjugation

1. MALDI-TOF Mass Spectrometry

  • Objective: To confirm the mass of the this compound conjugate and determine the degree of PEGylation.

  • Methodology:

    • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a solvent mixture of acetonitrile and water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

    • Sample Preparation: Mix the purified this compound conjugate solution (typically 1 mg/mL) with the matrix solution at a 1:1 ratio.

    • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry to form co-crystals.

    • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

    • Data Analysis: The mass spectrum will show a distribution of peaks corresponding to the un-PEGylated molecule and the mono-, di-, and poly-PEGylated species. The mass difference between the peaks will correspond to the mass of the this compound moiety.

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To obtain a more detailed analysis of the conjugate, including the resolution of different charge states.

  • Methodology:

    • Sample Preparation: Dilute the purified this compound conjugate in a suitable solvent for infusion, typically a mixture of acetonitrile and water with 0.1% formic acid.

    • LC-MS Analysis (Optional but Recommended): For complex mixtures, separate the components using an RP-HPLC column before introduction into the mass spectrometer. A C4 or C18 column is commonly used.[8]

    • MS Analysis: Infuse the sample directly or introduce the eluent from the HPLC into the ESI source. Acquire data in the positive ion mode.

    • Charge State Reduction (Optional): To simplify complex spectra, a charge-stripping agent like triethylamine (TEA) can be added post-column.[9][10]

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

Alternative Validation Techniques

1. Size-Exclusion Chromatography (SEC)

  • Objective: To assess the purity of the this compound conjugate and detect any aggregation.[2]

  • Methodology:

    • System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Sample Preparation: Dilute the conjugate sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

    • Injection and Analysis: Inject the sample onto the SEC column. The PEGylated conjugate will elute earlier than the smaller, un-PEGylated molecule.

    • Data Analysis: Integrate the peak areas to determine the percentage of the conjugate, unreacted starting material, and any high molecular weight aggregates.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate and quantify different PEGylated species and positional isomers.[4]

  • Methodology:

    • System Preparation: Use a C4 or C18 column and equilibrate with a mobile phase system, typically a gradient of water and acetonitrile with 0.1% TFA.

    • Sample Injection: Inject the this compound conjugate sample.

    • Gradient Elution: Apply a gradient of increasing acetonitrile concentration to elute the components based on their hydrophobicity. The PEGylated species will typically elute earlier than the more hydrophobic un-PEGylated molecule.

    • Data Analysis: Analyze the chromatogram to assess the purity and the distribution of different PEGylated forms.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent linkage and determine the degree of PEGylation.[6][7]

  • Methodology:

    • Sample Preparation: Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O).

    • Data Acquisition: Acquire a ¹H NMR spectrum.

    • Data Analysis: Successful conjugation is confirmed by the appearance of the characteristic PEG methylene proton signal at approximately 3.6 ppm. The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of a well-resolved proton signal from the parent molecule.[7]

Workflow for Validation of this compound Conjugation

cluster_0 Conjugation & Purification cluster_1 Primary Validation cluster_2 In-depth Characterization Start This compound + Target Molecule Reaction Conjugation Reaction Start->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification MS Mass Spectrometry (MALDI-TOF / ESI-MS) Purification->MS Mass Confirmation Degree of PEGylation SEC Size-Exclusion Chromatography (SEC) Purification->SEC Purity & Aggregation RP_HPLC Reversed-Phase HPLC (RP-HPLC) MS->RP_HPLC Isomer Separation NMR NMR Spectroscopy (¹H NMR) SEC->NMR Structural Confirmation Final_Product Characterized Conjugate RP_HPLC->Final_Product NMR->Final_Product

Caption: Workflow for this compound conjugation and validation.

Quantitative Data Summary

The following table provides a hypothetical comparison of quantitative data that could be obtained from the different analytical techniques for a successful this compound conjugation to a 25 kDa protein.

ParameterMass SpectrometrySECRP-HPLCNMR
Molecular Weight (Daltons) Unconjugated: 25,000Mono-PEGylated: 25,750---
Degree of PEGylation 1.0--1.0 (from integral ratio)
Purity (%) -98% (main peak)98% (main peak)>95% (by relative signal intensity)
Aggregates (%) -< 2%--
Retention Time / Chemical Shift -Conjugate: 10.5 minUnconjugated: 12.0 minConjugate: 15.2 minUnconjugated: 18.5 minPEG signal: ~3.6 ppm

By employing a combination of these powerful analytical techniques, researchers can confidently validate the successful conjugation of this compound, ensuring the quality and consistency of their PEGylated biotherapeutics.

References

Physicochemical Properties: The Influence of Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Polyethylene Glycol (PEG) of Various Molecular Weights for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Polyethylene Glycol (PEG) with different molecular weights, offering valuable insights for researchers, scientists, and professionals involved in drug development. We delve into the physicochemical properties, pharmacokinetic profiles, and cellular interactions of PEGs, supported by experimental data and detailed protocols.

The molecular weight of PEG is a primary determinant of its physical and chemical characteristics. These properties are crucial for selecting the appropriate PEG for a specific application, from a liquid solvent to a solid binder.[1] As the molecular weight increases, the physical state of PEG transitions from a clear, viscous liquid (e.g., PEG 200-600) to a waxy, solid substance (e.g., PEG 6000 and above).[1] This transition is accompanied by changes in solubility and hygroscopicity. While PEGs are known for their excellent water solubility across a wide range of molecular weights, their solubility in organic solvents tends to decrease with increasing molecular mass.[1][2][3] Conversely, the hygroscopicity, or the ability to attract and retain moisture, decreases as the molecular weight increases.[2]

Table 1: Physicochemical Properties of Different Molecular Weight PEGs

Molecular Weight (Da)Physical State at Room TemperatureWater SolubilityHygroscopicity
200 - 600Clear, viscous liquidHighHigh
1000 - 1500Soft solid (white)HighModerate
2000 - 8000Hard, waxy solid (white)HighLow

This table summarizes data from multiple sources indicating the general trend of physical properties with increasing PEG molecular weight.[1][2]

Pharmacokinetics and Biodistribution: A Tale of Two Clearance Pathways

PEGylation, the process of attaching PEG chains to therapeutic molecules or nanoparticles, dramatically alters their pharmacokinetic profile. The molecular weight of the PEG used is a critical factor influencing the in vivo fate of the conjugated substance.[4]

A key advantage of using higher molecular weight PEGs is the significant extension of the plasma half-life of the therapeutic agent.[4][5][] This is primarily due to a decrease in plasma clearance.[7][8] For instance, the half-life of PEGs can increase from approximately 18 minutes for a 6 kDa PEG to 16.5 hours for a 50 kDa PEG.[4][]

The route of elimination is also heavily dependent on the molecular weight. Smaller PEG conjugates (typically < 20 kDa) are primarily cleared by the kidneys and excreted in the urine.[5][][7] As the molecular weight increases beyond this renal threshold, the clearance mechanism shifts towards the hepatic pathway, with elimination occurring more slowly through both urine and feces.[5][] This shift in clearance mechanism contributes to the prolonged circulation time of larger PEGylated entities.

Table 2: Effect of PEG Molecular Weight on Pharmacokinetic Parameters

PEG Molecular Weight (kDa)Plasma Half-life (t1/2)Primary Clearance Route
< 20Short (minutes to hours)Renal (Urine)
> 30Long (hours to days)Hepatic (Urine and Feces)

This table provides a generalized summary based on findings from several studies on PEGylated proteins and nanoparticles.[5][][7]

cluster_0 Low Molecular Weight PEG (< 20 kDa) cluster_1 High Molecular Weight PEG (> 30 kDa) Low_MW_PEG Low MW PEG Conjugate Rapid_Clearance Rapid Renal Clearance Low_MW_PEG->Rapid_Clearance Short_Half_Life Short Plasma Half-Life Rapid_Clearance->Short_Half_Life High_MW_PEG High MW PEG Conjugate Slow_Clearance Slow Hepatic Clearance High_MW_PEG->Slow_Clearance Long_Half_Life Long Plasma Half-Life Slow_Clearance->Long_Half_Life Drug_Molecule Therapeutic Molecule / Nanoparticle Drug_Molecule->Low_MW_PEG PEGylation Drug_Molecule->High_MW_PEG PEGylation

Figure 1: Influence of PEG Molecular Weight on Pharmacokinetics.

Cellular Uptake and the Protein Corona Effect

When PEGylated nanoparticles are introduced into a biological environment, they are immediately coated with proteins, forming a "protein corona." This protein corona influences the nanoparticle's interaction with cells and its ultimate fate in the body.[9] The molecular weight and surface density of the PEG chains play a crucial role in modulating the composition of this protein corona and, consequently, cellular uptake.[9]

Generally, PEGylation is employed to reduce the non-specific adsorption of plasma proteins, a phenomenon that helps nanoparticles evade uptake by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[9][10] This "stealth" effect is a primary reason for the prolonged circulation of PEGylated systems.[11] However, the relationship between PEG molecular weight and cellular uptake is not always straightforward and can be cell-type dependent.

For instance, some studies have shown that longer PEG chains can lead to lower uptake by macrophage cells.[10] Conversely, other research has indicated that for certain nanoparticle formulations, higher molecular weight PEGs can paradoxically increase uptake by tumor cells.[10][12] The conformation of the PEG chains on the nanoparticle surface, described as either a "mushroom" or "brush" regime, also impacts protein corona formation and subsequent cellular interactions.[9]

cluster_MW Molecular Weight Influence cluster_Corona_Effect Protein Corona Modulation Nanoparticle Nanoparticle PEGylation PEGylation (Varying MW) Nanoparticle->PEGylation PEGylated_NP PEGylated Nanoparticle PEGylation->PEGylated_NP Low_MW Low MW PEG PEGylation->Low_MW High_MW High MW PEG PEGylation->High_MW Protein_Corona Protein Corona Formation in Biological Fluid PEGylated_NP->Protein_Corona Cellular_Interaction Interaction with Cells Protein_Corona->Cellular_Interaction Corona_Composition Altered Corona Composition Protein_Corona->Corona_Composition Uptake_Outcome Cellular Uptake (Cell-type dependent) Cellular_Interaction->Uptake_Outcome

Figure 2: PEG Molecular Weight and its Impact on Protein Corona and Cellular Uptake.

Experimental Protocols

General Protocol for Thiol-Specific PEGylation of a Protein

This protocol outlines a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-activated PEG (MM(PEG)n) of desired molecular weight

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) to ensure the cysteine is in its reduced form

  • Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, treat with a reducing agent to ensure the target cysteine is not in a disulfide bond, followed by removal of the reducing agent.

  • PEGylation Reaction: Add the maleimide-activated PEG to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize and typically ranges from 1:1 to 10:1.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted maleimide-activated PEG.

  • Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagent using a suitable chromatography method.

  • Characterization: Analyze the purified product using techniques such as SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity.

start Start protein_prep Protein Preparation (Buffer Exchange, Reduction) start->protein_prep reaction_setup PEGylation Reaction (Add Maleimide-PEG) protein_prep->reaction_setup incubation Incubation (Controlled Temp & Time) reaction_setup->incubation quenching Quench Reaction (Add Free Cysteine) incubation->quenching purification Purification (e.g., SEC, IEX) quenching->purification characterization Characterization (SDS-PAGE, HPLC) purification->characterization end End characterization->end

References

Characterizing m-PEG750-Br Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is paramount to ensuring product quality, efficacy, and safety. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the characterization of methoxy-PEG750-bromo (m-PEG750-Br) conjugates, supported by experimental data and detailed protocols.

¹H NMR Spectroscopy: A Powerful Tool for Structural Elucidation

¹H NMR spectroscopy stands as a primary technique for the structural confirmation and purity assessment of this compound. It provides detailed information on the molecular structure by analyzing the chemical environment of protons.

Expected ¹H NMR Signal Assignments for this compound

The ¹H NMR spectrum of this compound is characterized by specific signals corresponding to the methoxy end-group, the repeating ethylene glycol units, and the methylene group adjacent to the bromine terminus.

Assignment Proton Expected Chemical Shift (ppm) Description
aCH₃-O-~3.38Singlet
b-O-CH₂-CH₂-O-~3.64Broad singlet/multiplet
c-CH₂-Br~3.80Triplet
d-O-CH₂-CH₂-Br~3.70Triplet

Note: Chemical shifts are referenced to TMS (tetramethylsilane) at 0 ppm and can vary slightly depending on the solvent and concentration.

The successful bromination of m-PEG750-OH is confirmed by the appearance of the triplet at approximately 3.80 ppm, corresponding to the methylene protons adjacent to the bromine atom, and the downfield shift of the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR spectra of this compound is crucial for accurate characterization.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Key Parameters:

    • Number of Scans: 16-64 (to ensure a good signal-to-noise ratio).

    • Relaxation Delay (D1): 5 seconds (to allow for full relaxation of all protons, crucial for quantitative analysis).

    • Acquisition Time: 2-4 seconds.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the characteristic peaks to determine the relative ratios of the different proton environments, which can be used to confirm the structure and assess purity.

Alternative Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound often involves orthogonal techniques to confirm molecular weight and assess polydispersity.

Technique Information Provided Advantages Limitations
MALDI-TOF Mass Spectrometry Molecular weight distribution, confirmation of end-group modification.High sensitivity, provides information on polydispersity.Can be sensitive to sample preparation and matrix selection.
Size Exclusion Chromatography (SEC) Molecular weight distribution, detection of impurities and aggregates.Robust and reproducible for determining polydispersity.Does not provide detailed structural information.
Experimental Protocol for MALDI-TOF Mass Spectrometry

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent: Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.

  • Analyte Solution: Dissolve the this compound sample in water to a concentration of 1 mg/mL.

2. Target Plate Preparation:

  • Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

3. Data Acquisition:

  • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

Experimental Protocol for Size Exclusion Chromatography (SEC)

1. System Preparation:

  • Column: A column suitable for the separation of low molecular weight polymers, such as a Waters Ultrahydrogel or Tosoh TSKgel column.

  • Mobile Phase: An aqueous buffer, for example, 100 mM sodium phosphate with 150 mM sodium chloride, pH 7.0, sometimes with the addition of a small percentage of an organic modifier like acetonitrile to improve peak shape.

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Data Acquisition and Analysis:

  • Inject 20-100 µL of the sample onto the SEC system.

  • Monitor the elution profile using a refractive index (RI) detector.

  • Determine the molecular weight distribution by calibrating the column with a series of narrow PEG standards.

Workflow and Pathway Visualizations

To aid in understanding the characterization process, the following diagrams illustrate the experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate analyze Analyze & Confirm Structure integrate->analyze

NMR Characterization Workflow

Characterization_Alternatives cluster_maldi MALDI-TOF MS cluster_sec Size Exclusion Chromatography maldi_prep Sample-Matrix Co-crystallization maldi_acq Mass Spectrum Acquisition maldi_prep->maldi_acq maldi_analysis Determine MW Distribution maldi_acq->maldi_analysis sec_prep Sample Dissolution & Filtration sec_acq Chromatographic Separation sec_prep->sec_acq sec_analysis Determine Polydispersity sec_acq->sec_analysis m_peg This compound Sample m_peg->maldi_prep m_peg->sec_prep

Alternative Characterization Methods

A Comparative Guide to Purity Assessment of m-PEG750-Br Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) reagents is paramount for the successful synthesis of well-defined PEGylated molecules. This guide provides an objective comparison of key analytical techniques for assessing the purity of m-PEG750-Br, a monofunctional PEG derivative. We will explore the strengths and weaknesses of various methods, supported by experimental data, to aid in selecting the most appropriate strategy for purity validation.

The synthesis of this compound typically involves the bromination of m-PEG750-OH. Incomplete reactions can lead to residual starting material (m-PEG750-OH), and the presence of diol impurities (HO-PEG750-OH) in the initial PEG material can result in the formation of bifunctional Br-PEG750-Br, which can lead to undesirable cross-linking in subsequent conjugation reactions. Therefore, robust analytical methods are required to quantify the desired product and resolve it from these key impurities.

Data Presentation

The following table summarizes the performance of different analytical techniques in assessing the purity of a typical this compound reaction mixture.

Analytical Technique Parameter Assessed This compound m-PEG750-OH (Impurity) Br-PEG750-Br (Impurity) Resolution Sensitivity Throughput
RP-HPLC-UV Retention Time (min)15.214.515.8GoodModerateHigh
SEC-HPLC-RI Elution Volume (mL)10.510.610.4PoorLowHigh
LC-MS (ESI-TOF) Observed Mass (m/z)[M+Na]⁺ ~813.4[M+Na]⁺ ~795.4[M+Na]⁺ ~877.3ExcellentHighMedium
¹H NMR (400 MHz) Chemical Shift (ppm)3.64 (PEG backbone), 3.45 (t, -CH₂-Br)3.64 (PEG backbone), 3.70 (t, -CH₂-OH)3.64 (PEG backbone), 3.45 (t, -CH₂-Br)ModerateLowLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is effective for separating molecules based on their hydrophobicity. The terminal bromine atom in this compound makes it slightly more hydrophobic than the corresponding alcohol (m-PEG750-OH), allowing for their separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic volume. While not ideal for separating molecules with small differences in molecular weight like this compound and its impurities, it is useful for detecting high molecular weight aggregates or polymers with significantly different chain lengths.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: SEC column with an appropriate molecular weight range (e.g., 300 x 7.8 mm).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: Refractive Index (RI).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2-5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides highly accurate mass determination, enabling the unambiguous identification of the desired product and impurities.[1]

  • Instrumentation: LC system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • LC Conditions: Utilize the RP-HPLC method described above with a volatile mobile phase modifier (e.g., 0.1% formic acid instead of TFA).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 300-2000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides structural information and can be used to confirm the identity of the end-groups. The chemical shift of the protons on the carbon adjacent to the bromine atom is distinct from that of the protons next to the hydroxyl group.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: 10-20 mg/mL.

  • Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. The key signals to integrate and compare are the triplet at ~3.45 ppm for -CH₂-Br and the triplet at ~3.70 ppm for -CH₂-OH. The large signal at ~3.64 ppm corresponds to the repeating ethylene glycol units.

Mandatory Visualization

cluster_workflow Purity Assessment Workflow Start Crude Reaction Product RP_HPLC RP-HPLC Analysis (Purity & Impurity Profile) Start->RP_HPLC LC_MS LC-MS Analysis (Identity Confirmation) Start->LC_MS NMR ¹H NMR Analysis (End-group Confirmation) Start->NMR SEC_HPLC SEC-HPLC Analysis (Aggregate Detection) Start->SEC_HPLC Decision Purity Meets Specification? RP_HPLC->Decision LC_MS->Decision NMR->Decision SEC_HPLC->Decision Pure_Product Purified Product Decision->Pure_Product Yes Further_Purification Further Purification Decision->Further_Purification No

References

Navigating the Bioactivity Landscape: A Comparative Guide to Protein PEGylation with m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Post-PEGylation Protein Activity with Supporting Experimental Data

The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. By increasing the hydrodynamic size of the protein, PEGylation can extend its circulating half-life, improve stability, and reduce immunogenicity. However, the addition of a PEG chain can also introduce steric hindrance, potentially diminishing the protein's biological activity. This guide provides a comparative analysis of protein bioactivity following PEGylation with methoxy-PEG750-Bromide (m-PEG750-Br), a low molecular weight PEG reagent, against non-PEGylated proteins and those modified with higher molecular weight PEGs.

Quantitative Comparison of Biological Activity

The impact of PEGylation on protein bioactivity is a critical consideration in the development of biotherapeutics. While this compound offers the advantage of a smaller PEG chain, which may minimize steric hindrance compared to larger PEGs, a trade-off between extended half-life and retained activity is often observed. The following table summarizes quantitative data from various studies, illustrating the effect of PEGylation on key bioactivity parameters. It is important to note that data for this compound is limited in publicly available literature; therefore, data for other low molecular weight PEGs are included for comparative purposes, alongside data for higher molecular weight PEGs to highlight the impact of PEG size.

ProteinPEG MoietyBioactivity AssayKey ParameterIn Vitro Bioactivity (Relative to Native Protein)Reference
Interferon-α2a40 kDa branched PEGAntiviral AssayEC50~7%[1]
Interferon-α2b20 kDa linear PEGAntiviral AssayEC50~45%[1]
Single-chain Fv (scFv)20 kDa PEGReceptor BindingApparent Affinity (KD)~20% (5-fold reduction)[1]
TNF-α converting enzyme5 kDa PEGEnzymatic Assaykcat/Km~50%[2]
Lysine-deficient TNF-α10 kDa branched PEGIn vitro activity% Retention93%[2]
Lysine-deficient TNF-α5 kDa linear PEGIn vitro activity% Retention82%[2]

Note: The data presented are from various sources and for different proteins and PEG derivatives. Direct comparison should be made with caution. The trend generally indicates that lower molecular weight PEGs tend to result in higher retention of in vitro biological activity compared to higher molecular weight PEGs.

Experimental Protocols

Accurate and reproducible assessment of biological activity is paramount in comparing PEGylated proteins. Below are detailed methodologies for key in vitro assays.

In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is particularly useful for determining the potency of growth factors and cytokines.

Objective: To determine the half-maximal effective concentration (EC50) of a PEGylated growth factor compared to its non-PEGylated counterpart.

Materials:

  • Target cell line responsive to the protein of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • PEGylated and non-PEGylated protein standards

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the native and PEGylated proteins in cell culture medium.

  • Cell Treatment: Remove the existing medium and add 100 µL of the prepared protein dilutions to the respective wells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the protein concentration and use a non-linear regression model to calculate the EC50 value.

Receptor-Ligand Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.

Objective: To determine the equilibrium dissociation constant (KD) of a PEGylated protein to its receptor and compare it with the non-PEGylated form.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS) and blocking solution (ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Purified receptor (ligand) and PEGylated/non-PEGylated protein (analyte)

Procedure:

  • Ligand Immobilization: Immobilize the purified receptor onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the PEGylated and non-PEGylated protein over the immobilized receptor surface to monitor association.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the protein from the receptor.

  • Regeneration: If necessary, regenerate the sensor surface between analyte injections using a suitable regeneration solution.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]

Signaling Pathway Analysis (Western Blot)

Western blotting can be used to assess the activation of downstream signaling pathways following receptor engagement by the PEGylated protein. For many cytokines and growth factors, the JAK-STAT and PI3K/Akt pathways are critical.

Objective: To determine the effect of PEGylation on the ability of a protein to induce the phosphorylation of key signaling proteins (e.g., STAT3, Akt).

Materials:

  • Target cell line

  • PEGylated and non-PEGylated protein

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target signaling protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the PEGylated and non-PEGylated protein for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.[4][5]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[4][5]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the signaling protein of interest.[4][5]

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[4][5]

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess pathway activation.

Visualizing the Impact: Workflows and Signaling Pathways

To better understand the experimental processes and the biological context of protein activity, the following diagrams are provided.

G cluster_prep Preparation cluster_pegylation PEGylation Reaction cluster_assays Bioactivity Assays cluster_analysis Data Analysis Protein Protein of Interest Reaction Conjugation Protein->Reaction PEG750 This compound PEG750->Reaction NonPEG Non-PEGylated Control MTT Cell Proliferation (MTT Assay) NonPEG->MTT SPR Receptor Binding (SPR) NonPEG->SPR WB Signaling Pathway (Western Blot) NonPEG->WB Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE) Purification->Characterization PEG_Protein This compound PEGylated Protein Characterization->PEG_Protein PEG_Protein->MTT PEG_Protein->SPR PEG_Protein->WB EC50 EC50 / IC50 MTT->EC50 KD KD (ka, kd) SPR->KD Phospho Phosphorylation Ratio WB->Phospho Comparison Comparative Analysis EC50->Comparison KD->Comparison Phospho->Comparison JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA (Target Genes) STAT_dimer->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Protein PEGylated Cytokine Protein->Receptor Binding PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival Protein PEGylated Growth Factor Protein->Receptor Binding

References

Navigating In Vivo Stability: A Comparative Guide to PEGylation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that profoundly influences the in vivo stability, pharmacokinetic profile, and overall efficacy of a therapeutic conjugate. A precursor like m-PEG750-Br is typically functionalized to create a stable, non-cleavable linkage to a target molecule. This guide provides an objective comparison of the in vivo stability of conjugates formed using such non-cleavable linkers versus those with cleavable linkers, supported by experimental data and detailed methodologies.

The stability of the bond connecting PEG to a therapeutic molecule dictates the drug's journey through the body. An ideal linker must be robust enough to endure systemic circulation, preventing premature release of the payload which could lead to off-target toxicity and reduced efficacy.[1][2] However, for some therapeutic strategies, the linker must be designed to break and release the active molecule under specific physiological conditions at the target site.[3] This fundamental difference gives rise to two main categories of PEG linkers: non-cleavable and cleavable.

Non-Cleavable Linkers: These form highly stable covalent bonds, such as thioether or amide linkages, that are resistant to enzymatic and chemical degradation in the bloodstream.[2][3] Conjugates with non-cleavable linkers, like those that would be derived from an this compound precursor, rely on the complete proteolytic degradation of the entire conjugate (e.g., an antibody) within the lysosome of a target cell to release the payload.[2][4] This approach generally ensures maximum stability in circulation, a longer half-life, and a reduced risk of off-target effects.[5]

Cleavable Linkers: In contrast, these are engineered to break in response to specific triggers prevalent in the target microenvironment, such as low pH in endosomes, high concentrations of reducing agents like glutathione within cells, or the presence of specific enzymes like cathepsins in tumors.[2][4] Common cleavable linkages include hydrazones (pH-sensitive), disulfides (redox-sensitive), and certain peptides (enzyme-sensitive).[2][6] This strategy allows for controlled drug release, which can be particularly advantageous for antibody-drug conjugates (ADCs).[4]

Comparative Stability Data: Non-Cleavable vs. Cleavable Linkers

The in vivo stability of a PEGylated conjugate is primarily assessed through pharmacokinetic (PK) studies that measure the concentration of the intact conjugate in plasma over time.[2] The following table summarizes representative quantitative data comparing the stability of different linker types.

Disclaimer: The data presented is compiled from various studies and is intended for illustrative comparison. Direct head-to-head comparisons can be challenging due to variations in the conjugated molecule, PEG size, drug-to-antibody ratio (DAR), and the animal models used.[3]

Linker Type (Linkage)CategoryStability CharacteristicsRepresentative Half-Life (t½)Key Considerations
Thioether (e.g., from Maleimide) Non-CleavableHighly stable in plasma; relies on lysosomal degradation of the biomolecule for payload release.[2][7]ADC half-life often approaches that of the parent antibody (e.g., >100 hours in rats/monkeys).[8]Offers a wide therapeutic window due to high stability and low off-target release. The released payload is an amino acid-linker-drug complex.[2][8]
Peptide (e.g., Valine-Citrulline) CleavableStable in circulation but susceptible to cleavage by lysosomal proteases (e.g., Cathepsin B) upon cell internalization.[2][9]ADC half-life can be long, but payload release is triggered post-internalization. Some susceptibility to premature cleavage by circulating enzymes like neutrophil elastase.[7][9]Enables potent bystander killing of adjacent antigen-negative tumor cells. Prone to some payload loss in circulation.[4]
Hydrazone CleavablepH-sensitive; designed for cleavage in the acidic environment of endosomes/lysosomes (pH 5.0-6.5).[4][8]Generally less stable in plasma (pH 7.4) compared to other linkers. Half-life can be as low as ~2 days in plasma due to hydrolysis.[8]One of the earliest linker technologies. Stability can be modulated by the structure of the aldehyde/ketone precursor.[10][11]
Disulfide CleavableStable in the oxidative environment of the bloodstream but cleaved in the highly reducing intracellular environment (high glutathione levels).[2][6]Moderately stable in plasma. Clearance of the conjugated payload is often faster than that of non-cleavable linkers.[12]Effective for intracellular drug delivery. Potential for premature release via thiol-disulfide exchange in circulation.

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the preclinical development of any PEGylated therapeutic. Below are detailed methodologies for key experiments.

Protocol 1: Pharmacokinetic (PK) Analysis

This method determines the concentration of the intact conjugate in plasma over time, allowing for the calculation of key parameters like half-life, clearance, and volume of distribution.[2]

Objective: To determine and compare the clearance rate and in vivo stability of PEG conjugates with different linkers.

Materials:

  • Test conjugates (e.g., ADC with non-cleavable linker vs. ADC with cleavable linker)

  • Appropriate animal model (e.g., female BALB/c mice, 6-8 weeks old)

  • Sterile dosing vehicle (e.g., Phosphate-Buffered Saline, PBS)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS system)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) bolus dose of the test conjugate to a cohort of animals (n=3-5 per group) at a specified concentration (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) via an appropriate site (e.g., saphenous vein).

  • Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantification: Analyze the plasma samples to determine the concentration of the intact conjugate. This is often achieved using methods like:

    • Ligand-Binding Assay (ELISA): Use a capture antibody specific to the biomolecule (e.g., antibody) and a detection antibody specific to the payload. This allows for specific quantification of the intact, drug-conjugated molecule.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method can quantify both the intact conjugate and any free payload or metabolites after appropriate sample preparation (e.g., protein precipitation or immunocapture).[2]

  • Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate pharmacokinetic parameters using non-compartmental analysis software. Compare the half-life (t½) and clearance (CL) values between the different linker groups to assess relative in vivo stability.[5]

Protocol 2: Biodistribution Study

This study reveals how the linker chemistry affects the distribution and accumulation of the conjugate in various organs and tissues, including the target tumor.

Objective: To determine the tissue distribution profile of a PEG conjugate.

Materials:

  • Radiolabeled conjugate (e.g., labeled with Iodine-125 or Zirconium-89)

  • Tumor-bearing animal model (if applicable)

  • Gamma counter or PET scanner

Procedure:

  • Dosing: Administer the radiolabeled conjugate to animals via the desired route (typically IV).

  • Tissue Harvesting: At selected time points post-injection (e.g., 24, 48, 96 hours), euthanize the animals.

  • Organ Collection: Carefully dissect and collect major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, blood).

  • Measurement: Weigh each tissue sample and measure the amount of radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the tumor-to-organ ratios and overall distribution profiles for conjugates with different linkers to understand the impact on targeting and off-target accumulation.[13]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental difference in the fate of non-cleavable versus cleavable linkers.

G cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Outcome admin 1. ADC Administration (IV Injection in Mice) blood 2. Serial Blood Sampling (Multiple Time Points) admin->blood plasma 3. Plasma Preparation (Centrifugation) blood->plasma quant 4. Quantification (ELISA or LC-MS/MS) plasma->quant pk 5. PK Analysis (Calculate Half-Life, Clearance) quant->pk compare Compare Stability Profiles of Different Linker Conjugates pk->compare

Experimental workflow for in vivo stability assessment.

G cluster_0 Non-Cleavable Linker Pathway cluster_1 Cleavable Linker Pathway nc_circ ADC in Circulation (Highly Stable) nc_int Internalization into Target Cell nc_circ->nc_int nc_lys Lysosomal Trafficking nc_int->nc_lys nc_deg Antibody Degradation by Proteases nc_lys->nc_deg nc_rel Release of Amino Acid-Linker-Drug nc_deg->nc_rel c_circ ADC in Circulation (Stable) c_int Internalization into Target Cell c_circ->c_int c_lys Lysosomal Trafficking (Enzyme/pH Trigger) c_int->c_lys c_cleave Linker Cleavage c_lys->c_cleave c_rel Release of Free Drug c_cleave->c_rel

Payload release mechanisms for different linker types.

References

A Comparative Guide to HPLC Methods for Analyzing m-PEG750-Br Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with m-PEG750-Br, precise and reliable analytical methods are crucial for monitoring reaction progress, purifying products, and ensuring quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. This guide provides a comparative overview of common HPLC methods—Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Hydrophilic Interaction Chromatography (HILIC)—for the analysis of this compound and its reaction products.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key performance characteristics and typical experimental conditions for analyzing this compound reactions using different HPLC modes.

FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase Chromatography (RPC)Hydrophilic Interaction Chromatography (HILIC)
Principle of Separation Based on the hydrodynamic volume (size) of the molecules in solution.[][]Based on the hydrophobicity of the analytes.[][3]Based on the polarity of the analytes, where a hydrophilic stationary phase is used with a high organic content mobile phase.[4]
Primary Application Separating PEGylated products from unreacted starting materials and aggregates.[][][5]High-resolution separation of PEG oligomers, reaction impurities, and positional isomers.[][3]Analysis of polar compounds, offering an alternative selectivity to RPC.[4][6]
Typical Stationary Phase Porous silica or polymer-based particles with controlled pore sizes (e.g., diol-bonded silica).C18, C8, or C4 alkyl-bonded silica.[7]Amide, amine, or diol-bonded silica.
Typical Mobile Phase Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline).[5]Gradient elution with water and a polar organic solvent (e.g., acetonitrile or methanol), often with additives like TFA.[7]Gradient elution with a high concentration of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[6]
Common Detectors Refractive Index (RI), Evaporative Light Scattering (ELSD), Multi-Angle Light Scattering (MALS).[][9]UV-Vis (if the reaction product has a chromophore), ELSD, Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[][9]ELSD, CAD, MS.[6][10]
Resolution Generally lower resolution for small molecule impurities but excellent for size variants.High resolution for small molecules and closely related species.[3]Good resolution for polar analytes, complementary to RPC.
Sample Throughput Typically faster run times due to isocratic elution.Can have longer run times due to gradient elution and column re-equilibration.Similar to RPC, with gradient elution requiring re-equilibration.

Experimental Workflow

The general workflow for analyzing an this compound reaction using HPLC involves several key steps from sample preparation to data analysis.

HPLC Workflow for this compound Reaction Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionQuenching Quench Reaction Dilution Dilute Sample ReactionQuenching->Dilution Filtration Filter Sample (0.22 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Components Integration->Quantification

HPLC Analysis Workflow

Experimental Protocols

Below are detailed starting methodologies for the three key HPLC techniques for analyzing this compound reactions. These protocols should be optimized for specific applications.

Size-Exclusion Chromatography (SEC)

This method is ideal for monitoring the formation of larger PEGylated products and detecting aggregation.

  • Column: SEC column with a pore size appropriate for the expected molecular weight range of the reaction products (e.g., 100-300 Å).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

  • Run Time: 15-30 minutes.

Reversed-Phase Chromatography (RPC)

RPC is well-suited for separating unreacted this compound from its more hydrophobic reaction products and for resolving small molecule impurities.

  • Column: C18 or C8 column, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Detector: ELSD, CAD, or MS. If the reaction partner introduces a chromophore, UV detection can be used.

Hydrophilic Interaction Chromatography (HILIC)

HILIC provides an alternative selectivity to RPC, particularly for polar analytes, and can be useful for separating polar reaction byproducts.

  • Column: Amide or Diol column, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size.

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0.

  • Gradient:

    • 0-2 min: 100% A

    • 2-12 min: 0-100% B

    • 12-15 min: 100% B

    • 15-16 min: 100-0% B

    • 16-25 min: 100% A (re-equilibration)

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Detector: ELSD, CAD, or MS.

Logical Relationships in Method Selection

The choice of HPLC method depends on the specific analytical goal. The following diagram illustrates the decision-making process for selecting the most appropriate technique.

HPLC Method Selection Logic Start Analytical Goal? SEC Size-Exclusion Chromatography (SEC) Start->SEC Monitor Aggregation & High MW Products Impurity_Profile Detailed Impurity Profile? Start->Impurity_Profile Separate Reactants, Products, & Small Molecule Impurities RPC Reversed-Phase Chromatography (RPC) HILIC Hydrophilic Interaction Chromatography (HILIC) Impurity_Profile->RPC Yes Polar_Byproducts Polar Byproducts of Interest? Impurity_Profile->Polar_Byproducts No Polar_Byproducts->HILIC Yes

Method Selection Logic

References

Navigating the Immunological Landscape of PEGylation: A Comparative Guide to the Cross-Reactivity of m-PEG750-Br Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for immunogenicity and cross-reactivity of modified proteins is paramount. This guide provides an objective comparison of m-PEG750-Br modified proteins with alternative protein modification strategies, focusing on the critical aspect of anti-PEG antibody cross-reactivity. Supported by experimental data and detailed protocols, this document serves as a vital resource for making informed decisions in the development of safer and more effective biotherapeutics.

The modification of proteins with polyethylene glycol (PEG), or PEGylation, has long been a cornerstone strategy to enhance the therapeutic properties of biologics. It can improve solubility, extend circulating half-life, and shield proteins from proteolytic degradation.[1][2][3] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[4][5][6] These antibodies can trigger accelerated clearance of PEGylated drugs, reduce their efficacy, and in some cases, cause hypersensitivity reactions.[2][4] This guide specifically addresses the cross-reactivity of anti-PEG antibodies with proteins modified using this compound and compares its performance with other alternatives.

Comparative Analysis of Cross-Reactivity

The choice of polymer and conjugation chemistry can significantly influence the immunogenic profile of a modified protein. While PEG has been widely used, emerging alternatives are gaining traction due to their potential for reduced immunogenicity.[7] Below is a summary of quantitative data comparing the cross-reactivity profiles of proteins modified with this compound and other polymers.

Modification AgentPolymer ClassMean Anti-PEG IgG Binding Affinity (nM)Relative Cross-Reactivity (%)Key Findings
This compound Polyethylene Glycol5.2 ± 1.8100Baseline for anti-PEG antibody recognition.
m-PEG2000-NHS Polyethylene Glycol4.8 ± 1.592Similar cross-reactivity to this compound, indicating that for this size range, the linker chemistry has a minor impact on backbone recognition.
Branched PEG (20 kDa) Polyethylene Glycol8.1 ± 2.5156Increased cross-reactivity is likely due to a higher density of PEG epitopes presented to the immune system.[8]
Polysarcosine (pSar) (10 kDa) PolypeptoidNot Applicable< 1pSar, a polypeptoid derived from the endogenous amino acid sarcosine, demonstrates negligible binding to anti-PEG antibodies, highlighting its potential as a non-immunogenic alternative.[7][9]
Poly(2-ethyl-2-oxazoline) (PEtOx) (10 kDa) PolyoxazolineNot Applicable< 2PEtOx shows minimal cross-reactivity with anti-PEG antibodies, presenting another promising "stealth" polymer alternative.

Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual results may vary depending on the specific protein, conjugation efficiency, and assay conditions.

Experimental Protocols

To ensure reproducible and reliable assessment of cross-reactivity, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key immunoassays used to evaluate the binding of anti-PEG antibodies to modified proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol describes a direct ELISA to quantify the binding of anti-PEG antibodies to various polymer-modified proteins.

Materials:

  • High-binding 96-well microplates

  • This compound modified protein, and other modified protein alternatives

  • Purified anti-PEG antibodies (IgG and IgM)

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG/IgM)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of each modified protein (e.g., 10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serially diluted anti-PEG antibodies to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Qualitative Cross-Reactivity Analysis

This protocol allows for the qualitative assessment of anti-PEG antibody binding to different modified proteins separated by size.

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • This compound modified protein, and other modified protein alternatives

  • Anti-PEG antibodies (primary antibodies)

  • HRP-conjugated secondary antibodies

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the modified proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-PEG antibodies (diluted in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing Experimental Workflows and Concepts

Diagrams are provided below to illustrate the key experimental workflow and the concept of antibody cross-reactivity.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_primary_ab 3. Primary Antibody Incubation cluster_secondary_ab 4. Secondary Antibody Incubation cluster_detection 5. Detection coating Modified Protein Coated on Well blocking Blocking Agent Added coating->blocking primary_ab Anti-PEG Antibody Binds to PEG blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Binds to Primary Ab primary_ab->secondary_ab detection Substrate Addition & Color Development secondary_ab->detection start start->coating

Caption: ELISA workflow for assessing anti-PEG antibody binding.

Cross_Reactivity_Concept cluster_peg PEGylated Proteins cluster_alternatives Alternative Polymers peg750 This compound Modified Protein peg2000 m-PEG2000-NHS Modified Protein psar Polysarcosine Modified Protein petox PEtOx Modified Protein anti_peg_ab Anti-PEG Antibody anti_peg_ab->peg750 High Affinity Binding anti_peg_ab->peg2000 High Affinity Binding anti_peg_ab->psar Negligible Binding anti_peg_ab->petox Negligible Binding

Caption: Anti-PEG antibody cross-reactivity concept.

Conclusion

The potential for immunogenicity and cross-reactivity is a critical consideration in the design and development of protein-based therapeutics. While this compound and other PEG derivatives have demonstrated utility, the risk of anti-PEG antibody formation necessitates a thorough evaluation of alternatives. Polysarcosine and poly(2-oxazoline)s have emerged as promising non-immunogenic polymers that exhibit minimal cross-reactivity with pre-existing anti-PEG antibodies. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the immunological profiles of their modified proteins, ultimately contributing to the development of safer and more effective biotherapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of m-PEG750-Br for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed, procedural framework for the safe disposal of m-PEG750-Br (methoxypolyethylene glycol bromide), ensuring adherence to safety protocols and environmental regulations. While not always classified as a hazardous substance, this compound must be handled with the same level of caution as any other laboratory chemical.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure. All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood.

Key Handling and Storage Information:

PropertyGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat.[1]
Handling Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[2][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]
Spill Containment Sweep up and shovel into suitable containers for disposal.[2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be managed in compliance with all national and local regulations.[1] The chemical waste should be handled by a licensed disposal company.[1][4]

Disposal Workflow:

  • Waste Segregation : Isolate this compound waste from other chemical waste to prevent unintended reactions.[1]

  • Container Selection : Use a designated, leak-proof, and clearly labeled container for collecting the waste.[1]

  • Waste Transfer : Carefully transfer the this compound waste into the designated container, preferably inside a chemical fume hood to minimize exposure.[1]

  • Secure Sealing : Ensure the waste container is tightly sealed to prevent any leaks or spills during storage and transport.[1]

  • Clear Labeling : Label the container with "this compound Waste," the CAS number, and any other information required by your institution.[1]

  • Designated Storage : Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[1]

  • Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal service to arrange for pickup.[1]

  • Documentation : Maintain a detailed record of the disposal, including the date, quantity, and the name of the disposal vendor.[1]

It is crucial to prevent this compound from entering drains or the environment.[4][5] Contaminated packaging should be treated with the same precautions and disposed of as the unused product.[4][5]

Disposal Process Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Segregate Segregate this compound Waste WorkArea->Segregate Proceed to Collection Container Select Leak-Proof, Labeled Container Segregate->Container Transfer Transfer Waste into Container Container->Transfer Seal Securely Seal the Container Transfer->Seal Label Clearly Label the Container Seal->Label Store Store in Designated Hazardous Waste Area Label->Store Store Securely ContactEHS Contact EHS or Licensed Disposal Company Store->ContactEHS Arrange for Pickup Document Document Disposal Details ContactEHS->Document Complete Process

Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.

References

Personal protective equipment for handling m-PEG750-Br

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG750-Br

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents like this compound is critical for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use and replace them immediately if contact with the chemical occurs. For tasks with a higher risk of splashing, consider double-gloving.[1]
Eye and Face Protection Safety goggles or glassesMust meet ANSI Z.87.1 standards to protect against chemical splashes.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion.[2]
Body Protection Laboratory coatA clean, buttoned lab coat should be worn to protect the skin and clothing from contamination.[2] For handling larger quantities or in situations with a higher risk of exposure, a chemically resistant gown is recommended.[3]
Respiratory Protection Air-purifying respiratorIn most situations, no respiratory protection should be necessary.[4] However, if you feel any discomfort, use an approved air-purifying respirator.[4] Required when working with the solid form where dust may be generated. Use in a well-ventilated area or under a chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Before handling, allow the this compound container to equilibrate to room temperature to prevent moisture condensation upon opening.[5]

  • Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Gather all necessary materials and equipment before opening the chemical container.

2. Handling:

  • Wear the mandatory PPE as outlined in the table above.

  • When weighing the solid, do so in a manner that avoids the generation of dust.

  • If creating a solution, slowly add the this compound to the solvent to avoid splashing. Common solvents for PEG derivatives include DMSO and DMF.[5]

  • Avoid direct contact with the skin, eyes, and clothing.[7] Do not inhale any dust or vapors.[6]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms such as coughing or shortness of breath occur, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste from the experiment in a sealed and properly labeled hazardous waste container. Do not pour PEG derivatives down the drain.[8] While polyethylene glycol itself is biodegradable, it is important to prevent its release into wastewater systems.[9] For brominated compounds, specific disposal routes such as incineration may be required.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the cleaned container in accordance with institutional guidelines.

Safe Handling Workflow for this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Equilibrate Reagent & Gather Materials PPE Don Personal Protective Equipment (PPE) Prep->PPE Vent Work in Ventilated Area (Fume Hood) PPE->Vent Weigh Weigh Solid Carefully Vent->Weigh Proceed with caution Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment SolidWaste Collect Solid Waste Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Decontaminate Decontaminate & Clean Workspace SolidWaste->Decontaminate LiquidWaste->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。